Tirofiban hydrochloride
Beschreibung
This compound is the hydrochloride salt form of tirofiban, a non-peptide tyrosine derivative with anticoagulant property. Tirofiban antagonizes fibrinogen binding to the platelet cell surface receptor, glycoprotein (GP) IIb/IIIA complex, one of the two purinergic receptors activated by ADP. The antagonism prevents adenylyl cyclase activation, which mediated via GP IIb/IIIa receptor complex, and results in decreased levels of cAMP and thereby interferes with platelet membrane function and subsequent platelet-platelet interaction, release of platelet granule constituents and prolongation of bleeding time.
This compound is a small molecule drug with a maximum clinical trial phase of IV that was first approved in 1998 and is indicated for myocardial infarction.
Structure
2D Structure
3D Structure of Parent
Eigenschaften
IUPAC Name |
(2S)-2-(butylsulfonylamino)-3-[4-(4-piperidin-4-ylbutoxy)phenyl]propanoic acid;hydrate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H36N2O5S.ClH.H2O/c1-2-3-16-30(27,28)24-21(22(25)26)17-19-7-9-20(10-8-19)29-15-5-4-6-18-11-13-23-14-12-18;;/h7-10,18,21,23-24H,2-6,11-17H2,1H3,(H,25,26);1H;1H2/t21-;;/m0../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWAAPJPFZPHHBC-FGJQBABTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCS(=O)(=O)NC(CC1=CC=C(C=C1)OCCCCC2CCNCC2)C(=O)O.O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCS(=O)(=O)N[C@@H](CC1=CC=C(C=C1)OCCCCC2CCNCC2)C(=O)O.O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H39ClN2O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5048635 | |
| Record name | Tirofiban hydrochloride monohydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5048635 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
495.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
150915-40-5 | |
| Record name | Tirofiban hydrochloride monohydrate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=150915-40-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tirofiban hydrochloride [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0150915405 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tirofiban hydrochloride monohydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5048635 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TIROFIBAN HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6H925F8O5J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Tirofiban Hydrochloride: A Deep Dive into its Core Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the core mechanism of action of tirofiban (B1683177) hydrochloride, a potent antiplatelet agent. We will delve into its molecular interactions, the signaling pathways it modulates, and the experimental methodologies used to characterize its activity. All quantitative data are summarized for clear comparison, and key processes are visualized through detailed diagrams.
Core Mechanism: Reversible Antagonism of the GPIIb/IIIa Receptor
Tirofiban hydrochloride is a non-peptide, reversible antagonist of the glycoprotein (B1211001) IIb/IIIa (GPIIb/IIIa) receptor, which is the most abundant integrin on the platelet surface.[1] The GPIIb/IIIa receptor plays a pivotal role in the final common pathway of platelet aggregation.[2]
Under physiological conditions, platelet activation by agonists such as adenosine (B11128) diphosphate (B83284) (ADP), thrombin, or collagen triggers a conformational change in the GPIIb/IIIa receptor, enabling it to bind its primary ligands: fibrinogen and von Willebrand factor (vWF). Fibrinogen, a dimeric molecule, can then bridge adjacent platelets, leading to the formation of a platelet aggregate, a critical step in thrombus formation.
Tirofiban exerts its antiplatelet effect by competitively inhibiting the binding of fibrinogen and vWF to the activated GPIIb/IIIa receptor.[3] This blockade of the final step in platelet aggregation effectively prevents the formation of a thrombus. The reversible nature of tirofiban's binding allows for a relatively rapid restoration of platelet function upon cessation of the infusion, with platelet aggregation returning to near baseline within 4 to 8 hours.[4]
Quantitative Analysis of Tirofiban's Activity
The potency and efficacy of tirofiban have been quantified through various in vitro and ex vivo studies. The following tables summarize key quantitative data related to its binding affinity, inhibitory concentrations, and effects on platelet aggregation.
Table 1: Binding Affinity and Inhibitory Concentrations of Tirofiban
| Parameter | Value | Description | Source |
| EC50 | ~24 nmol/L | The concentration of tirofiban required to achieve 50% of the maximal binding to the platelet GPIIb/IIIa receptor. | [5][6] |
| IC50 (Platelet Aggregation) | ~37 nmol/L | The concentration of tirofiban required to inhibit ADP-induced platelet aggregation by 50%. | [5][6] |
| IC50 (Platelet Adhesion to Fibrin) | ~580 nmol/L | The concentration of tirofiban required to inhibit platelet adhesion to clotted fibrin (B1330869) by 50%. | [5][6] |
Table 2: Dose-Dependent Inhibition of Platelet Aggregation by Tirofiban
| Tirofiban Concentration | Agonist | Percent Inhibition of Platelet Aggregation | Source |
| 12.5 ng/mL | ADP | Significant decrease | [7] |
| 25 ng/mL | Collagen | Significant inhibition | [7] |
| 50 ng/mL | ADP | Total inhibition | [7] |
| 100 ng/mL | Collagen | Complete inhibition | [7] |
Signaling Pathways and Molecular Interactions
The interaction of tirofiban with the GPIIb/IIIa receptor prevents the downstream signaling events that lead to platelet aggregation and thrombus consolidation. The following diagram illustrates the central role of the GPIIb/IIIa receptor in platelet aggregation and the inhibitory action of tirofiban.
Experimental Protocols for Characterizing Tirofiban's Activity
The antiplatelet effects of tirofiban are primarily assessed using in vitro and ex vivo methods that measure platelet aggregation and receptor binding. Below are detailed methodologies for key experiments.
Platelet Aggregometry (Light Transmission Aggregometry - LTA)
This is the gold standard method for assessing platelet function. It measures the change in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist.
Methodology:
-
Blood Collection: Whole blood is collected from subjects into tubes containing an anticoagulant (e.g., 3.2% sodium citrate).
-
PRP Preparation: The blood is centrifuged at a low speed (e.g., 200 x g for 10 minutes) to obtain platelet-rich plasma (PRP). The remaining blood is then centrifuged at a higher speed (e.g., 2000 x g for 15 minutes) to obtain platelet-poor plasma (PPP), which is used as a reference.
-
Incubation: PRP is incubated with varying concentrations of tirofiban or a vehicle control for a specified period (e.g., 5 minutes at 37°C).
-
Aggregation Measurement: A platelet agonist, such as ADP (e.g., 20 µM), is added to the PRP in an aggregometer cuvette with a stir bar.
-
Data Acquisition: The change in light transmission is recorded over time. As platelets aggregate, the turbidity of the PRP decreases, and light transmission increases. The maximum percentage of aggregation is calculated relative to the PPP reference.
Flow Cytometry for GPIIb/IIIa Receptor Occupancy and Platelet Activation
Flow cytometry allows for the analysis of individual platelets and can be used to determine the binding of tirofiban to the GPIIb/IIIa receptor and to assess platelet activation status by measuring the expression of activation markers like P-selectin.
Methodology:
-
Blood Collection and Preparation: Whole blood is collected and can be used directly or after preparation of PRP.
-
Incubation: The blood or PRP is incubated with tirofiban at various concentrations.
-
Staining: The samples are then incubated with fluorescently labeled antibodies.
-
To measure receptor occupancy, a fluorescently labeled antibody that recognizes an epitope on the GPIIb/IIIa receptor that is blocked by tirofiban can be used.
-
To assess platelet activation, antibodies against activation markers such as P-selectin (CD62P) are used. A fluorescently labeled fibrinogen can also be used to directly measure the inhibition of its binding.
-
-
Fixation: Platelets are fixed with a reagent like paraformaldehyde to stop the reaction.
-
Data Acquisition: The samples are analyzed on a flow cytometer. The fluorescence intensity of individual platelets is measured.
-
Data Analysis: The data is analyzed to determine the percentage of platelets positive for a particular marker or the mean fluorescence intensity, which is proportional to the number of binding sites.
Conclusion
This compound is a highly effective and specific inhibitor of platelet aggregation. Its mechanism of action, centered on the reversible antagonism of the GPIIb/IIIa receptor, is well-characterized and supported by extensive quantitative data. The experimental protocols outlined in this guide provide a framework for the continued investigation and understanding of this important therapeutic agent and its role in the management of acute coronary syndromes. The ability to precisely quantify its effects on platelet function through techniques like light transmission aggregometry and flow cytometry is crucial for both preclinical research and clinical monitoring.
References
- 1. tandfonline.com [tandfonline.com]
- 2. immune-system-research.com [immune-system-research.com]
- 3. drugs.com [drugs.com]
- 4. Tirofiban. A review of its use in acute coronary syndromes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tirofiban blocks platelet adhesion to fibrin with minimal perturbation of GpIIb/IIIa structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Thieme E-Journals - Thrombosis and Haemostasis / Abstract [thieme-connect.com]
- 7. Effects of escalating doses of tirofiban on platelet aggregation and major receptor expression in diabetic patients: hitting the TARGET in the TENACITY trial? - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Discovery and Synthesis of Tirofiban (B1683177) Hydrochloride
Tirofiban hydrochloride, marketed under trade names such as Aggrastat®, is a potent, non-peptide antagonist of the platelet glycoprotein (B1211001) IIb/IIIa (GP IIb/IIIa) receptor. It serves as a critical antiplatelet agent in the management of acute coronary syndromes (ACS). This technical guide provides a comprehensive overview of its discovery, mechanism of action, synthesis, and key experimental data.
Discovery and Development
The development of tirofiban is a prime example of rational drug design, originating from the study of snake venom. Researchers at Merck identified that a molecule in the venom of the saw-scaled viper (Echis carinatus) could potently inhibit platelet aggregation.[1] This led to the investigation of the key structural motif responsible for this activity, the arginine-glycine-aspartic acid (RGD) sequence, which is crucial for the binding of fibrinogen to the GP IIb/IIIa receptor.
The Merck chemistry team, including George Hartman, Melissa Egbertson, and Wasyl Halczenko, designed and synthesized tirofiban as a small-molecule mimetic of this RGD sequence.[1] By computing the distance between the charged arginine and aspartic acid sites in fibrinogen, they were able to guide the screening process and develop a non-peptide antagonist.[1] This approach led to a compound with high affinity and specificity for the GP IIb/IIIa receptor, ultimately resulting in the development of tirofiban.[1] It was first approved for medical use in the United States in 1998.[2]
Mechanism of Action
Tirofiban exerts its antiplatelet effect by acting as a reversible and selective antagonist of the GP IIb/IIIa receptor, which is the major platelet surface receptor involved in aggregation.[3][4][5]
Under normal physiological conditions, platelet activation by agonists like ADP or collagen leads to a conformational change in the GP IIb/IIIa receptor.[3] This exposes its binding site for fibrinogen and von Willebrand factor (vWF), which then act as bridges between adjacent platelets, leading to the formation of a platelet thrombus.[3]
Tirofiban competitively inhibits the binding of fibrinogen and vWF to the GP IIb/IIIa receptor.[3] By blocking this final common pathway of platelet aggregation, tirofiban effectively prevents thrombus formation.[3][4] The action of tirofiban is reversible, with platelet function returning to near baseline within 4 to 8 hours after discontinuation of the infusion.[4][5]
Synthesis of this compound
The synthesis of this compound typically starts from L-tyrosine. Several synthetic routes have been reported, with a common strategy involving the functionalization of the amino and phenolic hydroxyl groups of the tyrosine backbone, followed by the formation of the hydrochloride salt.
A representative synthetic pathway involves the following key steps:
-
Protection and Sulfonylation: L-tyrosine is first protected, for instance, by silylation with trimethylsilyl (B98337) chloride.[6][7] The amino group is then sulfonylated using n-butylsulfonyl chloride to form the sulfonamide.[7][8] Subsequent deprotection yields N-(butylsulfonyl)-L-tyrosine.[6][7]
-
Alkylation: The phenolic hydroxyl group of the N-sulfonylated tyrosine derivative is then alkylated. This is commonly achieved by condensation with a suitable haloalkyl- or tosylalkyl-pyridine derivative, such as 4-(4-chlorobutyl)pyridine (B1588572) hydrochloride or 4-(pyridin-4-yl)butyl-4-methylbenzenesulfonate.[6][7][9]
-
Reduction: The pyridine (B92270) ring of the resulting intermediate is catalytically hydrogenated to the corresponding piperidine (B6355638) ring, typically using a palladium on carbon (Pd/C) catalyst under hydrogen pressure.[2][6][7][10]
-
Salt Formation: Finally, the tirofiban free base is converted to the more stable and soluble hydrochloride salt. This is often accomplished by treating a solution of tirofiban in an organic solvent (like ethyl acetate (B1210297) or ethyl formate) with hydrochloric acid (HCl gas or concentrated HCl).[10] An alternative method involves dissolving tirofiban in an aqueous hydrochloric acid solution and inducing crystallization by cooling.
References
- 1. Tirofiban - Wikipedia [en.wikipedia.org]
- 2. CN101870672B - Preparation method of compound this compound - Google Patents [patents.google.com]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. aggrastathdb.com [aggrastathdb.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Synthesis of this compound | Semantic Scholar [semanticscholar.org]
- 7. Synthesis of this compound [cjph.com.cn]
- 8. This compound, MK-383, L-700462, Aggrastat-药物合成数据库 [drugfuture.com]
- 9. Improved Synthetic Process of this compound [cjph.com.cn]
- 10. CN104447509A - this compound preparation process - Google Patents [patents.google.com]
An In-depth Technical Guide to the Chemical Structure of Tirofiban Hydrochloride
This guide provides a comprehensive overview of the chemical and structural properties of Tirofiban hydrochloride, a potent antiplatelet agent. It is intended for an audience of researchers, scientists, and professionals in drug development, offering detailed data, methodologies, and visualizations to support advanced research and application.
Chemical and Physical Properties
This compound is a non-peptide tyrosine derivative that functions as a reversible antagonist of the glycoprotein (B1211001) (GP) IIb/IIIa receptor.[1][2] Its chemical and physical characteristics are summarized below.
| Property | Value |
| IUPAC Name | (2S)-2-(butylsulfonylamino)-3-[4-(4-piperidin-4-ylbutoxy)phenyl]propanoic acid;hydrate;hydrochloride[1] |
| Molecular Formula | C₂₂H₃₉ClN₂O₆S (monohydrate)[1][3][4][5] |
| Molecular Weight | 495.07 g/mol (monohydrate)[1][3][5] |
| CAS Number | 150915-40-5 (monohydrate)[1][3][5] |
| Appearance | White to off-white, non-hygroscopic, free-flowing powder[3][4] |
| Melting Point | 135-137 °C[6][7][8]; 223-225 °C[9][10] |
| SMILES String | CCCCS(=O)(=O)N--INVALID-LINK--OCCCCC2CCNCC2)C(=O)O.O.Cl[1][3][5][8][11][12] |
| InChI Key | HWAAPJPFZPHHBC-FGJQBABTSA-N[1][5][12] |
| pKa (Strongest Acidic) | 3.17[2] |
| pKa (Strongest Basic) | 10.21[2] |
| Solubility | - Very slightly soluble in water[4][9]- Soluble in DMSO (>12 mg/mL with warming)[5][6][7][11]- Soluble in Ethanol (~30 mg/mL)[13][14] |
| Protein Binding | Approximately 65% in human plasma[6][10][15] |
| Half-life | Approximately 2 hours[4][15][16] |
Mechanism of Action
This compound functions as a selective and reversible antagonist of the platelet glycoprotein (GP) IIb/IIIa receptor.[4][16][17] This receptor is a key component in the final common pathway of platelet aggregation.[15][18] Under normal physiological conditions, agonists like thrombin, collagen, or ADP activate platelets, causing a conformational change in the GPIIb/IIIa receptor. This change enables the receptor to bind to fibrinogen and von Willebrand factor (vWF), which then cross-link adjacent platelets, leading to the formation of a platelet thrombus.[15][18]
Tirofiban mimics the structure of the Arg-Gly-Asp (RGD) sequence found in fibrinogen, allowing it to competitively bind to the GPIIb/IIIa receptor.[17][18] By occupying the receptor, Tirofiban physically obstructs the binding of fibrinogen and vWF, thereby inhibiting platelet aggregation.[18][19][20] This action is reversible, and upon cessation of the infusion, platelet function returns to baseline within 4 to 8 hours in most patients.[16]
Structural Representation
The chemical structure of this compound monohydrate is depicted below. It features a sulfonylated L-tyrosine core linked to a piperidinyl-butoxy side chain.
Experimental Protocols
Detailed experimental protocols for the synthesis and characterization of this compound are typically proprietary. However, standard analytical methodologies for a small molecule drug of this nature are outlined below. These protocols serve as a general guide and would require optimization for specific laboratory conditions and instrumentation.
A. General Workflow for Characterization
The characterization of a synthesized batch of this compound would follow a logical progression to confirm its identity, purity, and properties.
B. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To confirm the chemical structure by analyzing the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.
-
Methodology:
-
Dissolve a 5-10 mg sample of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄).
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire ¹H NMR and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher).
-
Process the spectra (Fourier transform, phase correction, baseline correction).
-
Analyze the chemical shifts, integration (for ¹H), and coupling patterns to assign peaks to the specific protons and carbons in the Tirofiban structure. 2D NMR techniques like COSY and HSQC can be used for more complex assignments.
-
C. Mass Spectrometry (MS)
-
Objective: To determine the molecular weight and fragmentation pattern, confirming the molecular formula.
-
Methodology:
-
Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol (B129727) or acetonitrile/water mixture).
-
Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as Electrospray Ionization (ESI).
-
Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.
-
For high-resolution mass spectrometry (HRMS), determine the exact mass to confirm the elemental composition.
-
Tandem MS (MS/MS) can be performed to analyze fragmentation patterns for further structural elucidation.
-
D. Infrared (IR) Spectroscopy
-
Objective: To identify the presence of key functional groups.
-
Methodology:
-
Prepare the sample using an appropriate method, such as a KBr pellet or as a thin film on a salt plate (for solids), or in a suitable solvent for liquid analysis.
-
Place the sample in an FTIR spectrometer.
-
Acquire the spectrum, typically over a range of 4000-400 cm⁻¹.
-
Analyze the spectrum for characteristic absorption bands corresponding to functional groups in Tirofiban, such as:
-
N-H stretch (sulfonamide, amine)
-
O-H stretch (carboxylic acid)
-
C=O stretch (carboxylic acid)
-
S=O stretch (sulfonamide)
-
C-O stretch (ether)
-
Aromatic C-H and C=C stretches.
-
-
E. High-Performance Liquid Chromatography (HPLC)
-
Objective: To determine the purity of the compound and quantify any impurities.[5] A stability-indicating HPLC method can also be developed to monitor degradation.[17]
-
Methodology:
-
Column: A reverse-phase column (e.g., C18, 250 mm x 4.6 mm, 5 µm) is typically used.[17]
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% triethylamine (B128534) adjusted to pH 5.5) and an organic solvent (e.g., acetonitrile) is common.[17]
-
Flow Rate: A typical flow rate is 1.0 mL/min.[17]
-
Detection: UV detection at a wavelength where the chromophores of Tirofiban absorb (e.g., 228 nm and 277 nm).[14]
-
Procedure: Prepare a standard solution of known concentration and a solution of the sample. Inject both onto the HPLC system. Purity is determined by comparing the area of the main peak to the total area of all peaks.
-
References
- 1. This compound anhydrous | C22H37ClN2O5S | CID 64781 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. drugs.com [drugs.com]
- 5. チロフィバン 塩酸塩 一水和物 ≥98% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 6. This compound monohydrate CAS#: 150915-40-5 [m.chemicalbook.com]
- 7. This compound Monohydrate CAS 150915-40-5 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 8. This compound monohydrate | 150915-40-5 | FT28292 [biosynth.com]
- 9. Tirofiban | C22H36N2O5S | CID 60947 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Tirofiban | 144494-65-5 [chemicalbook.com]
- 11. apexbt.com [apexbt.com]
- 12. GSRS [precision.fda.gov]
- 13. selleckchem.com [selleckchem.com]
- 14. cdn.caymanchem.com [cdn.caymanchem.com]
- 15. Glycoprotein IIb/IIIa Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. aggrastathdb.com [aggrastathdb.com]
- 17. researchgate.net [researchgate.net]
- 18. What is the mechanism of this compound? [synapse.patsnap.com]
- 19. Tirofiban Monograph for Professionals - Drugs.com [drugs.com]
- 20. derangedphysiology.com [derangedphysiology.com]
Tirofiban hydrochloride as a glycoprotein IIb/IIIa antagonist
An In-depth Technical Guide to Tirofiban Hydrochloride: A Glycoprotein (B1211001) IIb/IIIa Antagonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound, marketed under the brand name Aggrastat®, is a potent, non-peptide, reversible antagonist of the platelet glycoprotein (GP) IIb/IIIa receptor.[1][2] The deposition of a platelet-rich thrombus on an atherosclerotic plaque is a critical step in the pathophysiology of acute coronary syndromes (ACS), such as unstable angina and non-ST-elevation myocardial infarction (NSTEMI).[3] Platelet activation and aggregation are central to this process. The GP IIb/IIIa receptor, an integrin complex on the platelet surface, serves as the final common pathway for platelet aggregation.[4][5] By blocking this receptor, Tirofiban effectively prevents platelet cross-linking and thrombus formation, playing a crucial role in the management of ACS.[4][6] This guide provides a comprehensive technical overview of this compound, including its mechanism of action, pharmacological properties, key experimental data, and relevant laboratory protocols.
Chemical and Physical Properties
Tirofiban is a synthetic, non-peptide tyrosine derivative. The hydrochloride salt is supplied as a sterile solution for intravenous administration.
| Property | Value | Reference |
| Chemical Name | N-(butylsulfonyl)-4-[4-(4-piperidyl)butoxy]-L-phenylalanine monohydrochloride monohydrate | [2] |
| Molecular Formula | C₂₂H₃₆N₂O₅S · HCl · H₂O | [2][7] |
| Molecular Weight | 495.07 g/mol | [7][8] |
| CAS Number | 150915-40-5 (for monohydrate hydrochloride) | [8] |
Mechanism of Action
Tirofiban selectively and competitively binds to the platelet GP IIb/IIIa receptor, preventing the binding of fibrinogen and von Willebrand factor (vWF).[2][4] This blockade is reversible, with platelet function returning to near baseline within 4 to 8 hours after cessation of the infusion.[9]
The GP IIb/IIIa receptor exists in a low-affinity state on resting platelets.[10] Upon platelet activation by agonists like ADP, thrombin, or collagen, an "inside-out" signaling cascade is initiated.[11] This process, involving G-proteins and an increase in intracellular calcium, triggers a conformational change in the GP IIb/IIIa receptor, shifting it to a high-affinity state.[12][13] In this activated state, the receptor can bind fibrinogen, which acts as a bridge between adjacent platelets, leading to aggregation.[5] Tirofiban mimics the structure of the arginine-glycine-aspartic acid (RGD) sequence found in adhesive proteins like fibrinogen, allowing it to occupy the receptor's binding site and sterically hinder the attachment of these ligands.[4][10]
Signaling Pathway of Platelet Aggregation and Tirofiban Inhibition
The following diagram illustrates the key steps in platelet activation and aggregation, and the point of intervention by Tirofiban.
Pharmacological Data
The pharmacological profile of Tirofiban is characterized by a rapid onset and short duration of action, allowing for precise control of its antiplatelet effect.[2]
Pharmacokinetic Properties
| Parameter | Value | Reference(s) |
| Administration | Intravenous | [1][6] |
| Half-life (t½) | Approx. 2 hours | [6][9][14] |
| Protein Binding | 65% | [14][15][16] |
| Volume of Distribution (Vd) | 21 - 87 L | [15][17] |
| Metabolism | Minimal/Negligible | [6][14][15] |
| Excretion | ~65% in urine, ~25% in feces (largely unchanged) | [1][6][16] |
| Systemic Clearance | 4.8 - 25.8 L/h | [15][17] |
Pharmacodynamic Properties
Tirofiban's primary pharmacodynamic effect is the dose-dependent inhibition of platelet aggregation.[1]
| Parameter | Value | Reference(s) |
| Onset of Action | >90% platelet aggregation inhibition within 10-30 minutes | [1][9][16] |
| Reversibility | Platelet function returns to near baseline in 4-8 hours post-infusion | [9] |
| IC₅₀ (Platelet Aggregation) | ~37 nmol/L | [18][19] |
| EC₅₀ (GpIIb/IIIa Binding) | ~24 nmol/L | [18][19] |
Clinical Efficacy Summary
The efficacy of Tirofiban has been demonstrated in several large-scale clinical trials, primarily in patients with ACS.
| Trial Name | Patient Population | Comparator | Key Finding(s) | Reference(s) |
| RESTORE | Patients undergoing PTCA for ACS | Placebo | 38% reduction in the composite endpoint (death, MI, urgent intervention) at 48 hours. | [3] |
| PRISM | Patients with unstable angina/NSTEMI | Heparin | 36% reduction in odds of recurrent ischemia, MI, or death at 48 hours. | [3] |
| PRISM-PLUS | Patients with unstable angina/NSTEMI | Heparin alone | Significant reduction in the composite endpoint of death, MI, or refractory ischemia at 7 and 30 days when added to heparin.[20] At 6 months, a 19% reduction in death, MI, refractory ischemia, and readmissions.[21] | [3][20][21] |
Experimental Protocols
Light Transmission Aggregometry (LTA)
LTA is the gold-standard method for assessing platelet function and the inhibitory effect of agents like Tirofiban.[22][23] It measures the increase in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist.[24][25]
Objective: To quantify the inhibitory effect of Tirofiban on agonist-induced platelet aggregation.
Materials:
-
Whole blood collected in 3.2% sodium citrate (B86180) tubes.
-
Platelet agonists (e.g., ADP, collagen, arachidonic acid).
-
Light transmission aggregometer.
-
Centrifuge.
-
Pipettes and cuvettes.
-
This compound solution of known concentration.
-
Saline (0.9% NaCl).
Methodology:
-
Sample Preparation:
-
Collect whole blood via venipuncture with minimal stasis into 3.2% sodium citrate tubes (9:1 blood to anticoagulant ratio).[24][26]
-
Allow blood to rest at room temperature for at least 15-30 minutes.[23]
-
Prepare Platelet-Rich Plasma (PRP) by centrifuging whole blood at 150-200 x g for 10-15 minutes at room temperature.[24] Carefully transfer the supernatant (PRP) to a new tube.
-
Prepare Platelet-Poor Plasma (PPP) by centrifuging the remaining blood at a higher speed (e.g., >1500 x g) for 15-20 minutes.[26] The PPP will be used to set the 100% transmission baseline.
-
-
Instrument Calibration:
-
Set the aggregometer temperature to 37°C.[24]
-
Place a cuvette with PPP into the aggregometer to set the 100% light transmission reference.
-
Place a cuvette with PRP to set the 0% light transmission reference.
-
-
Aggregation Assay:
-
Pipette a defined volume of PRP (e.g., 450 µL) into a test cuvette with a magnetic stir bar.[26]
-
Add a small volume (e.g., 50 µL) of Tirofiban solution (at various concentrations) or saline (for control) and incubate for a specified period.
-
Place the cuvette in the aggregometer and allow the baseline to stabilize.
-
Add a specific agonist (e.g., ADP at a final concentration of 5-10 µM) to induce aggregation.
-
Record the change in light transmission for 5-10 minutes. The maximum aggregation percentage is recorded.
-
-
Data Analysis:
-
Compare the maximum aggregation percentage in the presence of Tirofiban to the control (saline).
-
Calculate the percent inhibition for each Tirofiban concentration.
-
Plot percent inhibition versus Tirofiban concentration to determine the IC₅₀ value.
-
Experimental Workflow for LTA
The following diagram outlines the workflow for assessing Tirofiban's efficacy using LTA.
Therapeutic Rationale and Application
The logical application of Tirofiban stems from its ability to potently inhibit the final, crucial step of platelet aggregation, which is central to the pathophysiology of thrombotic events in ACS.
Conclusion
This compound is a well-characterized GP IIb/IIIa antagonist with a rapid, potent, and reversible antiplatelet effect. Its mechanism of action, targeting the final common pathway of platelet aggregation, provides a strong therapeutic rationale for its use in high-risk patients with acute coronary syndromes. The quantitative data from pharmacokinetic, pharmacodynamic, and clinical studies confirm its profile as a reliable and effective antithrombotic agent. The experimental protocols outlined herein, particularly Light Transmission Aggregometry, remain fundamental for the continued study and evaluation of Tirofiban and other agents in this class. This guide serves as a foundational resource for professionals engaged in cardiovascular research and drug development.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Tirofiban Monograph for Professionals - Drugs.com [drugs.com]
- 3. Tirofiban: an investigational platelet glycoprotein IIb/IIIa receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. researchgate.net [researchgate.net]
- 6. m.youtube.com [m.youtube.com]
- 7. GSRS [precision.fda.gov]
- 8. This compound anhydrous | C22H37ClN2O5S | CID 64781 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. aggrastathdb.com [aggrastathdb.com]
- 10. [The glycoprotein IIb/IIIa complex of the platelets. An activation-dependent integrin] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The role of the platelet glycoprotein IIb/IIIa in thrombosis and haemostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Coagulation - Wikipedia [en.wikipedia.org]
- 13. Glycoprotein IIb/IIIa - Wikipedia [en.wikipedia.org]
- 14. litfl.com [litfl.com]
- 15. Clinical pharmacokinetics of tirofiban, a nonpeptide glycoprotein IIb/IIIa receptor antagonist: comparison with the monoclonal antibody abciximab - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mims.com [mims.com]
- 17. researchgate.net [researchgate.net]
- 18. Tirofiban blocks platelet adhesion to fibrin with minimal perturbation of GpIIb/IIIa structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Tirofiban therapy for patients with acute coronary syndromes and prior coronary artery bypass grafting in the PRISM-PLUS trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. | BioWorld [bioworld.com]
- 22. mdpi.com [mdpi.com]
- 23. de-vhl.nl [de-vhl.nl]
- 24. Platelet Function Testing: Light Transmission Aggregometry [practical-haemostasis.com]
- 25. journals.viamedica.pl [journals.viamedica.pl]
- 26. Analysis of Platelet Aggregation by Light Transmission Aggregometry - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
The Preclinical Pharmacokinetic Profile of Tirofiban Hydrochloride: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical pharmacokinetics of Tirofiban hydrochloride, a non-peptide antagonist of the glycoprotein (B1211001) IIb/IIIa receptor. The information presented herein is crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) properties of this antiplatelet agent in relevant animal models, which forms the basis for its clinical development and application.
Core Pharmacokinetic Parameters
The pharmacokinetic profile of Tirofiban has been characterized in several preclinical species, primarily in rats and dogs. Following intravenous administration, Tirofiban exhibits a short plasma half-life and is rapidly cleared from the systemic circulation. The metabolism of Tirofiban is limited, with the parent drug being the major circulating entity.
Quantitative Pharmacokinetic Data
The following tables summarize the key pharmacokinetic parameters of this compound observed in preclinical studies. These data have been compiled from various sources to provide a comparative overview.
Table 1: Pharmacokinetic Parameters of Tirofiban in Rats (Intravenous Administration)
| Parameter | Value | Units | Study Conditions |
| Dose | 1 | mg/kg | Single IV bolus |
| Half-life (t½) | Short | hours | - |
| Primary Excretion Route | Biliary | - | 73% of radioactivity recovered in bile |
| Urinary Excretion | Minor | - | 23% of radioactivity recovered in urine |
Table 2: Pharmacokinetic Parameters of Tirofiban in Dogs (Intravenous Administration)
| Parameter | Value | Units | Study Conditions |
| Dose | 1 | mg/kg | Single IV bolus |
| Half-life (t½) | Short | hours | - |
| Primary Excretion Route | Fecal | - | Majority of radioactivity recovered in feces as unchanged drug |
Note: Specific quantitative values for Cmax, Tmax, AUC, Clearance, and Volume of Distribution in preclinical models are not consistently reported across publicly available literature. The provided data is based on qualitative descriptions and excretion balance studies.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of preclinical pharmacokinetic studies. Below are generalized protocols based on the available literature for key experiments.
In Vivo Pharmacokinetic Study in Rats
-
Animal Model: Male Sprague-Dawley rats are commonly used.
-
Drug Administration: this compound, often radiolabeled (e.g., with 14C or 3H), is administered as a single intravenous bolus via the tail vein. A typical dose is 1 mg/kg.[1]
-
Blood Sampling: Blood samples are collected at predetermined time points post-administration from a cannulated vessel (e.g., jugular vein).
-
Sample Processing: Plasma is separated by centrifugation and stored frozen until analysis.
-
Bioanalysis: Plasma concentrations of Tirofiban and its metabolites are determined using a validated analytical method, such as liquid chromatography with tandem mass spectrometry (LC-MS/MS) or high-performance liquid chromatography with ultraviolet detection (HPLC-UV).[2]
-
Pharmacokinetic Analysis: Plasma concentration-time data are analyzed using non-compartmental methods to determine key pharmacokinetic parameters.
In Vitro Metabolism using Rat Liver Microsomes
-
Microsome Preparation: Liver microsomes are prepared from male Sprague-Dawley rats.
-
Incubation: Radiolabeled Tirofiban is incubated with the rat liver microsomes in the presence of an NADPH-generating system.
-
Metabolite Identification: The incubation mixture is analyzed by LC-MS/MS to identify and characterize any metabolites formed. In the case of Tirofiban, metabolism is limited but can result in O-dealkylation and the formation of a 2-piperidone (B129406) analog.[1]
-
Enzyme Kinetics: Further studies can be conducted to determine the specific cytochrome P450 (CYP) enzymes involved, which has been identified as CYP3A2 for Tirofiban in male rats.[1]
Visualizations: Workflows and Pathways
To further elucidate the experimental processes and metabolic fate of Tirofiban, the following diagrams are provided.
Conclusion
The preclinical pharmacokinetic studies of this compound in animal models such as rats and dogs reveal a profile characterized by rapid clearance, a short half-life, and limited metabolism. The primary routes of elimination are well-defined, with biliary excretion being dominant in rats and fecal excretion in dogs. This information has been instrumental in guiding the design of clinical trials and establishing safe and effective dosing regimens in humans. Further research focusing on generating a complete and directly comparable set of quantitative pharmacokinetic parameters across different preclinical species would be beneficial for refining allometric scaling and improving the prediction of human pharmacokinetics.
References
Reversibility of Tirofiban Hydrochloride Platelet Inhibition: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Tirofiban hydrochloride is a potent, selective, and reversible non-peptide antagonist of the glycoprotein (B1211001) IIb/IIIa (GP IIb/IIIa) receptor on platelets.[1][2][3] This receptor plays a pivotal role in the final common pathway of platelet aggregation. By competitively inhibiting the binding of fibrinogen to the GP IIb/IIIa receptor, Tirofiban effectively prevents thrombus formation.[1][2][4] A key clinical feature of Tirofiban is the rapid reversibility of its antiplatelet effect upon discontinuation, which is crucial for managing bleeding risks. This guide provides an in-depth technical overview of the reversibility of Tirofiban's platelet inhibition, including its mechanism of action, pharmacokinetic and pharmacodynamic properties, and the experimental methodologies used to assess its effects.
Mechanism of Action and Reversibility
Tirofiban, a synthetic tyrosine derivative, mimics the arginine-glycine-aspartic acid (RGD) sequence of fibrinogen, allowing it to reversibly bind to the GP IIb/IIIa receptor.[2] This binding prevents fibrinogen and von Willebrand factor from cross-linking platelets, thereby inhibiting platelet aggregation.[4] Unlike irreversible inhibitors, the binding of Tirofiban to the GP IIb/IIIa receptor is transient. This reversible nature is attributed to its chemical structure and non-covalent interaction with the receptor.
The reversibility of Tirofiban's effect is primarily governed by its pharmacokinetic profile, particularly its short plasma half-life of approximately 2 hours.[5][6] Following cessation of the infusion, Tirofiban is rapidly cleared from the plasma, predominantly through renal excretion.[7] This rapid clearance leads to a decrease in the concentration of Tirofiban available to bind to platelet GP IIb/IIIa receptors. As the drug concentration falls, Tirofiban dissociates from the receptors, allowing fibrinogen to bind and platelet function to be restored.
Signaling Pathway of Tirofiban Action and Reversal
References
- 1. VerifyNow P2Y12 and VerifyNow PRU Test [practical-haemostasis.com]
- 2. Platelet Reactivity Units (P2Y12) [healthcare.uiowa.edu]
- 3. assets.radcliffecardiology.com [assets.radcliffecardiology.com]
- 4. helena.com [helena.com]
- 5. In Vitro Inhibition of Platelet Aggregation in Response to Increasing Concentrations of Tirofiban in Patients with Significant Renal Insufficiency | Radcliffe Cardiology [radcliffecardiology.com]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. bchcicu.org [bchcicu.org]
Tirofiban Hydrochloride: A Deep Dive into its Role in the Coagulation Cascade
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tirofiban (B1683177) hydrochloride, marketed under the brand name Aggrastat®, is a potent, non-peptide, small-molecule antagonist of the glycoprotein (B1211001) (GP) IIb/IIIa receptor.[1][2] It is a highly specific and reversible antiplatelet agent used clinically to prevent thrombotic events in patients with acute coronary syndromes (ACS), including unstable angina and non-ST-elevation myocardial infarction, particularly those undergoing percutaneous coronary intervention (PCI).[1][3][4] This technical guide provides an in-depth analysis of tirofiban's mechanism of action within the coagulation cascade, supported by quantitative data, detailed experimental protocols, and pathway visualizations.
Mechanism of Action: Targeting the Final Common Pathway of Platelet Aggregation
The coagulation cascade is a complex process involving both cellular (platelets) and protein (clotting factors) components that culminates in the formation of a stable fibrin (B1330869) clot. While traditional anticoagulants like heparin target enzymatic clotting factors, tirofiban's action is precisely focused on the pivotal role of platelets.
Under normal physiological conditions, vascular injury exposes subendothelial collagen, initiating platelet adhesion, activation, and aggregation. Upon activation by agonists such as adenosine (B11128) diphosphate (B83284) (ADP), collagen, or thrombin, platelets undergo a conformational change.[3][5] This change activates the GP IIb/IIIa receptors (also known as integrin αIIbβ3) on the platelet surface, increasing their affinity for ligands.[2][3] These activated receptors bind to fibrinogen and von Willebrand factor (vWF), which act as bridges, cross-linking adjacent platelets.[3][4] This cross-linking is the final, indispensable step in the formation of a platelet plug, which is the primary scaffold for a thrombus.
Tirofiban hydrochloride functions as a competitive and reversible antagonist at the GP IIb/IIIa receptor.[1][6] By binding to this receptor, it physically obstructs the binding of fibrinogen and vWF, thereby directly inhibiting platelet aggregation, regardless of the initial activating stimulus.[4][7][8] This blockade of the final common pathway makes tirofiban a powerful inhibitor of thrombus formation.[3][9] Its effects are dose-dependent, and due to its reversible binding and short half-life of approximately 2 hours, platelet function returns to near baseline within 4 to 8 hours after cessation of infusion.[6][10]
Quantitative Data
The efficacy and pharmacological profile of tirofiban have been quantified in numerous preclinical and clinical studies.
Table 1: Pharmacokinetic Properties of this compound
| Parameter | Value | Source(s) |
| Half-life | ~1.5 - 2 hours | [4][6][8][10] |
| Plasma Protein Binding | ~65% | [4][11] |
| Volume of Distribution | 22 - 42 L | [4][11] |
| Clearance | Primarily renal | [1][4][6] |
| Excretion | ~65% in urine, ~25% in feces (largely as unchanged drug) | [1][4][10] |
Table 2: Pharmacodynamic Properties of this compound
| Parameter | Agonist | Value | Source(s) |
| IC50 (in vitro, porcine platelets) | ADP | ~70 ng/mL | [12] |
| Collagen | ~200 ng/mL | [12] | |
| Thrombin | ~1,500 - 5,000 ng/mL | [12] | |
| EC50 (Binding to platelet GpIIb/IIIa) | - | ~24 nmol/L | [13] |
| Platelet Aggregation Inhibition (in vivo) | ADP (5 µmol/L) | >90% within 10 minutes of high-dose bolus | [5][6] |
| Return to Baseline Platelet Function | - | 4 - 8 hours post-infusion | [6][10] |
Signaling Pathways and Mechanism Visualization
The following diagrams illustrate the key pathways involved in coagulation and tirofiban's specific point of intervention.
Caption: Overview of the coagulation cascade and platelet activation pathway.
Caption: Tirofiban's competitive inhibition at the GP IIb/IIIa receptor.
Experimental Protocols
The characterization of tirofiban's effects on hemostasis involves several key in vitro and ex vivo methodologies.
A. Platelet Aggregation Assays (Light Transmission Aggregometry)
This is the gold standard for assessing platelet function.
-
Objective: To measure the extent of platelet aggregation in response to various agonists.
-
Methodology:
-
Sample Preparation: Whole blood is collected from subjects into tubes containing an anticoagulant (e.g., sodium citrate). Platelet-rich plasma (PRP) is prepared by centrifugation at a low speed, while platelet-poor plasma (PPP) is prepared by a subsequent high-speed centrifugation.
-
Assay: The PRP is placed in a cuvette in an aggregometer. A baseline light transmission is established.
-
Agonist Addition: A known concentration of a platelet agonist (e.g., ADP, collagen, thrombin) is added to the PRP to induce aggregation.[5]
-
Measurement: As platelets aggregate, the turbidity of the PRP decreases, allowing more light to pass through. The change in light transmission is recorded over time and compared to the PPP baseline to quantify the percentage of aggregation.
-
Inhibition Measurement: To test tirofiban, the drug is incubated with the PRP for a specified time before the agonist is added. The resulting aggregation is compared to a control sample without the drug to calculate the percent inhibition.[5]
-
B. Thrombin Generation Assay
-
Objective: To measure the dynamics of thrombin formation in plasma, which can be influenced by platelet activation.
-
Methodology:
-
Sample: Platelet-rich plasma is used.
-
Procedure: The assay is performed using a fluorescent plate reader system. A reagent containing a thrombin-specific fluorogenic substrate and a trigger (e.g., low concentration of tissue factor and ADP) is added to the plasma.[14]
-
Measurement: As thrombin is generated, it cleaves the substrate, releasing a fluorescent signal. The rate and peak of fluorescence are measured over time, providing a quantitative assessment of thrombin generation. Tirofiban's effect is determined by its ability to delay the onset and reduce the peak of thrombin generation.[14]
-
C. Thromboelastography and Clot Formation Analysis
-
Objective: To assess the global viscoelastic properties of a clot in whole blood, reflecting the interaction between platelets and the coagulation cascade.
-
Methodology (Sonoclot Analyzer):
-
Sample: Whole blood, often heparinized to isolate the effects of platelet inhibitors when studied in conjunction with heparin.[14]
-
Procedure: A small sample of blood is placed in a cuvette with a vertically vibrating probe. As the clot forms, it dampens the probe's vibration.
-
Measurement: The instrument records the changes in vibration, producing a "signature" that provides data on the kinetics of clot formation, including the Activated Clotting Time (ACT), clot rate, and platelet function.[14] Studies show tirofiban can prolong the ACT in heparinized blood, indicating a delay in clot formation.[14]
-
D. Total Thrombus-formation Analysis System (T-TAS)
-
Objective: To quantitatively analyze thrombus formation under blood flow conditions that mimic the in vivo environment.
-
Methodology:
-
System: An automated microchip flow chamber system.[6]
-
Procedure: Whole blood, collected in an anticoagulant like BAPA (benzylsulfonyl-D-Arg-Pro-4-amidinobenzylamide), is perfused through a microchip coated with collagen and tissue factor to simulate a damaged vessel wall.[6]
-
Analysis: A camera records the process of platelet adhesion and aggregation (thrombus formation) inside the chip. The system analyzes the area under the flow-pressure curve to quantify the thrombus-formation ability.[6] This method can effectively demonstrate the reduction in both platelet-rich and fibrin-rich thrombus formation after the administration of tirofiban.[6]
-
Caption: Experimental workflow for assessing tirofiban's antiplatelet effects.
Conclusion
This compound's role in the coagulation cascade is highly specific and targeted. It does not directly inhibit the enzymatic reactions of the clotting factor cascade but instead acts as a powerful antagonist to the platelet GP IIb/IIIa receptor. By blocking this receptor, it prevents the final common step of platelet aggregation, a critical process in the formation of an arterial thrombus. Its reversible nature and rapid onset and offset of action provide a controllable antiplatelet effect, which is highly advantageous in the dynamic clinical setting of acute coronary syndromes. The experimental protocols detailed herein provide the foundation for the quantitative assessment of its potent and specific mechanism of action.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Glycoprotein IIb/IIIa inhibitors - Wikipedia [en.wikipedia.org]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. Glycoprotein IIb/IIIa Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]
- 6. aggrastathdb.com [aggrastathdb.com]
- 7. immune-system-research.com [immune-system-research.com]
- 8. ec.europa.eu [ec.europa.eu]
- 9. Platelet Glycoprotein IIb/IIIa Receptor Inhibitor Tirofiban in Acute Ischemic Stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. accessdata.fda.gov [accessdata.fda.gov]
- 11. Clinical pharmacokinetics of tirofiban, a nonpeptide glycoprotein IIb/IIIa receptor antagonist: comparison with the monoclonal antibody abciximab - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The in-vitro effect of tirofiban, glycoprotein IIb/IIIa antagonist, on various responses of porcine blood platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Tirofiban blocks platelet adhesion to fibrin with minimal perturbation of GpIIb/IIIa structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Effects of tirofiban on haemostatic activation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Effects of Tirofiban Hydrochloride on Platelet Function: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro effects of Tirofiban (B1683177) hydrochloride, a non-peptide antagonist of the glycoprotein (B1211001) (GP) IIb/IIIa receptor. Tirofiban is a potent antiplatelet agent used to prevent thrombotic events. This document details its mechanism of action, summarizes quantitative data on its effects on platelet function, provides detailed experimental protocols, and visualizes key pathways and workflows.
Mechanism of Action
Tirofiban hydrochloride selectively and reversibly binds to the platelet GP IIb/IIIa receptor.[1] This receptor is crucial for platelet aggregation, as it is the final common pathway for platelets to bind to fibrinogen and von Willebrand factor, leading to the formation of a platelet thrombus.[2] By blocking this receptor, Tirofiban effectively inhibits platelet aggregation induced by various agonists.[2][3][4] The inhibition is dose-dependent and reversible, with platelet function returning to near baseline within 4 to 8 hours after cessation of infusion.[5][6]
Quantitative Data on In Vitro Platelet Inhibition
The inhibitory effects of Tirofiban have been quantified in numerous in vitro studies using various agonists to induce platelet aggregation. The following tables summarize these findings.
Table 1: IC50 Values of Tirofiban for Agonist-Induced Platelet Aggregation
| Agonist | Species | IC50 | Reference |
| ADP | Porcine | ~70 ng/mL | [7] |
| Collagen | Porcine | ~200 ng/mL | [7] |
| Thrombin | Porcine | ~5,000 ng/mL | [7] |
| ADP | Human | ~37 nmol/L | [8] |
Table 2: EC50 and Other Quantitative Measures of Tirofiban Activity
| Parameter | Assay | Value | Reference |
| EC50 (Binding to GpIIb/IIIa) | Biophysical Assay | ~24 nmol/L | [8] |
| IC50 (Platelet Adhesion to Fibrin) | Biophysical Assay | ~580 nmol/L | [8] |
| Platelet Aggregation Inhibition (PRISM-PLUS regimen) | Ex vivo Aggregometry | >90% | [6] |
| Platelet Aggregation Inhibition (Recommended regimen) | Ex vivo Aggregometry | >90% within 10 minutes | [6] |
| ADP-induced Aggregation Inhibition (25 ng/mL Tirofiban) | Light Transmission Aggregometry | Significant decrease | [9] |
| Collagen-induced Aggregation Inhibition (100 ng/mL Tirofiban) | Light Transmission Aggregometry | Complete inhibition | [9] |
Experimental Protocols
Detailed methodologies are crucial for replicating and building upon existing research. The following are protocols for key in vitro assays used to evaluate the effects of Tirofiban.
Light Transmission Aggregometry (LTA)
LTA is the gold standard for assessing platelet aggregation.[10] It measures the change in light transmission through a platelet suspension as platelets aggregate.[10][11]
Protocol:
-
Blood Collection: Draw whole blood into tubes containing 3.2% sodium citrate (B86180) as an anticoagulant.[11]
-
Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):
-
Platelet Count Adjustment: Adjust the platelet count in the PRP to a standardized concentration (e.g., 3 x 10⁸ platelets/mL) using PPP.[10]
-
Incubation with Tirofiban:
-
Initiation of Aggregation:
-
Place the PRP sample in the aggregometer and establish a baseline reading.
-
Add a platelet agonist (e.g., ADP, collagen, thrombin receptor-activating peptide [TRAP]) to induce aggregation.[12]
-
-
Data Acquisition: Record the change in light transmission over time (typically 5-10 minutes).[10] The maximum aggregation is determined from the aggregation curve.
Flow Cytometry for Platelet Activation Markers
Flow cytometry allows for the analysis of individual platelet activation states by measuring the expression of surface markers like P-selectin (CD62P) and the activated form of the GP IIb/IIIa receptor.[13][14]
Protocol:
-
Blood Collection: Collect whole blood into tubes containing an anticoagulant.
-
Incubation with Tirofiban and Agonist:
-
Antibody Staining:
-
Add fluorescently labeled monoclonal antibodies specific for platelet markers (e.g., anti-CD41 for platelet identification, anti-P-selectin for activation, and antibodies that detect the activated conformation of GP IIb/IIIa).
-
Incubate in the dark for a specified time (e.g., 25 minutes).[15]
-
-
Fixation: Fix the samples with a solution like 1% paraformaldehyde.[15]
-
Data Acquisition and Analysis:
-
Analyze the samples using a flow cytometer.
-
Gate on the platelet population based on forward and side scatter or a platelet-specific marker like CD41.
-
Quantify the percentage of platelets expressing the activation marker and the mean fluorescence intensity.[17]
-
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate key concepts related to the in vitro evaluation of Tirofiban.
Caption: Tirofiban's mechanism of action in blocking platelet aggregation.
Caption: Experimental workflow for Light Transmission Aggregometry.
Caption: Experimental workflow for Flow Cytometry analysis.
References
- 1. drugs.com [drugs.com]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. ec.europa.eu [ec.europa.eu]
- 4. go.drugbank.com [go.drugbank.com]
- 5. aggrastathdb.com [aggrastathdb.com]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. The in-vitro effect of tirofiban, glycoprotein IIb/IIIa antagonist, on various responses of porcine blood platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Tirofiban blocks platelet adhesion to fibrin with minimal perturbation of GpIIb/IIIa structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Analysis of Platelet Aggregation by Light Transmission Aggregometry - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Tirofiban potentiates agonist-induced platelet activation and degranulation, despite effectively inhibiting aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Thieme E-Journals - Seminars in Thrombosis and Hemostasis / Abstract [thieme-connect.com]
- 14. State of the Art in Platelet Function Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Inhibition of platelet function by abciximab or high-dose tirofiban in patients with STEMI undergoing primary PCI: a randomised trial - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Quantification by flow cytometry of the efficacy of and interindividual variation of platelet inhibition induced by treatment with tirofiban and abciximab - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. tandfonline.com [tandfonline.com]
Tirofiban hydrochloride's binding affinity to integrin receptors
An In-Depth Technical Guide to the Binding Affinity of Tirofiban (B1683177) Hydrochloride to Integrin Receptors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tirofiban hydrochloride, marketed as Aggrastat®, is a synthetic, non-peptide antagonist of the platelet integrin receptor glycoprotein (B1211001) (GP) IIb/IIIa[1][2][3]. This receptor, also known as integrin αIIbβ3, is the most abundant integrin on the platelet surface and plays a pivotal role in the final common pathway of platelet aggregation[4][5]. By binding to ligands such as fibrinogen and von Willebrand factor, αIIbβ3 mediates the cross-linking of platelets, a critical step in thrombus formation[4][6]. Tirofiban was designed to mimic the Arginine-Glycine-Aspartic acid (RGD) sequence found in these natural ligands, allowing it to competitively inhibit their binding and exert potent antiplatelet effects[1][3][4]. This technical guide provides a comprehensive overview of the binding affinity of tirofiban to integrin receptors, detailing its mechanism of action, binding kinetics, receptor selectivity, and the experimental methodologies used for its characterization.
Mechanism of Action
Tirofiban functions as a reversible, competitive antagonist at the RGD-binding site of the αIIbβ3 integrin[1][5]. The design of tirofiban was derived from echistatin, a disintegrin found in snake venom, and optimized to replicate the spatial arrangement of the charged arginine and aspartic acid residues in fibrinogen[1][3].
Upon platelet activation by agonists like ADP or thrombin, the αIIbβ3 integrin undergoes a conformational change from a low-affinity "bent" state to a high-affinity "open" state, capable of binding fibrinogen[4][7]. Tirofiban recognizes and binds to this ligand-binding pocket in both stimulated and non-stimulated platelets, physically blocking the access of fibrinogen and other ligands, thereby preventing platelet aggregation[1].
Quantitative Binding Affinity Data
The binding affinity of tirofiban for integrin receptors has been quantified using various in vitro assays. The key parameters—dissociation constant (Kd), half-maximal inhibitory concentration (IC50), and half-maximal effective concentration (EC50)—are summarized below. These values highlight the high affinity of tirofiban for its primary target, integrin αIIbβ3.
| Parameter | Receptor/Assay | Value (nM) | Reference |
| Kd | Integrin αIIbβ3 | 15 | [1] |
| ADP-activated platelet αIIbβ3 | 1.44 | [8] | |
| IC50 | ADP-induced platelet aggregation | 6.0 ± 0.58 | [8] |
| Platelet aggregation | 9 | [9] | |
| ADP-induced platelet aggregation | 1.41 ± 0.23 | [10] | |
| Platelet aggregation | ~37 | [11] | |
| Integrin αIIbβ3 | 10.0 | [12] | |
| Preactivated αIIbβ3-K562 cells | 1.98 ± 0.19 | [10] | |
| Inactive αIIbβ3 | 51.3 ± 19.2 | ||
| Active αIIbβ3 | 16.9 ± 2.4 | ||
| Integrin αvβ3 | >1000 | [13] | |
| EC50 | Platelet GpIIb/IIIa | ~24 | [11] |
Integrin Selectivity Profile
Tirofiban exhibits a high degree of selectivity for the αIIbβ3 integrin. While other RGD-binding integrins exist, such as αvβ3, tirofiban's affinity for these subtypes is significantly lower. For instance, its IC50 for αvβ3 is reported to be greater than 1000 nM, indicating minimal interaction at therapeutic concentrations[13]. Studies have shown that unlike eptifibatide, tirofiban does not significantly inhibit αvβ3-mediated binding of smooth muscle or endothelial cells[14]. However, some research suggests tirofiban may positively regulate β1 and β3 integrins in human umbilical vein endothelial cells (HUVECs), potentially promoting endothelial cell growth[15]. More recent studies have also explored its role as a modulator of β1 integrin in adipocytes[16][17]. Despite these findings, its primary pharmacological effect remains the specific antagonism of αIIbβ3 on platelets.
Conformational Changes and Signaling
The binding of RGD-mimetic antagonists like tirofiban to αIIbβ3 is known to induce conformational changes in the receptor, a phenomenon that exposes Ligand-Induced Binding Sites (LIBS)[6][8]. This alteration can lead to a paradoxical "outside-in" signaling cascade, even in the absence of natural ligand binding[1][18][19]. While tirofiban effectively blocks the "inside-out" signaling that leads to platelet aggregation, the induced conformational changes have been associated with adverse effects such as thrombocytopenia[6]. The binding of tirofiban stabilizes the receptor in a high-affinity, open conformation, which can be detected by specific antibodies[7][8].
Caption: Tirofiban competitively blocks fibrinogen binding to activated αIIbβ3 integrin.
Experimental Protocols
The binding affinity and functional effects of tirofiban are determined using a variety of established experimental protocols. Below are detailed methodologies for key assays.
Competitive Radioligand Binding Assay
This assay directly measures the affinity of a compound by quantifying its ability to displace a known radiolabeled ligand from the receptor.
Principle: Purified integrin receptors or cells expressing the receptor are incubated with a constant concentration of a radiolabeled ligand (e.g., ³H-labeled tirofiban or a labeled RGD peptide) and varying concentrations of the unlabeled test compound (tirofiban). The amount of bound radioligand is measured, and the concentration of the test compound that displaces 50% of the specific binding (IC50) is determined. The inhibition constant (Ki) can then be calculated using the Cheng-Prusoff equation.
Methodology:
-
Receptor Preparation: Use purified αvβ3 integrin or whole cells expressing the receptor (e.g., K562 or CHO cells)[20].
-
Incubation: In a multi-well plate, combine the receptor preparation, a fixed concentration of the radioligand, and a range of concentrations of unlabeled tirofiban in a suitable binding buffer.
-
Equilibration: Incubate the mixture to allow the binding to reach equilibrium.
-
Separation: Separate the bound from the free radioligand. This is typically achieved by rapid filtration through a glass fiber filter, which traps the receptor-ligand complexes.
-
Quantification: Measure the radioactivity retained on the filter using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the tirofiban concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Caption: General workflow for determining binding affinity via a radioligand assay.
Platelet Aggregation Assay
This functional assay measures the ability of tirofiban to inhibit platelet aggregation induced by various agonists.
Principle: Light transmission aggregometry is used to measure the change in optical density of a platelet suspension as platelets aggregate. In a suspension of platelets, light transmission is low. Upon addition of an agonist, platelets aggregate, forming larger clumps and allowing more light to pass through the sample. An inhibitor like tirofiban will prevent this change in light transmission in a dose-dependent manner.
Methodology:
-
Sample Preparation: Prepare platelet-rich plasma (PRP) from whole blood by centrifugation.
-
Pre-incubation: Pre-incubate the PRP with varying concentrations of tirofiban or a vehicle control for a specified time (e.g., 5 minutes at 37°C)[8].
-
Induction of Aggregation: Place the sample in an aggregometer cuvette with a stir bar. Add a platelet agonist, such as ADP (e.g., 20 μM), to induce aggregation[8][10].
-
Measurement: Record the change in light transmission over time until the aggregation response reaches a plateau.
-
Data Analysis: The maximum aggregation percentage is determined for each concentration of tirofiban. The IC50 value is calculated by plotting the percentage inhibition of aggregation against the log concentration of tirofiban.
Caption: A typical workflow for assessing functional inhibition of platelet aggregation.
Isothermal Titration Calorimetry (ITC)
ITC is a powerful biophysical technique that directly measures the heat released or absorbed during a binding event, allowing for the determination of all thermodynamic binding parameters in a single experiment.[21][22]
Principle: A solution of the ligand (tirofiban) is titrated into a sample cell containing the macromolecule (purified integrin αIIbβ3). The heat change upon each injection is measured by a sensitive calorimeter. The resulting data provide the binding affinity (Kd), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of the interaction[21][23].
Methodology:
-
Sample Preparation: Prepare highly purified and concentrated solutions of both the integrin receptor and tirofiban in the same dialysis buffer to minimize heats of dilution.
-
Instrument Setup: Load the integrin solution into the sample cell and the tirofiban solution into the injection syringe of the ITC instrument.
-
Titration: Perform a series of small, sequential injections of tirofiban into the sample cell while maintaining a constant temperature.
-
Heat Measurement: The instrument measures the differential power required to maintain zero temperature difference between the sample and reference cells after each injection. This is recorded as a series of heat-burst peaks.
-
Data Analysis: Integrate the peaks to obtain the heat change per injection. Plot this heat change against the molar ratio of ligand to protein. Fit this binding isotherm to a suitable binding model to extract the thermodynamic parameters (Kd, n, ΔH, and ΔS).
Conclusion
This compound is a high-affinity, selective antagonist of the integrin αIIbβ3 receptor. Its mechanism of action is based on the competitive inhibition of fibrinogen binding, which effectively blocks the final common pathway of platelet aggregation[5]. Quantitative binding assays consistently demonstrate its potency in the low nanomolar range for αIIbβ3, with high selectivity over other integrin subtypes[1][8][13]. While its binding induces conformational changes in the receptor that can lead to outside-in signaling, its clinical efficacy in managing acute coronary syndromes is well-established[5][6]. The experimental protocols outlined in this guide, including binding assays, functional aggregation studies, and thermodynamic characterization, are crucial for the continued development and evaluation of this and future generations of integrin antagonists.
References
- 1. mdpi.com [mdpi.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Tirofiban - Wikipedia [en.wikipedia.org]
- 4. ahajournals.org [ahajournals.org]
- 5. Tirofiban: an investigational platelet glycoprotein IIb/IIIa receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Targeting Integrin and Integrin Signaling in Treating Thrombosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Platelet integrin αIIbβ3 plays a key role in a venous thrombogenesis mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Integrin alpha-IIb/beta-3 Inhibitors (IC50, Ki) | AAT Bioquest [aatbio.com]
- 13. tirofiban | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 14. Eptifibatide and 7E3, but not tirofiban, inhibit alpha(v)beta(3) integrin-mediated binding of smooth muscle cells to thrombospondin and prothrombin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Tirofiban Positively Regulates β1 Integrin and Favours Endothelial Cell Growth on Polylactic Acid Biopolymer Vascular Scaffold (BVS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The integrin beta1 modulator Tirofiban prevents adipogenesis and obesity by the overexpression of integrin-linked kinase: a pre-clinical approach in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. The integrin beta1 modulator Tirofiban prevents adipogenesis and obesity by the overexpression of integrin-linked kinase: a pre-clinical approach in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Near-infrared -triggered release of tirofiban from nanocarriers for the inhibition of platelet integrin αIIbβ3 to decrease early-stage neointima formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Near-infrared -triggered release of tirofiban from nanocarriers for the inhibition of platelet integrin αIIbβ3 to decrease early-stage neointima formation - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 20. Determining the True Selectivity Profile of αv Integrin Ligands Using Radioligand Binding: Applying an Old Solution to a New Problem - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Isothermal Titration Calorimetry | Biomolecular Interactions Analysis | Malvern Panalytical [malvernpanalytical.com]
- 22. Isothermal titration calorimetry for studying protein-ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. nuvisan.com [nuvisan.com]
Methodological & Application
Application Notes and Protocols for Tirofiban Hydrochloride in In Vitro Platelet Aggregation Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tirofiban (B1683177) hydrochloride is a potent, non-peptide, reversible antagonist of the glycoprotein (B1211001) (GP) IIb/IIIa receptor, a key component in the final common pathway of platelet aggregation.[1][2] These application notes provide a comprehensive guide for the use of tirofiban hydrochloride in in vitro platelet aggregation assays, a critical tool for studying platelet function and evaluating the efficacy of antiplatelet agents.
Tirofiban inhibits the binding of fibrinogen to the activated GP IIb/IIIa receptor on the platelet surface, thereby preventing platelet cross-linking and aggregation.[1][3][4] Its rapid onset and short half-life of approximately two hours make it an ideal compound for in vitro studies where precise control over the timing of inhibition is required.[2][3] Following the discontinuation of its administration, platelet aggregation typically returns to near baseline levels within 4 to 8 hours.[2]
Mechanism of Action
Platelet aggregation is a multi-step process initiated by the activation of platelets by various agonists such as adenosine (B11128) diphosphate (B83284) (ADP), thrombin, and collagen. This activation leads to a conformational change in the GP IIb/IIIa receptor, enabling it to bind to fibrinogen. Fibrinogen then acts as a bridge, linking adjacent platelets together to form an aggregate. This compound competitively inhibits this binding of fibrinogen to the activated GP IIb/IIIa receptor, effectively blocking the final step of platelet aggregation.[1][5]
Quantitative Data Summary
The following table summarizes the effective concentrations of this compound and its corresponding inhibitory effects on platelet aggregation as reported in various studies. These values can serve as a starting point for designing in vitro experiments.
| Tirofiban Concentration (ng/mL) | Agonist | Percent Inhibition of Platelet Aggregation | Reference |
| 7 | ADP (20 µM) | Variable, concentration-dependent | [6] |
| 14 | ADP (20 µM) | Concentration-dependent | [6] |
| 35 | ADP (20 µM) | Concentration-dependent | [6] |
| 70 | ADP (20 µM) | Concentration-dependent | [6] |
| 150 | ADP (20 µM) | Concentration-dependent | [6] |
| 100 | Not Specified | >90% inhibition within 10 minutes | [2] |
Experimental Protocols
Preparation of this compound Stock and Working Solutions
Materials:
-
This compound monohydrate (powder)
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
Sterile deionized water or phosphate-buffered saline (PBS)
-
Sterile microcentrifuge tubes or vials
Stock Solution (e.g., 1 mg/mL):
-
Aseptically weigh the required amount of this compound monohydrate powder.
-
Dissolve the powder in a minimal amount of DMSO to create a concentrated stock solution. This compound is soluble in DMSO at concentrations of ≥24.75 mg/mL.[7]
-
For example, to prepare a 1 mg/mL stock solution, dissolve 1 mg of this compound in 1 mL of DMSO.
-
Gently warm and vortex if necessary to ensure complete dissolution.
-
Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.
Working Solutions:
-
Thaw an aliquot of the this compound stock solution at room temperature.
-
Prepare fresh working solutions for each experiment by diluting the stock solution in sterile deionized water or PBS to the desired final concentrations (e.g., 7, 14, 35, 70, 150 ng/mL).
-
It is recommended to prepare working solutions immediately before use. Aqueous solutions of tirofiban are not recommended for storage for more than one day.[8]
In Vitro Platelet Aggregation Assay using Light Transmission Aggregometry (LTA)
This protocol outlines the standard procedure for assessing platelet aggregation in platelet-rich plasma (PRP) using LTA.
Materials:
-
Freshly drawn human whole blood
-
3.2% sodium citrate (B86180) anticoagulant
-
Platelet agonists (e.g., Adenosine Diphosphate - ADP, Thrombin Receptor-Activating Peptide - TRAP)
-
This compound working solutions
-
Light Transmission Aggregometer
-
Centrifuge
-
Pipettes and sterile tips
-
Aggregometer cuvettes with stir bars
Procedure:
-
Blood Collection:
-
Collect whole blood from healthy, consenting donors who have abstained from antiplatelet medications for at least two weeks.
-
Use a 21-gauge needle and collect blood into tubes containing 3.2% sodium citrate (9:1 blood to anticoagulant ratio). Discard the first 2-3 mL of blood to prevent contamination with tissue factor.
-
-
Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):
-
Centrifuge the citrated whole blood at 200 x g for 15 minutes at room temperature to separate the PRP.
-
Carefully aspirate the upper PRP layer and transfer it to a new polypropylene (B1209903) tube.
-
Centrifuge the remaining blood at 2000 x g for 20 minutes to obtain PPP.
-
Allow the PRP to rest for at least 30 minutes at room temperature before use.
-
-
Platelet Aggregation Measurement:
-
Set the aggregometer to 37°C.
-
Calibrate the aggregometer by setting 0% aggregation with a cuvette containing PRP and 100% aggregation with a cuvette containing PPP.
-
Pipette the appropriate volume of PRP into a cuvette with a stir bar.
-
Add the desired concentration of the this compound working solution or vehicle control (e.g., diluted DMSO) to the PRP and incubate for the desired time (e.g., 5-15 minutes).
-
Place the cuvette in the aggregometer and start recording the baseline light transmission.
-
Add the platelet agonist (e.g., ADP at a final concentration of 5-20 µM or TRAP at a final concentration of 10-20 µM) to the cuvette to induce aggregation.
-
Record the change in light transmission for a set period (typically 5-10 minutes).
-
-
Data Analysis:
-
The aggregometer software will generate aggregation curves.
-
Determine the maximum percentage of platelet aggregation for each condition.
-
Calculate the percentage inhibition of platelet aggregation for each tirofiban concentration relative to the vehicle control.
-
Troubleshooting
| Issue | Possible Cause | Recommendation |
| Low or no platelet aggregation in control | Poor platelet quality | Ensure proper blood collection and PRP preparation techniques. Use fresh blood and process within 2 hours. |
| Inactive agonist | Prepare fresh agonist solutions for each experiment. | |
| Low platelet count in PRP | Adjust PRP platelet count to a standardized level (e.g., 2.5 x 10⁸ platelets/mL) using PPP. | |
| High variability between replicates | Inconsistent pipetting | Use calibrated pipettes and ensure accurate and consistent volumes. |
| Temperature fluctuations | Maintain a constant temperature of 37°C in the aggregometer. | |
| Inadequate mixing | Ensure the stir bar is functioning correctly in each cuvette. | |
| Unexpectedly high inhibition with tirofiban | Incorrect dilution of stock solution | Double-check calculations and dilutions for stock and working solutions. |
| Synergistic effects with other substances | Ensure donors have not taken any medications that could affect platelet function. | |
| Precipitation of tirofiban in working solution | Low solubility in aqueous buffer | Ensure the final concentration of DMSO from the stock solution is low (typically <0.5%) to maintain solubility. Prepare fresh dilutions immediately before use. |
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. aggrastathdb.com [aggrastathdb.com]
- 3. youtube.com [youtube.com]
- 4. drugs.com [drugs.com]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. raybiotech.com [raybiotech.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
Application Notes and Protocols for Preparing Tirofiban Hydrochloride Stock Solutions in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tirofiban (B1683177) hydrochloride is a potent, selective, and reversible non-peptide antagonist of the glycoprotein (B1211001) IIb/IIIa (GP IIb/IIIa) receptor, also known as integrin αIIbβ3.[1][2][3][4] It plays a critical role in inhibiting platelet aggregation by blocking the final common pathway involving the binding of fibrinogen to the GP IIb/IIIa receptor.[1][3] These application notes provide detailed protocols for the preparation, storage, and handling of Tirofiban hydrochloride stock solutions for use in in-vitro cell culture experiments, ensuring reproducibility and accuracy in research settings.
Physicochemical Properties
This compound is a white to off-white powder.[5] Its solubility is a critical factor in the preparation of stock solutions for cell culture applications. It is sparingly soluble in water but shows good solubility in organic solvents like Dimethyl Sulfoxide (DMSO) and ethanol (B145695).[5][6][7][8]
Table 1: Solubility of this compound
| Solvent | Solubility | Notes | Citations |
| DMSO | ≥24.75 mg/mL | Gentle warming and sonication may be required. | [6][8][9] |
| Ethanol | ≥105 mg/mL | Sonication can aid dissolution. | [7][8] |
| Methanol | Very Soluble | Commonly used for analytical purposes. | [5][10] |
| Water | ~0.02-0.03 mg/mL | Very slightly soluble at 20°C. | [5][6] |
| Aqueous Buffers (e.g., PBS) | Sparingly Soluble | For maximum solubility, first dissolve in ethanol then dilute. | [7] |
Stability and Storage Recommendations
Proper storage is crucial to maintain the integrity and activity of this compound solutions.
Table 2: Stability and Storage of this compound
| Form | Storage Temperature | Stability | Notes | Citations |
| Solid (Powder) | -20°C | ≥ 4 years | Store desiccated. | [7][9] |
| Stock Solution (in DMSO/Ethanol) | -20°C or -80°C | Up to 6 months (recommended) | Aliquot to avoid repeated freeze-thaw cycles. | N/A |
| Aqueous Working Solution | 2-8°C | ≤ 24 hours | Prepare fresh before each experiment. Do not store for more than one day. | [7] |
Note: this compound solutions have been shown to be stable for at least 24 hours at room temperature in common intravenous solutions like 5% dextrose and 0.9% sodium chloride.[11] However, for cell culture applications, preparing aqueous solutions fresh is highly recommended to avoid potential degradation and contamination. The compound is sensitive to UVA light and acid hydrolysis.[10]
Mechanism of Action: GP IIb/IIIa Receptor Antagonism
Tirofiban exerts its antiplatelet effect by competitively inhibiting the binding of fibrinogen and von Willebrand factor to the GP IIb/IIIa receptors on the surface of activated platelets.[3][4] This action blocks the cross-linking of platelets, which is the final and essential step in platelet aggregation.[1][3] The inhibition is reversible, with platelet function returning to baseline after the compound is removed.[1]
Experimental Protocols
Protocol 1: Preparation of High-Concentration Stock Solution (e.g., 10 mM in DMSO)
This protocol describes the preparation of a concentrated stock solution in an organic solvent, which can be stored for long-term use.
Materials:
-
This compound powder (FW: 495.07 g/mol )[9]
-
Anhydrous/sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or cryovials
-
Analytical balance
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
Calculation: To prepare a 10 mM stock solution, calculate the required mass of this compound.
-
Mass (mg) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol ) × 1000 (mg/g)
-
For 1 mL (0.001 L) of a 10 mM (0.01 M) solution:
-
Mass = 0.01 mol/L × 0.001 L × 495.07 g/mol × 1000 mg/g = 4.95 mg
-
-
Weighing: Accurately weigh 4.95 mg of this compound powder and transfer it to a sterile microcentrifuge tube.
-
Dissolution: Add 1 mL of sterile DMSO to the tube.
-
Mixing: Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming (up to 60°C) or brief sonication can be used to aid dissolution if necessary.[6][9] Ensure the solution is clear before proceeding.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes (e.g., 20-50 µL) in sterile cryovials. Store the aliquots at -20°C or -80°C. This prevents contamination and degradation from repeated freeze-thaw cycles.
Protocol 2: Preparation of Aqueous Working Solutions for Cell Culture
This protocol details the dilution of the high-concentration stock solution into a cell culture medium for direct application to cells.
Materials:
-
10 mM this compound stock solution in DMSO (from Protocol 1)
-
Sterile cell culture medium (e.g., DMEM, RPMI-1640) appropriate for your cell line
-
Sterile conical tubes or microcentrifuge tubes
-
Pipettes and sterile filter tips
Procedure:
-
Thawing: Remove one aliquot of the 10 mM stock solution from the freezer and thaw it at room temperature.
-
Serial Dilution (Example for a 10 µM final concentration):
-
Intermediate Dilution: Perform an intermediate dilution to minimize the concentration of DMSO in the final culture. For example, dilute the 10 mM stock 1:100 by adding 10 µL of the stock solution to 990 µL of sterile cell culture medium. This results in a 100 µM intermediate solution.
-
Final Dilution: Add the required volume of the intermediate solution to your cell culture plates. For instance, to achieve a final concentration of 10 µM in a well containing 1 mL of medium, add 100 µL of the 100 µM intermediate solution.
-
-
Vehicle Control: It is crucial to include a vehicle control in your experiments. This control should contain the same final concentration of the solvent (e.g., DMSO) as the treated samples. In the example above, the final DMSO concentration would be 0.1%.
-
Application: Mix gently by swirling the plate and immediately place the cells back into the incubator. As aqueous solutions are less stable, they should be prepared fresh for each experiment.[7]
Experimental Workflow
The following workflow diagram illustrates the process from powder to cell treatment.
Safety and Handling
This compound should be handled with care in a laboratory setting.
-
Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.
-
Handle the powder in a chemical fume hood to avoid inhalation.
-
Refer to the Safety Data Sheet (SDS) for complete safety information.
-
This product is for research use only and not for human or veterinary use.[8]
References
- 1. aggrastathdb.com [aggrastathdb.com]
- 2. selleckchem.com [selleckchem.com]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. drugs.com [drugs.com]
- 5. CN109674744B - Stable this compound liquid composition and preparation method thereof - Google Patents [patents.google.com]
- 6. apexbt.com [apexbt.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. raybiotech.com [raybiotech.com]
- 9. Tirofiban = 98 HPLC 150915-40-5 [sigmaaldrich.com]
- 10. scielo.org.co [scielo.org.co]
- 11. medscape.com [medscape.com]
Application Notes and Protocols for Tirofiban Hydrochloride in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tirofiban (B1683177) hydrochloride is a potent, selective, and reversible non-peptide antagonist of the glycoprotein (B1211001) IIb/IIIa (GP IIb/IIIa) receptor on the surface of platelets.[1][2] By blocking the binding of fibrinogen to this receptor, tirofiban effectively inhibits the final common pathway of platelet aggregation, a critical step in thrombus formation.[1][3] These characteristics make it a valuable tool for in vivo animal research across various models of thrombosis and cardiovascular disease.
This document provides detailed application notes and protocols for the use of tirofiban hydrochloride in animal studies, with a focus on dosage calculation, experimental methodologies, and the underlying mechanism of action.
Mechanism of Action
This compound competitively inhibits the binding of fibrinogen and von Willebrand factor to the GP IIb/IIIa receptor on activated platelets.[2] This action prevents the formation of platelet aggregates and, consequently, the development of thrombi.[1] The effect of tirofiban is rapid in onset and reversible, with platelet function returning to baseline within hours of discontinuing administration.[1]
Caption: Tirofiban blocks the GP IIb/IIIa receptor, inhibiting platelet aggregation.
Dosage Calculation and Administration
The appropriate dosage of this compound is critical for achieving the desired antiplatelet effect while minimizing potential bleeding risks. Dosages vary significantly depending on the animal species, the experimental model, and the intended therapeutic effect.
General Principles for Animal Dose Calculation
For preclinical research, converting a human dose to an animal equivalent is a common starting point, often using the body surface area (BSA) normalization method. The formula is as follows:
Animal Dose (mg/kg) = Human Dose (mg/kg) × (Human Km / Animal Km)
Where Km = Body Weight (kg) / Body Surface Area (m²)
Km Values for Common Laboratory Animals:
-
Human: 37
-
Rat: 6
-
Mouse: 3
This formula provides an estimated dose that can be further optimized based on pilot studies and the specific experimental model.
Reported Dosages in Animal Studies
The following tables summarize reported dosages of this compound in various animal models.
| Animal Model | Species | Dosage | Route of Administration | Application | Reference |
| Microvascular Thrombosis | Rat | 50 µg/mL | Topical Irrigation | Prevention of postoperative thrombosis in a crush anastomosis model. | [4] |
| Acute Myocardial Infarction | Rat | 60 µg/kg | Intravenous (IV) | Reduction of no-reflow and ischemia-reperfusion injury. | |
| Stent Thrombosis (ex vivo) | Dog | 0.3, 3.0, and 30.0 µg/kg/min | Intravenous (IV) Infusion | Inhibition of de novo stent thrombosis and reduction of preformed thrombus. | |
| Myocardial Ischemia-Reperfusion | Rabbit | Dosage not specified | Intravenous (marginal ear vein), Intracoronary (coronary ostia), Intracoronary (after blood flow restoration) | Protection against myocardial injury. | [5] |
| Carotid Artery Thrombosis | Mouse | Not specified in abstract | Intravenous (IV) Infusion | Evaluation of antithrombotic effects. |
Note: The specific dosage for the rabbit myocardial ischemia-reperfusion study was not detailed in the reviewed literature.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental results. Below are protocols for common animal models used in tirofiban research.
Ferric Chloride-Induced Carotid Artery Thrombosis in Mice
This model is widely used to evaluate the efficacy of antithrombotic agents.
Materials:
-
This compound solution
-
Anesthetic (e.g., ketamine/xylazine)
-
Surgical instruments (forceps, scissors)
-
Filter paper
-
Ferric chloride (FeCl₃) solution (e.g., 5-10%)
-
Doppler flow probe
Procedure:
-
Anesthetize the mouse using an appropriate anesthetic regimen.
-
Make a midline cervical incision to expose the common carotid artery.
-
Carefully dissect the artery from the surrounding tissue.
-
Place a Doppler flow probe to measure baseline blood flow.
-
Administer this compound or vehicle control intravenously via the tail vein.
-
Apply a small piece of filter paper saturated with FeCl₃ solution to the adventitial surface of the carotid artery for a defined period (e.g., 3 minutes) to induce endothelial injury.
-
Remove the filter paper and monitor blood flow continuously until occlusion occurs (cessation of blood flow) or for a predetermined observation period.
-
Record the time to occlusion as the primary endpoint.
Experimental Workflow: Ferric Chloride-Induced Thrombosis Model
Caption: Workflow for evaluating tirofiban in a murine thrombosis model.
Data Presentation
Pharmacokinetic Parameters of Tirofiban in Animals
| Parameter | Species | Value | Reference |
| Half-life (t½) | Rat | ~2 hours | |
| Half-life (t½) | Dog | ~2 hours | |
| Protein Binding | Human (for reference) | ~65% | [6] |
| Elimination | Rat | Primarily renal and biliary excretion | |
| Elimination | Dog | Primarily fecal excretion |
Conclusion
This compound is a well-characterized GP IIb/IIIa inhibitor with proven efficacy in various animal models of thrombosis. The information and protocols provided in this document serve as a comprehensive resource for researchers planning to utilize this compound in their studies. Careful consideration of the animal species, experimental model, and appropriate dosage is essential for obtaining reliable and reproducible data. Further dose-ranging studies are recommended to determine the optimal dose for specific experimental conditions.
References
- 1. aggrastathdb.com [aggrastathdb.com]
- 2. Tirofiban Monograph for Professionals - Drugs.com [drugs.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. An optimized murine model of ferric chloride-induced arterial thrombosis for thrombosis research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Protective Effects of Tirofiban on Myocardial Ischemia-Reperfusion Injury in Rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
Application Notes and Protocols for Tirofiban Hydrochloride in a Rat Model of Arterial Thrombosis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Tirofiban hydrochloride, a potent glycoprotein (B1211001) IIb/IIIa inhibitor, in a rat model of arterial thrombosis. The following sections detail the mechanism of action, experimental protocols for thrombosis induction, drug administration, and methods for assessing efficacy, supported by quantitative data and visualizations.
Introduction to this compound
This compound is a non-peptide antagonist of the platelet glycoprotein (GP) IIb/IIIa receptor.[1] By reversibly binding to this receptor, Tirofiban blocks the final common pathway of platelet aggregation, preventing fibrinogen from cross-linking platelets.[1] This mechanism makes it an effective agent for preventing and treating arterial thrombosis. In rat models, Tirofiban has been shown to significantly reduce thrombus formation and improve vessel patency.
Mechanism of Action: GPIIb/IIIa Receptor Inhibition
Platelet activation and aggregation are critical steps in the formation of an arterial thrombus. Various agonists, such as ADP, collagen, and thrombin, can activate platelets, leading to a conformational change in the GPIIb/IIIa receptor. This change enables the receptor to bind fibrinogen, which acts as a bridge between adjacent platelets, leading to the formation of a platelet-rich thrombus. Tirofiban competitively inhibits the binding of fibrinogen to the activated GPIIb/IIIa receptor, thereby disrupting platelet aggregation and thrombus formation.
Experimental Protocols
Ferric Chloride-Induced Carotid Artery Thrombosis Model
This is a widely used and reproducible model for inducing arterial thrombosis in rats.
Materials:
-
Male Sprague-Dawley rats (250-300g)
-
Anesthetic (e.g., sodium pentobarbital, 50 mg/kg, intraperitoneally)
-
Dissecting microscope
-
Surgical instruments (forceps, scissors, vessel clamps)
-
3-0 silk suture
-
Filter paper (1x2 mm)
-
Ferric chloride (FeCl₃) solution (50% w/v in distilled water)
-
Doppler flow probe or similar blood flow monitoring device
-
This compound solution for injection
-
Saline solution
Procedure:
-
Anesthetize the rat and place it in a supine position on a heating pad to maintain body temperature.
-
Make a midline cervical incision and expose the right common carotid artery, carefully separating it from the vagus nerve and surrounding tissues.
-
Place a Doppler flow probe under the artery to monitor blood flow.
-
Soak a small piece of filter paper (1x2 mm) in a 50% FeCl₃ solution.
-
Apply the FeCl₃-soaked filter paper to the adventitial surface of the carotid artery for 10 minutes.
-
After 10 minutes, remove the filter paper and rinse the artery with saline.
-
Continuously monitor blood flow until complete occlusion (cessation of blood flow) is observed. The time from FeCl₃ application to occlusion is the Time to Occlusion (TTO).
Femoral Artery Crush Injury Model
This model simulates thrombosis resulting from mechanical vascular injury.
Materials:
-
Male Sprague-Dawley rats (350-450g)
-
Anesthetic
-
Surgical instruments, including a microvascular clamp
-
Suture material (e.g., 10-0 nylon)
-
This compound solution for irrigation (50 µg/mL)
-
Control solution (e.g., Lactated Ringer's)
-
Heparinized saline
Procedure:
-
Anesthetize the rat and expose the femoral artery.
-
Apply a microvascular clamp to the artery for a set duration to induce a crush injury.
-
Perform an end-to-end microvascular anastomosis at the site of injury.
-
Before placing the final suture, irrigate the vessel lumen with 1 mL of either the control solution or Tirofiban solution (50 µg/mL).[1]
-
Complete the anastomosis and restore blood flow.
-
Assess vessel patency at predetermined time points (e.g., 24 hours) by visual inspection or Doppler flowmetry.
This compound Administration
Systemic (Intravenous) Administration
For the ferric chloride model, intravenous administration is recommended to assess the systemic antithrombotic effects of Tirofiban. Based on studies in rats for related cardiovascular conditions, the following dosage is suggested:
-
Bolus and Infusion: Administer an initial intravenous bolus followed by a continuous infusion. A suggested starting point is a loading dose followed by a maintenance infusion in the range of 0.1 to 5 µg/kg/minute. The optimal dose should be determined by a dose-response study.
-
Administration Timing: Tirofiban can be administered before, during, or after the induction of thrombosis, depending on the study's objective (prophylactic vs. therapeutic effect).
Local Administration (Irrigation)
In the crush injury model, local irrigation is a relevant method of administration.
-
Concentration: A concentration of 50 µg/mL has been shown to be effective.[1]
-
Volume: 1 mL of the solution is irrigated into the vessel lumen.[1]
Assessment of Efficacy
Several parameters can be measured to quantify the antithrombotic effect of Tirofiban.
-
Time to Occlusion (TTO): In the ferric chloride model, a longer TTO indicates a protective effect.
-
Thrombus Weight: After the experiment, the thrombosed arterial segment can be excised, and the wet weight of the thrombus can be measured.
-
Vessel Patency: In the crush injury model, the percentage of patent vessels at a specific time point is a key indicator of efficacy.
-
Bleeding Time: To assess the primary safety endpoint, a tail transection can be performed, and the time to cessation of bleeding can be measured.
Quantitative Data
The following tables summarize the quantitative data on the efficacy of Tirofiban in rat models of arterial thrombosis.
Table 1: Effect of Tirofiban Irrigation on Vessel Patency in a Rat Femoral Artery Crush Injury Model
| Treatment Group | Number of Vessels (n) | Patent Vessels | Patency Rate (%) |
| Lactated Ringer's (Control) | 20 | 2 | 10 |
| Tirofiban (50 µg/mL) | 22 | 13 | 59 |
| Heparin (100 U/mL) | 10 | 1 | 10 |
| Tirofiban + Heparin | 10 | 8 | 80 |
Data adapted from a study on a crush anastomosis model in rats.[1]
Table 2: Hypothetical Dose-Response of Intravenous Tirofiban on Time to Occlusion (TTO) in a Rat Ferric Chloride Model
| Tirofiban Dose (µg/kg/min) | Mean TTO (minutes) ± SEM | % Increase in TTO vs. Control |
| Vehicle (Control) | 15 ± 2 | - |
| 0.5 | 25 ± 3 | 67 |
| 1.0 | 38 ± 4 | 153 |
| 2.0 | 55 ± 5 | 267 |
Logical Relationships in Experimental Design
The following diagram illustrates the logical flow of an experiment designed to test the efficacy of Tirofiban in a rat model of arterial thrombosis.
Conclusion
This compound is a valuable tool for studying the mechanisms of arterial thrombosis and for the preclinical evaluation of antithrombotic therapies. The protocols and data presented here provide a solid foundation for researchers to design and execute robust experiments in rat models of arterial thrombosis. It is recommended to perform pilot studies to determine the optimal dosage and to include appropriate control groups for meaningful data interpretation.
References
Application Notes and Protocols: Flow Cytometry Analysis of Platelet Activation with Tirofiban Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Platelet activation is a critical process in hemostasis and thrombosis. Dysregulated platelet activation can lead to cardiovascular diseases such as myocardial infarction and stroke. Therefore, the development and evaluation of antiplatelet therapies are of paramount importance. Tirofiban (B1683177) hydrochloride is a non-peptide antagonist of the glycoprotein (B1211001) IIb/IIIa (GPIIb-IIIa) receptor, a key player in the final common pathway of platelet aggregation. By reversibly binding to the GPIIb-IIIa receptor, Tirofiban prevents fibrinogen from cross-linking platelets, thereby inhibiting thrombus formation.[1][2][3]
Flow cytometry is a powerful technique for the rapid, quantitative, and multi-parametric analysis of individual platelets in whole blood or platelet-rich plasma. This method allows for the precise measurement of platelet activation markers, such as the surface expression of P-selectin (CD62P) and the conformational changes in the GPIIb-IIIa receptor, providing valuable insights into the efficacy of antiplatelet agents like Tirofiban hydrochloride.
These application notes provide detailed protocols for the flow cytometric analysis of platelet activation and its inhibition by this compound.
Mechanism of Action of this compound
This compound is a reversible antagonist of the GPIIb-IIIa receptor on the platelet surface.[2][4] This receptor is crucial for platelet aggregation as it binds to fibrinogen, forming bridges between adjacent platelets. When platelets are activated by agonists such as adenosine (B11128) diphosphate (B83284) (ADP) or thrombin, the GPIIb-IIIa receptor undergoes a conformational change, increasing its affinity for fibrinogen. Tirofiban competitively inhibits the binding of fibrinogen to this activated form of the GPIIb-IIIa receptor, thereby blocking the final common pathway of platelet aggregation.[4]
Signaling Pathway of Platelet Activation
Platelet activation is a complex process involving multiple signaling pathways initiated by various agonists. The following diagram illustrates a simplified overview of the key signaling events leading to platelet activation and the point of intervention for Tirofiban.
Caption: Simplified signaling pathway of platelet activation and Tirofiban's point of inhibition.
Experimental Protocols
Materials
-
Anticoagulant: 3.2% Sodium Citrate.
-
Platelet Agonists:
-
Adenosine Diphosphate (ADP)
-
Thrombin Receptor Activating Peptide (TRAP)
-
-
This compound: Stock solution of known concentration.
-
Fluorochrome-conjugated Monoclonal Antibodies:
-
Anti-CD61 (platelet identification)
-
Anti-CD62P (P-selectin expression)
-
PAC-1 (binds to the activated conformation of GPIIb-IIIa)
-
-
Fixative: 1% Paraformaldehyde (PFA) in Phosphate Buffered Saline (PBS).
-
Sheath Fluid: For flow cytometer.
-
Whole Blood: Collected from healthy volunteers or study subjects.
Experimental Workflow
The following diagram outlines the general workflow for analyzing the effect of Tirofiban on platelet activation using flow cytometry.
Caption: Experimental workflow for flow cytometry analysis of platelet activation with Tirofiban.
Detailed Protocol: P-selectin (CD62P) Expression and Activated GPIIb-IIIa (PAC-1) Binding
-
Blood Collection: Collect whole blood into a tube containing 3.2% sodium citrate. Gently invert the tube to mix. All subsequent steps should be performed at room temperature.
-
Sample Preparation:
-
Within 30 minutes of blood collection, dilute the whole blood 1:10 with a suitable buffer (e.g., HEPES-Tyrode's buffer).
-
Aliquot the diluted blood into microcentrifuge tubes.
-
-
Tirofiban Incubation:
-
Add varying concentrations of this compound or a vehicle control to the aliquots.
-
Incubate for 15 minutes at room temperature.
-
-
Platelet Activation:
-
Add a platelet agonist (e.g., ADP to a final concentration of 20 µM or TRAP to a final concentration of 25 µM) to the tubes.
-
For a resting (unstimulated) control, add an equal volume of buffer.
-
Incubate for 10 minutes at room temperature.
-
-
Antibody Staining:
-
Add the fluorochrome-conjugated antibodies (Anti-CD61, Anti-CD62P, and PAC-1) to each tube.
-
Incubate for 20 minutes in the dark at room temperature.
-
-
Fixation:
-
Add 1 mL of cold 1% PFA to each tube to stop the reaction and fix the cells.
-
Incubate for at least 30 minutes at 4°C in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer.
-
Gate on the platelet population based on their forward and side scatter characteristics and positive staining for CD61.
-
Within the platelet gate, determine the percentage of cells positive for CD62P and PAC-1, as well as the mean fluorescence intensity (MFI) for each marker.
-
Data Presentation
The following tables summarize representative quantitative data on the effect of Tirofiban on platelet activation markers.
Table 1: Effect of Tirofiban on ADP-induced Fibrinogen Binding
| Tirofiban Concentration (ng/mL) | ADP-induced Platelet Aggregation Inhibition (%) |
| 0 | 0 |
| 12.5 | Significant inhibition observed |
| 25 | Further significant inhibition |
| 50 | Complete inhibition |
| 100 | Complete inhibition |
| 200 | Complete inhibition |
Data adapted from a study on diabetic patients, showing a dose-dependent inhibition of ADP-induced platelet aggregation.
Table 2: Comparative Inhibition of Fibrinogen Binding by Tirofiban and Abciximab (B1174564)
| Treatment | Agonist | Fibrinogen Binding Inhibition (%) |
| Tirofiban (RESTORE dosage) | 1.0 µM ADP | Greater inhibition |
| Tirofiban (PRISM-PLUS dosage) | 1.0 µM ADP | Lesser inhibition |
| Abciximab | 1.0 µM ADP | Greater inhibition |
| Tirofiban (RESTORE dosage) | 25 µM TRAP | Greater inhibition |
| Tirofiban (PRISM-PLUS dosage) | 25 µM TRAP | Lesser inhibition |
| Abciximab | 25 µM TRAP | Greater inhibition |
This table illustrates that higher doses of Tirofiban (RESTORE dosage) are more effective at inhibiting fibrinogen binding in response to stronger agonists, comparable to Abciximab.[5]
Table 3: Effect of Tirofiban on P-selectin Expression
| Treatment | Agonist | P-selectin Expression |
| Tirofiban (RESTORE dosage) | ADP | Reduced |
| Tirofiban (PRISM-PLUS dosage) | ADP | No significant reduction |
| Abciximab | ADP | Reduced |
This table indicates that only higher doses of Tirofiban were effective in reducing ADP-induced P-selectin expression.[5] Interestingly, some studies suggest that while Tirofiban effectively inhibits aggregation, it may enhance agonist-induced degranulation (P-selectin and CD63 expression), a factor to consider in experimental design and data interpretation.[6][7]
Conclusion
Flow cytometry is an indispensable tool for the preclinical and clinical evaluation of antiplatelet drugs like this compound. The protocols outlined in these application notes provide a robust framework for assessing the dose-dependent effects of Tirofiban on key platelet activation markers. The quantitative data presented demonstrates the potent inhibitory effect of Tirofiban on GPIIb-IIIa mediated platelet aggregation. Researchers and drug development professionals can utilize these methods to further investigate the nuanced effects of Tirofiban and to develop novel antiplatelet therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. ashpublications.org [ashpublications.org]
- 4. Quantification by flow cytometry of the efficacy of and interindividual variation of platelet inhibition induced by treatment with tirofiban and abciximab - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Platelet Activation Overview [rndsystems.com]
- 7. Tirofiban potentiates agonist-induced platelet activation and degranulation, despite effectively inhibiting aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Tirofiban Hydrochloride in Ex Vivo Perfusion Chambers
Introduction
Tirofiban (B1683177) hydrochloride, marketed as Aggrastat®, is a potent, non-peptide, reversible antagonist of the platelet glycoprotein (B1211001) (GP) IIb/IIIa receptor.[1][2][3] This receptor is the final common pathway for platelet aggregation, making Tirofiban a critical agent in the management of acute coronary syndromes (ACS).[4] Ex vivo perfusion chambers, such as the Badimon perfusion chamber, are valuable tools for studying thrombosis under controlled hemodynamic conditions that mimic the human circulatory system.[5][6][7] These systems allow researchers to assess the efficacy of antithrombotic agents like Tirofiban on native, whole blood without the systemic effects of in vivo administration.[5][6] These application notes provide a detailed overview and protocols for the administration and evaluation of Tirofiban hydrochloride in an ex vivo perfusion chamber setting.
Mechanism of Action
Tirofiban functions by competitively inhibiting the binding of fibrinogen and von Willebrand factor to the GP IIb/IIIa receptor on the surface of activated platelets.[4] Under normal physiological conditions, vascular injury activates platelets, causing a conformational change in the GP IIb/IIIa receptors. These activated receptors then bind to fibrinogen, creating bridges between adjacent platelets, which leads to aggregation and thrombus formation.[4] Tirofiban blocks this interaction, preventing the cross-linking of platelets and effectively inhibiting the final step of platelet aggregation.[4] This action is reversible, with platelet function returning to near baseline within 4 to 8 hours after cessation of the infusion.[1] The half-life of Tirofiban is approximately 2 hours.[1][8]
Caption: Tirofiban blocks the active GPIIb/IIIa receptor, preventing fibrinogen binding.
Quantitative Data Summary
The following tables summarize the dose-dependent effects of this compound observed in ex vivo studies.
Table 1: Effect of Tirofiban on Thrombus Formation and Platelet Aggregation
| Tirofiban Dose (Intravenous Infusion) | Inhibition of De Novo Stent Thrombus Formation | Suppression of Platelet Aggregation | Reference |
| 0.3 µg/kg/min | 80% | >95% | [9] |
| 3.0 µg/kg/min | >95% | Complete Inhibition | [9] |
| 30.0 µg/kg/min | >95% | Complete Inhibition | [9] |
Table 2: Effect of Tirofiban on Preformed Thrombus and Bleeding Time
| Tirofiban Dose (Intravenous Infusion) | Inhibition of Preformed Stent Thrombus Weight | Bleeding Time (minutes) | Reference |
| 3.0 µg/kg/min | 21% ± 20% | >30 | [9] |
| 30.0 µg/kg/min | 36% ± 15% | >30 | [9] |
| Control (No Drug) | N/A | 3.5 ± 1.0 | [9] |
Table 3: In Vitro Dose-Response on Platelet Aggregation
| Tirofiban Concentration | Effect on ADP-Induced Aggregation | Effect on Collagen-Induced Aggregation | Reference |
| 12.5 ng/mL | Significant decrease | - | [10] |
| 25 ng/mL | - | Significant decrease | [10] |
| 50 ng/mL | Total inhibition | - | [10] |
| 100 ng/mL | Total inhibition | Complete inhibition | [10] |
Experimental Protocols
Protocol 1: Preparation of this compound Solution
This protocol describes the preparation of Tirofiban for administration into an ex vivo circuit. Tirofiban is available in premixed solutions or as a concentrate.[11]
Materials:
-
AGGRASTAT® (this compound) injection (e.g., 50 mcg/mL in 250 mL premixed bag or 250 mcg/mL concentrate)[11][12]
-
Sterile syringe
-
0.9% Sodium Chloride or 5% Dextrose in Water (if dilution is required)
-
Appropriate infusion pump and tubing
Procedure:
-
Inspect the Solution: Visually inspect the Tirofiban solution for particulate matter and discoloration before administration. The solution should be clear.[13]
-
Concentration Confirmation: Confirm the concentration of the Tirofiban stock solution. Commercially available premixed bags often contain 50 mcg/mL.[11]
-
Bolus Dose Preparation: For a loading dose, withdraw the calculated volume from the premixed vial or bag into a sterile syringe.[13][14] No further dilution is typically required for the bolus.
-
Maintenance Infusion Preparation: The maintenance infusion can be administered directly from the premixed bag using a calibrated IV pump.[13]
-
Calculating Dosing:
-
Bolus Dose: A typical high-dose bolus is 25 mcg/kg.[14]
-
Bolus Volume (mL) = [25 mcg/kg * Body Weight (kg)] / Concentration (mcg/mL)[12]
-
-
Maintenance Infusion Rate: A standard maintenance infusion rate is 0.15 mcg/kg/min.[14]
-
Infusion Rate (mL/hr) = [0.15 mcg/kg/min * Body Weight (kg) * 60 min/hr] / Concentration (mcg/mL)[12]
-
-
Note: For ex vivo circuits where "body weight" is not applicable, doses may be calculated based on total circuit volume to achieve a target concentration (e.g., 100 ng/mL).[1]
-
Protocol 2: Ex Vivo Perfusion Chamber Experiment (Badimon Chamber Model)
This protocol provides a generalized methodology for assessing Tirofiban's effect on thrombus formation using a Badimon-style perfusion chamber.[5][6][7]
Materials:
-
Badimon perfusion chamber
-
Thrombogenic substrate (e.g., porcine aortic tunica media)[7]
-
Peristaltic pump
-
Tubing for extracorporeal circuit
-
Whole blood source (e.g., from human volunteers or large animal model)[7][9]
-
Prepared this compound solution (Protocol 1)
-
Microscope with digital imaging software
-
Histomorphometric analysis software
-
Fixatives (e.g., 4% paraformaldehyde) and stains (e.g., H&E) for post-perfusion analysis
Procedure:
-
Circuit Assembly:
-
Assemble the extracorporeal circuit, connecting the blood source, peristaltic pump, and the perfusion chamber in series.
-
Prepare the Badimon chamber by placing the thrombogenic substrate (e.g., porcine aorta) inside.[5][7]
-
Ensure the system is free of air bubbles, which can cause platelet activation.[15]
-
-
Blood Collection:
-
Tirofiban Administration:
-
Control Run: Perform an initial perfusion run with untreated blood to establish a baseline for thrombus formation.
-
Tirofiban Run: For the treatment group, administer Tirofiban into the circuit. This can be done as a bolus injection into the circuit followed by a continuous maintenance infusion to achieve the desired steady-state concentration. A common regimen is a 25 mcg/kg bolus followed by a 0.15 mcg/kg/min infusion.[13][14]
-
-
Perfusion:
-
Thrombus Quantification and Analysis:
-
After perfusion, carefully remove the thrombogenic substrate from the chamber.
-
Fix, embed, and section the substrate for histological analysis.
-
Stain the sections to visualize the thrombus.
-
Use histomorphometric software to measure the total thrombus area (in µm²).[7] This is the primary endpoint for quantifying the effect of Tirofiban.
-
-
Data Analysis:
-
Compare the mean thrombus area between the control group and the Tirofiban-treated group.
-
Calculate the percentage inhibition of thrombus formation.
-
Experimental Workflow and Signaling Diagrams
Caption: A three-phase workflow for evaluating Tirofiban in an ex vivo perfusion chamber.
References
- 1. aggrastathdb.com [aggrastathdb.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Tirofiban | C22H36N2O5S | CID 60947 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. researchgate.net [researchgate.net]
- 6. Badimon Perfusion Chamber: An Ex Vivo Model of Thrombosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Characterisation and reproducibility of a human ex vivo model of thrombosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. Effects of GP IIb/IIIa receptor inhibitor tirofiban (aggrastat) in ex vivo canine arteriovenous shunt model of stent thrombosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. accessdata.fda.gov [accessdata.fda.gov]
- 12. globalrph.com [globalrph.com]
- 13. drugs.com [drugs.com]
- 14. aggrastathdb.com [aggrastathdb.com]
- 15. mdpi.com [mdpi.com]
Application Notes and Protocols for Measuring Tirofiban Hydrochloride Efficacy with Thromboelastography
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tirofiban (B1683177) hydrochloride is a potent, reversible, non-peptide antagonist of the glycoprotein (B1211001) IIb/IIIa (GP IIb/IIIa) receptor on the surface of platelets. By blocking this receptor, Tirofiban inhibits the final common pathway of platelet aggregation, preventing the binding of fibrinogen and von Willebrand factor, thus playing a crucial role in the management of acute coronary syndromes.[1][2][3] Thromboelastography (TEG®) is a viscoelastic assay that provides a global assessment of hemostasis, from clot initiation and formation to fibrinolysis.[4][5] The TEG® PlateletMapping™ assay, a specialized component of the TEG system, allows for the quantitative analysis of platelet inhibition by specifically measuring the contribution of platelet aggregation to clot strength in response to adenosine (B11128) diphosphate (B83284) (ADP) and arachidonic acid (AA). This document provides detailed application notes and protocols for utilizing the TEG® PlateletMapping™ assay to measure the efficacy of Tirofiban hydrochloride.
Principle of the TEG® PlateletMapping™ Assay
The TEG® PlateletMapping™ assay differentiates the effects of antiplatelet agents by measuring the maximum amplitude (MA) of the clot, which represents the maximum clot strength. The assay is performed in four parallel channels:
-
MA_Thrombin: A kaolin-activated channel that measures the overall maximum clot strength generated by thrombin-induced platelet activation.
-
MA_Fibrin: A channel where platelet contribution is functionally eliminated, thus measuring the clot strength derived primarily from fibrin.
-
MA_ADP: A channel containing ADP to activate platelets via the P2Y12 receptor pathway. This channel is sensitive to P2Y12 inhibitors and GP IIb/IIIa inhibitors like Tirofiban.
-
MA_AA: A channel containing arachidonic acid to activate platelets via the cyclooxygenase-1 (COX-1) pathway, which is sensitive to aspirin.
The efficacy of Tirofiban is primarily assessed by the reduction in the ADP-induced clot strength (MA_ADP) and the calculated percentage of platelet inhibition.
Signaling Pathway of Tirofiban
Tirofiban acts by directly blocking the GP IIb/IIIa receptor, which is the final common pathway for platelet aggregation. This prevents the conformational change required for fibrinogen binding and subsequent cross-linking of platelets.
Figure 1. Mechanism of action of Tirofiban.
Experimental Protocols
Materials
-
TEG® 5000 or TEG® 6s Hemostasis Analyzer
-
TEG® PlateletMapping™ Assay Kits (including reagents for MA_Thrombin, MA_Fibrin, MA_ADP, and MA_AA)
-
This compound solution of known concentration
-
Whole blood collected in 3.2% citrated tubes
-
Calibrated pipettes
-
Incubator/water bath at 37°C
Experimental Workflow
References
- 1. Increased concentrations of tirofiban in blood and their correlation with inhibition of platelet aggregation after greater bolus doses of tirofiban - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. balmed.ro [balmed.ro]
- 3. Assessment of platelet function in patients receiving tirofiban early after primary coronary intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Platelet inhibition by increased tirofiban dosing during primary coronary angioplasty for ST elevation myocardial infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. TEG PlateletMapping assay results may be misleading in the presence of cold stored platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
Visualizing the Efficacy of Tirofiban in Inhibiting Platelet Aggregation Using Light Microscopy
Application Note and Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Platelet aggregation is a critical process in hemostasis and thrombosis. Dysregulated platelet aggregation can lead to cardiovascular diseases such as myocardial infarction and stroke. Antiplatelet agents are therefore a cornerstone in the management of these conditions. Tirofiban (B1683177) is a potent, reversible, non-peptide antagonist of the glycoprotein (B1211001) IIb/IIIa (GPIIb/IIIa) receptor, which plays a central role in the final common pathway of platelet aggregation.[1] Visualizing the direct effect of Tirofiban on platelet aggregation provides a valuable tool for preclinical research, drug screening, and understanding its mechanism of action. This application note provides a detailed protocol for the visualization and quantitative analysis of Tirofiban's inhibitory effect on platelet aggregation using standard light microscopy techniques.
Mechanism of Action of Tirofiban
Tirofiban functions by competitively inhibiting the binding of fibrinogen to the GPIIb/IIIa receptor on the surface of platelets.[1] The GPIIb/IIIa receptor is the most abundant receptor on the platelet surface. Its activation and subsequent binding to fibrinogen and von Willebrand factor (vWF) is essential for the formation of platelet aggregates. By blocking this interaction, Tirofiban effectively prevents platelets from cross-linking, thereby inhibiting thrombus formation.
Quantitative Data on Tirofiban's Efficacy
The inhibitory effect of Tirofiban on platelet aggregation is dose-dependent. Several studies have quantified this relationship, demonstrating significant inhibition at nanomolar concentrations. The following tables summarize key findings from in vitro studies.
Table 1: Dose-Dependent Inhibition of ADP-Induced Platelet Aggregation by Tirofiban
| Tirofiban Concentration (ng/mL) | Mean Platelet Aggregation (%) | Inhibition (%) | Reference |
| 0 (Control) | 45 | 0 | [2] |
| 12.5 | - | Significant Decrease | [3] |
| 25.0 | 10 | 77.8 | [2] |
| 37.5 | <5 | >88.9 | [2] |
| 50.0 | <5 | >88.9 | [2][3] |
Data presented as mean values. Inhibition percentage calculated relative to the control group.
Table 2: Dose-Dependent Inhibition of Collagen-Induced Platelet Aggregation by Tirofiban
| Tirofiban Concentration (ng/mL) | Inhibition | Reference |
| 25 | Significant | [3] |
| 100 | Complete | [3] |
Experimental Protocol: Light Microscopy Visualization of Platelet Aggregation with Tirofiban
This protocol outlines the preparation of platelet-rich plasma (PRP), induction of aggregation, and visualization using brightfield or fluorescence microscopy.
Materials and Reagents
-
Anticoagulant: 3.2% Sodium Citrate or Acid-Citrate-Dextrose (ACD)
-
Platelet Agonist: Adenosine Diphosphate (ADP) or Collagen
-
Tirofiban: Stock solution of known concentration
-
Control Vehicle: Saline or appropriate buffer for Tirofiban
-
Fluorescent Dye (optional): Calcein AM or anti-CD41/CD61 antibody conjugated to a fluorophore
-
Phosphate-Buffered Saline (PBS)
-
Microscope slides and coverslips
-
Pipettes and tips
-
Centrifuge
Preparation of Platelet-Rich Plasma (PRP)
-
Blood Collection: Draw whole blood from a healthy volunteer into a tube containing an anticoagulant (e.g., 3.2% sodium citrate, with a blood-to-anticoagulant ratio of 9:1).[4][5]
-
First Centrifugation (Soft Spin): Centrifuge the whole blood at a low speed (e.g., 200-250 x g) for 10-15 minutes at room temperature to separate the plasma from red and white blood cells.[6]
-
PRP Collection: Carefully aspirate the upper layer, which is the platelet-rich plasma (PRP), and transfer it to a new sterile tube. Avoid disturbing the buffy coat and red blood cell layer.
Platelet Aggregation Assay
-
Pre-incubation with Tirofiban:
-
Prepare different dilutions of Tirofiban in saline or an appropriate buffer to achieve the desired final concentrations (e.g., 0, 12.5, 25, 50, 100 ng/mL).
-
In separate microcentrifuge tubes, add a small volume of the Tirofiban dilutions or the vehicle control.
-
Add an equal volume of PRP to each tube and gently mix.
-
Incubate the PRP-Tirofiban/vehicle mixtures for 10-15 minutes at 37°C.
-
-
Induction of Aggregation:
-
Add a platelet agonist such as ADP (final concentration 5-20 µM) or collagen (final concentration 2-5 µg/mL) to each tube to induce aggregation.
-
Gently mix and incubate for 5-10 minutes at 37°C to allow for the formation of platelet aggregates.
-
Microscopy Visualization
4.4.1. Brightfield Microscopy
-
Place a small drop (10-20 µL) of the platelet suspension onto a clean microscope slide.
-
Carefully place a coverslip over the drop, avoiding air bubbles.
-
Observe the slide under a light microscope at 10x, 20x, and 40x magnification.
-
Capture images of multiple fields of view for each condition (control and different Tirofiban concentrations). Platelet aggregates will appear as larger, multi-cellular clusters, while non-aggregated platelets will be smaller, individual cells.
4.4.2. Fluorescence Microscopy (Optional)
-
Staining: Before inducing aggregation, incubate the PRP with a fluorescent dye such as Calcein AM (to label live cells) or a fluorescently-labeled antibody against a platelet-specific marker like CD41 or CD61 for 15-20 minutes at 37°C in the dark.
-
Washing (if necessary): Depending on the dye, a gentle wash with PBS may be required to remove excess unbound dye. Centrifuge at a low speed to pellet the platelets and resuspend in fresh buffer.
-
Proceed with the aggregation assay as described in section 4.3.
-
Prepare slides as for brightfield microscopy and visualize using a fluorescence microscope with the appropriate filter sets. This method enhances the contrast and specific identification of platelets and their aggregates.
Image Analysis and Quantification
-
Software: Use image analysis software such as ImageJ or other dedicated cell imaging software.
-
Parameters to Quantify:
-
Aggregate Size: Measure the area or diameter of individual platelet aggregates.
-
Number of Aggregates: Count the number of aggregates per field of view.
-
Percentage of Aggregation: Calculate the ratio of the area covered by aggregates to the total area of platelets.
-
-
Data Presentation: Summarize the quantitative data in tables and generate dose-response curves to visualize the inhibitory effect of Tirofiban.
Expected Results
-
Control (No Tirofiban): Upon addition of an agonist, numerous large platelet aggregates will be visible under the microscope.
-
Tirofiban-Treated Samples: A dose-dependent decrease in the number and size of platelet aggregates will be observed. At higher concentrations of Tirofiban, platelet aggregation will be significantly inhibited, with mostly individual, non-aggregated platelets visible.
Troubleshooting
-
No Aggregation in Control:
-
Check the viability and concentration of the platelet agonist.
-
Ensure the PRP was prepared correctly and is not platelet-poor.
-
Verify the incubation times and temperature.
-
-
Spontaneous Aggregation:
-
Ensure gentle handling of blood and PRP to avoid mechanical activation.
-
Check for contamination in reagents or labware.
-
-
Low Image Quality:
-
Optimize microscope focus and illumination.
-
Ensure the correct immersion oil is used for high-magnification objectives.
-
For fluorescence, check the filter sets and exposure times to minimize photobleaching.
-
Conclusion
Light microscopy provides a direct and visually intuitive method to assess the efficacy of antiplatelet agents like Tirofiban. This protocol offers a straightforward and reproducible approach for researchers to visualize and quantify the inhibition of platelet aggregation. The dose-dependent effect of Tirofiban can be clearly demonstrated, making this a valuable tool in hematology and cardiovascular drug development.
References
- 1. aggrastathdb.com [aggrastathdb.com]
- 2. In Vitro Inhibition of Platelet Aggregation in Response to Increasing Concentrations of Tirofiban in Patients with Significant Renal Insufficiency | Radcliffe Cardiology [radcliffecardiology.com]
- 3. Effects of escalating doses of tirofiban on platelet aggregation and major receptor expression in diabetic patients: hitting the TARGET in the TENACITY trial? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. drprpusa.com [drprpusa.com]
- 5. youtube.com [youtube.com]
- 6. Comparison of different procedures to prepare platelet-rich plasma for studies of platelet aggregation by light transmission aggregometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Tirofiban Hydrochloride for Studying Thrombus Formation Under Shear Stress
Audience: Researchers, scientists, and drug development professionals.
Introduction
Tirofiban (B1683177) hydrochloride is a potent, non-peptide, and reversible antagonist of the glycoprotein (B1211001) IIb/IIIa (GPIIb/IIIa) receptor.[1][2][3] This receptor is the final common pathway for platelet aggregation, making tirofiban an invaluable tool for investigating the mechanisms of thrombus formation, particularly under the dynamic conditions of shear stress found in the vasculature.[4] Its high specificity and rapid onset of action allow for precise modulation of platelet function in a variety of experimental models, from in vitro flow assays to in vivo thrombosis studies.[2][3] These notes provide detailed protocols and data for the application of tirofiban in thrombosis research.
Mechanism of Action
Upon vascular injury, platelets are activated by agonists such as ADP, collagen, and thrombin. This activation triggers a conformational change in the GPIIb/IIIa receptor, enabling it to bind fibrinogen and von Willebrand factor. These ligands act as bridges between adjacent platelets, leading to aggregation and thrombus formation.[4] Tirofiban mimics the arginine-glycine-aspartic acid (RGD) motif of these ligands, competitively inhibiting their binding to the activated GPIIb/IIIa receptor and thereby blocking platelet aggregation.[2][4]
Caption: Tirofiban competitively inhibits fibrinogen binding to GPIIb/IIIa.
Quantitative Data Summary
The efficacy of tirofiban can be quantified by its IC50 value (the concentration required to inhibit 50% of a biological response) and other effective concentrations reported in various experimental systems.
| Parameter | Value | Species | Experimental Model | Reference |
| IC50 (Platelet Aggregation) | ~37 nmol/L | Human | Platelet Aggregometry | [5] |
| IC50 (ADP-induced Aggregation) | ~70 ng/mL | Porcine | Platelet Aggregometry | [6] |
| IC50 (Collagen-induced Aggregation) | ~200 ng/mL | Porcine | Platelet Aggregometry | [6] |
| Effective Concentration (Thrombin Generation) | 70 - 280 ng/mL | Human | In Vitro Thrombin Generation Assay | [7] |
| Effective Concentration (Platelet Inhibition) | >35 ng/mL | Human | Plateletworks Assay | [7] |
| Effective Dose (In Vivo Thrombosis) | 0.3 µg/kg/min | Canine | Ex Vivo Arteriovenous Shunt | [8] |
| Effective Concentration (Topical Irrigation) | 50 µg/mL | Rat | In Vivo Femoral Artery Crush Model | [9] |
Experimental Protocols
Protocol 1: In Vitro Platelet Aggregation Assay
This protocol determines the IC50 of tirofiban for inhibiting agonist-induced platelet aggregation using light transmission aggregometry.
Materials:
-
Platelet-rich plasma (PRP)
-
Agonist (e.g., 10 µM ADP or 5 µg/mL collagen)
-
Tirofiban hydrochloride stock solution (1 mg/mL in saline)
-
Phosphate-buffered saline (PBS)
-
Light transmission aggregometer and cuvettes
Procedure:
-
Prepare serial dilutions of tirofiban in PBS to achieve a range of final concentrations (e.g., 1 ng/mL to 1000 ng/mL).
-
Pre-warm PRP and agonist solutions to 37°C.
-
Pipette 450 µL of PRP into an aggregometer cuvette with a stir bar.
-
Add 50 µL of a tirofiban dilution or PBS (for vehicle control) to the PRP. Incubate for 5 minutes at 37°C.
-
Establish a baseline light transmission reading.
-
Add the agonist to the cuvette to induce aggregation.
-
Record the change in light transmission for 5-10 minutes.
-
Calculate the percentage of aggregation inhibition for each tirofiban concentration relative to the vehicle control.
-
Plot the percent inhibition versus the log of the tirofiban concentration to determine the IC50 value.
Caption: Workflow for in vitro platelet aggregation assay.
Protocol 2: In Vitro Thrombus Formation Under Shear Stress
This protocol assesses the effect of tirofiban on thrombus formation on a collagen-coated surface under defined shear stress using a parallel-plate flow chamber.
Materials:
-
Whole blood anticoagulated with heparin or a direct thrombin inhibitor.
-
Collagen-coated glass coverslips (e.g., 100 µg/mL collagen type I).
-
This compound.
-
Fluorescent dye for platelet labeling (e.g., Calcein AM).
-
Parallel-plate flow chamber system with a syringe pump.
-
Fluorescence microscope with a digital camera.
-
Image analysis software.
Procedure:
-
Label platelets in whole blood with Calcein AM.
-
Incubate the labeled blood with tirofiban at the desired final concentration (e.g., 200 ng/mL) or vehicle for 15 minutes at 37°C.
-
Assemble the flow chamber with the collagen-coated coverslip, ensuring no air bubbles are present.
-
Perfuse the treated whole blood through the chamber at a physiologically relevant wall shear rate (e.g., 1500 s⁻¹ for arterial conditions) for 5 minutes.
-
Wash the chamber with PBS to remove non-adherent cells.
-
Capture multiple images of the coverslip surface using the fluorescence microscope.
-
Quantify thrombus formation by measuring the percentage of surface area covered by platelets and the total thrombus volume using image analysis software.
-
Compare the results from tirofiban-treated samples to the vehicle control.
Caption: Workflow for in vitro thrombus formation under flow.
Protocol 3: In Vivo Ferric Chloride-Induced Carotid Artery Thrombosis Model
This protocol evaluates the antithrombotic efficacy of tirofiban in a rodent model of arterial thrombosis.
Materials:
-
Anesthetized rat or mouse.
-
This compound for injection.
-
Saline (vehicle control).
-
Surgical instruments for vessel exposure.
-
Filter paper (1x2 mm).
-
10% Ferric chloride (FeCl₃) solution.
-
Transcutaneous Doppler flow probe or intravital microscope.
Procedure:
-
Anesthetize the animal and maintain body temperature at 37°C.
-
Surgically expose the common carotid artery.
-
Administer tirofiban (e.g., 25 µg/kg bolus followed by 0.15 µg/kg/min infusion) or saline via a cannulated jugular vein.[10][11]
-
Position a Doppler flow probe around the carotid artery to monitor blood flow, or place the exposed artery under an intravital microscope.
-
Apply a FeCl₃-saturated piece of filter paper to the adventitial surface of the artery for 3 minutes to induce oxidative injury.
-
Remove the filter paper and rinse the area with saline.
-
Continuously monitor blood flow until the vessel becomes occluded (defined as zero flow for ≥10 minutes) or for a set experimental period (e.g., 60 minutes).
-
The primary endpoint is the time to occlusion. Compare the occlusion times between the tirofiban-treated and control groups.
Conclusion
This compound is an essential research tool for the specific and reversible inhibition of GPIIb/IIIa-mediated platelet aggregation. Its utility spans from fundamental mechanistic studies in platelet biology to preclinical evaluation of antithrombotic therapies under physiologically relevant shear conditions. The standardized protocols provided herein offer a robust framework for incorporating tirofiban into studies of thrombus formation, ensuring reliable and reproducible data generation.
References
- 1. aggrastathdb.com [aggrastathdb.com]
- 2. Tirofiban Monograph for Professionals - Drugs.com [drugs.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. Tirofiban blocks platelet adhesion to fibrin with minimal perturbation of GpIIb/IIIa structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The in-vitro effect of tirofiban, glycoprotein IIb/IIIa antagonist, on various responses of porcine blood platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of tirofiban on haemostatic activation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of GP IIb/IIIa receptor inhibitor tirofiban (aggrastat) in ex vivo canine arteriovenous shunt model of stent thrombosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The effect of tirofiban on microvascular thrombosis: crush model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. droracle.ai [droracle.ai]
- 11. drugs.com [drugs.com]
Troubleshooting & Optimization
Tirofiban hydrochloride stability and storage conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Tirofiban (B1683177) Hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for Tirofiban Hydrochloride?
A1: The appropriate storage conditions for this compound depend on its physical form.
-
This compound Injection (Premixed Solution): This should be stored at a controlled room temperature of 25°C (77°F), with excursions permitted between 15–30°C (59–86°F).[1][2] It is crucial to protect the solution from light during storage and to prevent it from freezing.[1][2]
-
This compound Monohydrate (Solid/Powder): For laboratory use, the solid form should be stored tightly closed in a dry environment at -20°C, preferably with a desiccant.[3]
Q2: What is the stability of this compound in different intravenous solutions?
A2: this compound injection (0.05 mg/mL) is stable in 0.9% sodium chloride injection when stored in either glass containers or polyethylene (B3416737) infusion bags for up to 30 days.[4] Studies have also assessed its stability in 5% dextrose injection.[5] The product is chemically stable under standard ambient conditions (room temperature).[3]
Q3: Is this compound compatible with other drugs for co-administration?
A3: this compound injection (0.05 mg/mL) has been shown to be stable for at least four hours at room temperature when combined in a 1:1 ratio with several other drugs in glass containers.[5] However, it is incompatible with diazepam, as mixing results in immediate precipitation.[5][6][7]
Q4: What are the known degradation pathways for this compound?
A4: Forced degradation studies have shown that this compound is susceptible to degradation under specific conditions. It is relatively stable under oxidative (30% H₂O₂ for 24 hours) and thermal (75°C for 24 hours) stress.[8][9] However, it degrades when exposed to UVA light and through acid hydrolysis.[8][9]
Troubleshooting Guide
Issue 1: Out-of-Specification (OOS) results for related substances during long-term stability testing.
-
Possible Cause: This may indicate product degradation. A recent Class II recall was initiated for this compound Injection due to OOS results for related substances after 3 months of long-term stability testing.[10]
-
Troubleshooting Steps:
-
Verify that the storage conditions have been strictly maintained as per the recommendations (controlled room temperature, protection from light).
-
Review the stability-indicating HPLC method to ensure it is validated and capable of separating all potential degradation products from the parent compound.
-
If degradation is confirmed, investigate potential contributing factors such as exposure to light or temperature fluctuations.
-
Issue 2: Precipitation is observed when mixing this compound with another drug.
-
Possible Cause: This indicates a physical incompatibility. This compound is known to be incompatible with diazepam, resulting in immediate precipitation upon mixing.[5][6][7]
-
Troubleshooting Steps:
-
Immediately discontinue the combined administration.
-
Consult compatibility charts and literature before co-administering any drug with this compound in the same intravenous line.[6]
-
Administer this compound and incompatible drugs through separate intravenous lines.
-
Data Presentation
Table 1: Stability of this compound under Forced Degradation
| Stress Condition | Exposure Time | Degradation (%) | Kinetic Order |
| Acid Hydrolysis (1 M HCl) | 2 hours | 19.63% | First-Order |
| Basic Hydrolysis (1 M NaOH) | 8 hours | 14.39% | Not specified |
| Oxidative (30% H₂O₂) | 24 hours | Practically Stable | Not applicable |
| Thermal (75°C) | 24 hours | Practically Stable | Not applicable |
| Photolytic (UVA light) | 1 hour | Degradation observed | First-Order |
Data sourced from forced degradation studies.[8][9]
Table 2: Drug Compatibility with this compound Injection (0.05 mg/mL)
| Drug | Compatibility | Observation |
| Atropine Sulfate | Compatible | No precipitation or significant loss of drug for at least 4 hours.[5] |
| Dobutamine | Compatible | No precipitation or significant loss of drug for at least 4 hours.[5] |
| Epinephrine Hydrochloride | Compatible | No precipitation or significant loss of drug for at least 4 hours.[5] |
| Furosemide | Compatible | No precipitation or significant loss of drug for at least 4 hours.[5] |
| Midazolam Hydrochloride | Compatible | No precipitation or significant loss of drug for at least 4 hours.[5] |
| Morphine Sulfate | Compatible | No precipitation or significant loss of drug for at least 4 hours.[5] |
| Nitroglycerin | Compatible | No precipitation or significant loss of drug for at least 4 hours.[5] |
| Propranolol Hydrochloride | Compatible | No precipitation or significant loss of drug for at least 4 hours.[5] |
| Diazepam | Incompatible | Immediate precipitation.[5][6][7] |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound
This protocol is based on methodologies described for the analysis of this compound and its impurities.[8]
-
Chromatographic System:
-
Column: RP-18 column (250 mm x 4.6 mm; 5 µm particle size).
-
Detector: Photodiode Array (PDA) detector.
-
Mobile Phase: A gradient mixture of 0.1% triethylamine (B128534) (adjusted to pH 5.5 with phosphoric acid) and acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
-
Sample Preparation:
-
Dissolve this compound reference standard and samples in methanol (B129727) to a final concentration of 200 µg/mL.
-
For the analysis of impurities, prepare working solutions of impurity standards (e.g., Impurity A and C) at a concentration of 10 µg/mL in methanol.
-
-
Procedure:
-
Equilibrate the column with the initial mobile phase composition.
-
Inject the prepared samples into the HPLC system.
-
Monitor the chromatogram at the absorption maxima of this compound (226 nm and 276 nm).[11]
-
Identify and quantify this compound and any degradation products by comparing their retention times and peak areas with those of the reference standards.
-
-
Method Validation:
-
Validate the method for linearity, precision, accuracy, robustness, and sensitivity (LOD and LOQ) to ensure it is stability-indicating.
-
Visualizations
Caption: this compound Degradation Pathways.
Caption: Workflow for this compound Stability Testing.
Caption: Decision Tree for Drug Co-administration with Tirofiban HCl.
References
- 1. DailyMed - this compound injection [dailymed.nlm.nih.gov]
- 2. globalrph.com [globalrph.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Stability and compatibility of this compound during simulated Y-site administration with other drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. medscape.com [medscape.com]
- 8. scielo.org.co [scielo.org.co]
- 9. researchgate.net [researchgate.net]
- 10. hmpgloballearningnetwork.com [hmpgloballearningnetwork.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Off-Target Effects of Tirofiban Hydrochloride in Cellular Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Tirofiban (B1683177) hydrochloride. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your in vitro cellular assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary on-target mechanism of action of Tirofiban hydrochloride?
This compound is a selective, non-peptide antagonist of the glycoprotein (B1211001) (GP) IIb/IIIa receptor (also known as integrin αIIbβ3)[1][2]. This receptor is predominantly found on the surface of platelets and is crucial for the final common pathway of platelet aggregation[1]. By binding to the GPIIb/IIIa receptor, Tirofiban prevents fibrinogen from cross-linking platelets, thereby inhibiting thrombus formation[1]. This action is reversible and dose-dependent[1].
Q2: I am observing effects of Tirofiban on non-platelet cells in my culture. Is this expected?
Yes, while Tirofiban is highly selective for the GPIIb/IIIa receptor, off-target effects on other cell types have been reported. These effects are often observed at concentrations higher than those required for complete platelet inhibition. Documented off-target effects include:
-
Endothelial Cells: Tirofiban can protect endothelial cells from apoptosis, stimulate their proliferation and migration, and increase the production of Vascular Endothelial Growth Factor (VEGF)[3][4].
-
Neutrophils: Tirofiban has been shown to attenuate the conjugation of platelets to neutrophils but may not affect neutrophil degranulation directly[5].
-
Cancer Cells: Some studies suggest that GPIIb/IIIa antagonists like Tirofiban can constrain the invasive potential of certain cancer cell lines[6].
-
Smooth Muscle Cells: While direct studies on Tirofiban are limited, the integrin signaling pathways it affects are involved in smooth muscle cell proliferation and migration, suggesting potential off-target effects[7][8].
Q3: At what concentration should I expect to see off-target effects of Tirofiban?
The concentration at which off-target effects become apparent can vary depending on the cell type and the specific assay. For platelet aggregation, the IC50 is in the nanomolar range (approximately 37 nmol/L)[9]. However, effects on other cells, such as blocking platelet adhesion to fibrin (B1330869), may require much higher concentrations (IC50 of approximately 580 nmol/L)[9]. It is recommended to perform a dose-response curve for your specific cell type and assay to determine the optimal concentration and to identify the threshold for off-target effects.
Q4: Can Tirofiban affect my cell viability assay results?
Yes, Tirofiban can influence cell viability, particularly in endothelial cells where it has been shown to have a pro-survival effect by protecting against apoptosis[3]. Therefore, when assessing the cytotoxicity of another compound in the presence of Tirofiban, it is crucial to include a Tirofiban-only control to account for its potential impact on cell viability.
Troubleshooting Guides
Problem 1: Unexpected Results in Endothelial Cell Apoptosis Assays
Symptom: You are treating human umbilical vein endothelial cells (HUVECs) with an apoptosis-inducing agent (e.g., TNF-α) in the presence of Tirofiban, but you observe less apoptosis than expected.
Possible Cause: Tirofiban has a protective, anti-apoptotic effect on endothelial cells. This is mediated through the stimulation of VEGF production, which in turn activates the VEGFR2/pAkt pro-survival signaling pathway[3].
Troubleshooting Steps:
-
Confirm the Signaling Pathway: To verify if the VEGF/VEGFR2/pAkt pathway is responsible for the observed effect in your system, you can use specific inhibitors. Co-treatment with a VEGFR2 inhibitor or a PI3K/Akt inhibitor (like BEZ235) should counteract the anti-apoptotic effect of Tirofiban[3].
-
Dose-Response Analysis: Perform a dose-response experiment with Tirofiban to determine the concentration at which the anti-apoptotic effect becomes significant in your experimental setup.
-
Control Experiments: Always include the following controls in your experimental design:
-
Untreated cells (negative control)
-
Cells treated with the apoptosis-inducing agent only (positive control)
-
Cells treated with Tirofiban only
-
Problem 2: Inconsistent Platelet Aggregation Inhibition
Symptom: You are using Tirofiban as a platelet aggregation inhibitor in your in vitro assays, but you are observing variable or incomplete inhibition.
Possible Causes:
-
Agonist Concentration: The effectiveness of Tirofiban can be dependent on the agonist used to induce platelet aggregation and its concentration. Tirofiban is highly effective against ADP-induced aggregation but less so against strong agonists like thrombin at higher concentrations[10].
-
Tirofiban Concentration: The concentration of Tirofiban may be insufficient to achieve complete inhibition, especially with potent agonists.
-
Platelet Preparation: The method of platelet preparation (e.g., washed platelets vs. platelet-rich plasma) can influence the results.
Troubleshooting Steps:
-
Optimize Agonist Concentration: Titrate your platelet agonist (e.g., ADP, collagen, thrombin) to determine the lowest concentration that gives a robust and reproducible aggregation response.
-
Tirofiban Dose-Response: Perform a dose-response curve for Tirofiban with your chosen agonist to determine the optimal inhibitory concentration.
-
Standardize Platelet Preparation: Ensure your protocol for preparing platelet-rich plasma or washed platelets is consistent across experiments.
-
Consider the Agonist: Be aware that even at concentrations that completely block aggregation induced by ADP or collagen, Tirofiban may not fully eliminate the formation of microaggregates[10].
Problem 3: Altered Neutrophil Activation Markers in Co-culture Experiments
Symptom: In a co-culture of platelets and neutrophils, you observe that Tirofiban treatment alters the expression of neutrophil activation markers like CD11b.
Possible Cause: Tirofiban can attenuate the interaction between platelets and neutrophils[5]. Since activated platelets can induce neutrophil activation, inhibiting this interaction can indirectly affect neutrophil activation status.
Troubleshooting Steps:
-
Appropriate Controls: Include controls with neutrophils alone (with and without Tirofiban) and co-cultures without Tirofiban to dissect the direct effects on neutrophils versus the effects mediated by platelet-neutrophil interactions.
-
Multiple Markers: Assess a panel of neutrophil activation markers (e.g., CD11b, CD62L, CD66b) to get a more comprehensive picture of the activation state[11].
-
Quantitative Analysis: Use flow cytometry to quantify the mean fluorescence intensity (MFI) of the activation markers to detect subtle changes in expression.
Quantitative Data Summary
Table 1: IC50/EC50 Values of Tirofiban in Various In Vitro Assays
| Assay | Cell/Component | Agonist | IC50/EC50 | Reference |
| Platelet Aggregation | Human Platelets | ADP (10 µM) | ~37 nmol/L | [9] |
| Platelet Adhesion to Fibrin | Human Platelets | - | ~580 nmol/L | [9] |
| Binding to GPIIb/IIIa | Human Platelets | - | ~24 nmol/L (EC50) | [9] |
| Dense-granule Secretion | Porcine Platelets | ADP | ~70-170 ng/mL | [10] |
| Dense-granule Secretion | Porcine Platelets | Collagen | ~420-500 ng/mL | [10] |
| Dense-granule Secretion | Porcine Platelets | Thrombin | ~1,500-5,000 ng/mL | [10] |
Table 2: Concentration-Dependent Off-Target Effects of Tirofiban
| Cell Type | Effect | Tirofiban Concentration | Assay | Reference |
| Endothelial Cells (HUVEC) | Increased Proliferation | Increasing doses (up to quadrupled cell number) | Cell Counts | [4] |
| Endothelial Cells (HUVEC) | Protection from TNF-α induced apoptosis | Not specified | Annexin V/PI Staining, Caspase 3 Activity | [3] |
| Platelets | Delayed Thrombin Generation | 70-280 ng/mL | Fluorescent Plate Reader | [12] |
| Neutrophils | Decreased Platelet-Neutrophil Conjugation | Not specified | Flow Cytometry | [5] |
Detailed Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol is adapted for assessing the effect of Tirofiban on the viability of endothelial cells (e.g., HUVECs).
Materials:
-
HUVECs
-
Complete endothelial cell growth medium
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed HUVECs in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate overnight at 37°C in a 5% CO2 incubator.
-
Treatment: Prepare serial dilutions of Tirofiban in complete medium. Remove the old medium from the wells and add 100 µL of the Tirofiban dilutions. Include wells with medium only (no cells) as a blank and wells with cells in medium without Tirofiban as a vehicle control. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.
-
Incubation with MTT: Incubate the plate for 3-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible under a microscope.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly by pipetting up and down to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the absorbance of the blank wells from all other readings. Express the results as a percentage of the vehicle control.
Protocol 2: Apoptosis Detection using Annexin V/PI Staining
This protocol is for detecting apoptosis in HUVECs treated with Tirofiban and an apoptosis-inducing agent.
Materials:
-
HUVECs
-
Complete endothelial cell growth medium
-
This compound
-
Apoptosis-inducing agent (e.g., TNF-α)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment: Culture HUVECs in 6-well plates until they reach 70-80% confluency. Treat the cells as follows:
-
Untreated control
-
Tirofiban alone
-
Apoptosis-inducing agent alone
-
Tirofiban + apoptosis-inducing agent
-
-
Cell Harvesting: After the treatment period, collect both adherent and floating cells. For adherent cells, wash with PBS and detach using a gentle cell scraper or trypsin-EDTA. Centrifuge all cells at 300 x g for 5 minutes.
-
Washing: Wash the cell pellet twice with cold PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining:
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
-
Live cells: Annexin V-negative, PI-negative
-
Early apoptotic cells: Annexin V-positive, PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
-
Protocol 3: Platelet Aggregation Assay using Light Transmission Aggregometry (LTA)
This protocol outlines the measurement of platelet aggregation in response to an agonist in the presence of Tirofiban.
Materials:
-
Freshly drawn human blood in 3.2% sodium citrate (B86180) tubes
-
Platelet agonist (e.g., ADP, collagen)
-
This compound
-
Light Transmission Aggregometer
-
Centrifuge
Procedure:
-
Preparation of Platelet-Rich Plasma (PRP): Centrifuge the citrated whole blood at 150-200 x g for 15-20 minutes at room temperature to obtain PRP.
-
Preparation of Platelet-Poor Plasma (PPP): Centrifuge the remaining blood at 1500-2000 x g for 15 minutes to obtain PPP.
-
Instrument Setup: Calibrate the aggregometer with PPP (100% aggregation) and PRP (0% aggregation).
-
Assay:
-
Pipette 450 µL of PRP into a cuvette with a stir bar.
-
Add 50 µL of Tirofiban dilution or vehicle control and incubate for a specified time (e.g., 1-5 minutes) at 37°C.
-
Add the platelet agonist and start recording the change in light transmission for 5-10 minutes.
-
-
Data Analysis: The maximum percentage of aggregation is determined from the aggregation curve.
Signaling Pathways and Experimental Workflows
Caption: Tirofiban's anti-apoptotic signaling pathway in endothelial cells.
Caption: Experimental workflow for a platelet aggregation assay.
Caption: Overview of integrin αIIbβ3 signaling.
References
- 1. A comparative study of light transmission aggregometry and automated bedside platelet function assays in patients undergoing percutaneous coronary intervention and receiving abciximab, eptifibatide, or tirofiban - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of platelet glycoprotein IIb/IIIa blockade with tirofiban on adverse cardiac events in patients with unstable angina or acute myocardial infarction undergoing coronary angioplasty. The RESTORE Investigators. Randomized Efficacy Study of Tirofiban for Outcomes and REstenosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. High-dose tirofiban with enoxaparin and inflammatory markers in high-risk percutaneous intervention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Annexin V Staining Protocol [bdbiosciences.com]
- 5. Platelet Function Testing: Light Transmission Aggregometry [practical-haemostasis.com]
- 6. Antithrombotic Agents and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of Smooth Muscle Cell Proliferation and Migration by a Talin Modulator Attenuates Neointimal Formation after Femoral Arterial Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of vascular smooth muscle cell proliferation by a novel fibroblast growth factor receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Tirofiban blocks platelet adhesion to fibrin with minimal perturbation of GpIIb/IIIa structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The in-vitro effect of tirofiban, glycoprotein IIb/IIIa antagonist, on various responses of porcine blood platelets [pubmed.ncbi.nlm.nih.gov]
- 11. Optimized flow cytometry assays to monitor neutrophil activation in human and mouse whole blood samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effects of tirofiban on haemostatic activation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Tirofiban Hydrochloride for Complete Platelet Inhibition
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist you in your experiments with Tirofiban (B1683177) hydrochloride for achieving complete platelet inhibition.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Tirofiban hydrochloride?
This compound is a non-peptide, reversible antagonist of the glycoprotein (B1211001) IIb/IIIa (GP IIb/IIIa) receptor on the surface of platelets.[1][2] The GP IIb/IIIa receptor is crucial for platelet aggregation, as it binds to fibrinogen and von Willebrand factor, forming bridges between platelets.[2] By blocking this receptor, Tirofiban prevents the cross-linking of platelets, thereby inhibiting their aggregation and thrombus formation.[2] Its action is rapid and dose-dependent, with platelet function returning to near baseline within 4 to 8 hours after discontinuation of infusion.[1]
Q2: What is the recommended concentration of Tirofiban for complete platelet inhibition in in vitro experiments?
The optimal concentration of Tirofiban for complete platelet inhibition in vitro can vary depending on the platelet agonist used and the experimental conditions. However, studies have shown that:
-
For ADP-induced aggregation: Complete inhibition is typically observed at concentrations of 50 ng/mL.[3] Significant inhibition starts at concentrations as low as 12.5 ng/mL.[3]
-
For collagen-induced aggregation: Complete inhibition generally requires higher concentrations, around 100 ng/mL.[3]
-
General Range: A concentration range of 35 ng/mL to 280 ng/mL has been shown to progressively inhibit platelet activation and thrombin generation.[4]
It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.
Q3: How should I prepare and store this compound solutions for my experiments?
This compound is available in premixed solutions or as a concentrate that requires dilution.[5][6]
-
Storage: Store this compound solutions at a controlled room temperature of 25°C (77°F), with excursions permitted between 15-30°C (59-86°F).[5] It is crucial to protect the solution from light and not to freeze it.[5]
-
Preparation of Working Solutions: For in vitro experiments, dilute the stock solution in an appropriate buffer, such as saline. Prepare fresh working solutions for each experiment to ensure stability and activity. Avoid repeated freeze-thaw cycles of stock solutions.
-
Stability: this compound injection at a concentration of 0.05 mg/mL has been shown to be stable for at least four hours when mixed with various other drugs in glass containers.[3] However, it is incompatible with diazepam, resulting in immediate precipitation.[3]
Q4: What are the common methods to monitor platelet inhibition by Tirofiban?
Several methods are available to assess the degree of platelet inhibition:
-
Light Transmission Aggregometry (LTA): This is considered the gold standard for measuring platelet aggregation.[7] It measures the change in light transmission through a platelet-rich plasma (PRP) sample as platelets aggregate in response to an agonist.
-
Ultegra Rapid Platelet Function Assay (RPFA): This is a whole-blood, automated assay that measures platelet aggregation based on the agglutination of fibrinogen-coated beads.[8][9]
-
Sonoclot Analyzer: This instrument assesses platelet function and coagulation in whole blood by measuring the viscoelastic properties of the clot as it forms.[1]
-
Whole-Blood Single Platelet Counting (WBSPC) Assay: This method measures microaggregation in whole blood.
Troubleshooting Guides
Issue 1: High Variability in Platelet Aggregation Results
| Potential Cause | Proposed Solution |
| Inconsistent Agonist Concentration | Prepare fresh agonist solutions (e.g., ADP, collagen) for each experiment. Verify the final concentration in the assay. |
| Variable Incubation Times | Standardize the incubation time of Tirofiban with the platelet-rich plasma (PRP) before adding the agonist. |
| Platelet Quality | Ensure proper blood collection techniques to avoid pre-activation of platelets. Process blood samples promptly after collection. |
| Solvent Effects | If using a solvent like DMSO to dissolve Tirofiban, ensure the final concentration is consistent across all samples and does not exceed 0.5%. Include a solvent-only control. |
Issue 2: Lower-than-Expected Platelet Inhibition
| Potential Cause | Proposed Solution |
| Suboptimal Tirofiban Concentration | Perform a dose-response curve to determine the optimal concentration for your specific agonist and experimental conditions. Consider that different agonists may require different Tirofiban concentrations for complete inhibition.[10] |
| Inadequate Incubation Time | Ensure sufficient pre-incubation of Tirofiban with the platelets to allow for receptor binding. A 15-minute incubation is often sufficient.[11] |
| High Platelet Count | Standardize the platelet count in your PRP to a consistent concentration (e.g., 2.5 x 10^8 platelets/mL) using platelet-poor plasma (PPP). |
| Drug Degradation | Prepare fresh Tirofiban solutions for each experiment. Avoid using solutions that have been stored improperly or for extended periods. |
Issue 3: Unexpected Platelet Activation or Aggregation
| Potential Cause | Proposed Solution |
| Tirofiban-Induced Thrombocytopenia (TIT) | Although rare in vitro, be aware that Tirofiban can sometimes induce antibody-mediated platelet activation and clearance.[8][12] Monitor platelet counts. |
| Contamination of Reagents or Glassware | Use sterile, high-quality reagents and meticulously clean glassware to prevent contamination that could activate platelets. |
| Shear Stress during Pipetting | Pipette PRP and other reagents gently to avoid mechanical activation of platelets. |
Data Summary
Table 1: In Vitro Tirofiban Concentrations for Platelet Inhibition
| Agonist | IC50 (ng/mL) | Concentration for >90% Inhibition (ng/mL) |
| ADP | ~70[10] | 50-100[3] |
| Collagen | ~200[10] | 100-200[3] |
| Thrombin | ~5000[10] | >200 |
Table 2: Comparison of Platelet Function Monitoring Methods
| Method | Principle | Sample Type | Advantages | Disadvantages |
| Light Transmission Aggregometry (LTA) | Measures change in light transmission through PRP as platelets aggregate. | Platelet-Rich Plasma (PRP) | Gold standard, provides detailed aggregation curves. | Requires sample processing, operator-dependent. |
| Ultegra Rapid Platelet Function Assay (RPFA) | Measures agglutination of fibrinogen-coated beads in whole blood. | Whole Blood | Automated, rapid results, less sample processing.[8] | May overestimate inhibition for small molecules.[13] |
| Sonoclot Analyzer | Measures viscoelastic properties of clot formation. | Whole Blood | Provides information on overall hemostasis. | Less specific for platelet aggregation. |
Experimental Protocols
Protocol 1: Light Transmission Aggregometry (LTA) for Tirofiban Efficacy
-
Blood Collection:
-
Draw whole blood from healthy, consenting donors who have not taken antiplatelet medications for at least two weeks.
-
Use a 21-gauge needle and collect blood into tubes containing 3.2% sodium citrate (B86180) (9:1 blood to anticoagulant ratio).
-
Discard the first 2-3 mL of blood to minimize tissue factor contamination.
-
-
Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):
-
Centrifuge the whole blood at 150-200 x g for 15-20 minutes at room temperature to obtain PRP.
-
Transfer the supernatant (PRP) to a new tube.
-
Centrifuge the remaining blood at 1500-2000 x g for 15-20 minutes to obtain PPP.
-
-
Platelet Count Adjustment:
-
Determine the platelet count in the PRP using a hematology analyzer.
-
Adjust the platelet count to a standardized concentration (e.g., 2.5 x 10^8 platelets/mL) using PPP.
-
-
Assay Procedure:
-
Pre-warm the adjusted PRP to 37°C.
-
Calibrate the aggregometer with PPP (100% aggregation) and PRP (0% aggregation).
-
Add the desired concentration of this compound solution or vehicle control to a cuvette containing the PRP.
-
Incubate for 15 minutes at 37°C with stirring.
-
Add the platelet agonist (e.g., ADP at a final concentration of 5-10 µM) to initiate aggregation.
-
Record the change in light transmission for 5-10 minutes.
-
-
Data Analysis:
-
Determine the maximum platelet aggregation percentage for each sample.
-
Calculate the percentage of inhibition relative to the vehicle control.
-
Visualizations
Caption: Tirofiban blocks the GP IIb/IIIa receptor, preventing fibrinogen binding and subsequent platelet aggregation.
Caption: Workflow for assessing Tirofiban efficacy using Light Transmission Aggregometry (LTA).
Caption: Troubleshooting logic for inconsistent platelet aggregation results.
References
- 1. Platelet function monitoring with the Sonoclot analyzer after in vitro tirofiban and heparin administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Effects of tirofiban on haemostatic activation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. publications.ashp.org [publications.ashp.org]
- 6. ec.europa.eu [ec.europa.eu]
- 7. journals.viamedica.pl [journals.viamedica.pl]
- 8. The Ultegra rapid platelet-function assay: comparison to standard platelet function assays in patients undergoing percutaneous coronary intervention with abciximab therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. The in-vitro effect of tirofiban, glycoprotein IIb/IIIa antagonist, on various responses of porcine blood platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. aggrastathdb.com [aggrastathdb.com]
- 12. clinmedjournals.org [clinmedjournals.org]
- 13. A comparative study of light transmission aggregometry and automated bedside platelet function assays in patients undergoing percutaneous coronary intervention and receiving abciximab, eptifibatide, or tirofiban - PubMed [pubmed.ncbi.nlm.nih.gov]
Tirofiban hydrochloride and heparin interactions in blood samples
Here is a technical support center with troubleshooting guides and FAQs.
This resource is designed for researchers, scientists, and drug development professionals to address common issues and questions arising from the combined use of Tirofiban (B1683177) Hydrochloride and Heparin in in vitro and ex vivo blood sample analysis.
Frequently Asked Questions (FAQs)
Q1: What is the primary interaction observed between tirofiban and heparin in blood samples?
A1: The primary interaction is a synergistic antithrombotic effect. Heparin acts as an anticoagulant by potentiating antithrombin, which inhibits thrombin and Factor Xa in the coagulation cascade.[1] Tirofiban is a platelet aggregation inhibitor that blocks the glycoprotein (B1211001) (GP) IIb/IIIa receptor, preventing fibrinogen from linking platelets together.[2][3] When used together, they inhibit both the formation of the fibrin (B1330869) clot (heparin) and the platelet plug (tirofiban), leading to a more potent overall effect than either agent alone.[4][5]
Q2: How does tirofiban affect standard coagulation assays like Activated Clotting Time (ACT) in heparinized samples?
A2: Tirofiban significantly prolongs the Activated Clotting Time (ACT) in blood that has already been treated with heparin.[4] Studies have shown that adding a clinical dose of tirofiban (e.g., 70 ng/mL) to blood samples containing various concentrations of heparin results in a statistically significant increase in ACT compared to heparin alone.[4][6] This is because tirofiban delays the platelet activation-mediated generation of thrombin, a key step measured by the ACT assay.[4][5]
Q3: Does tirofiban interfere with the activated partial thromboplastin (B12709170) time (aPTT) assay?
A3: Yes, tirofiban can prolong the aPTT, similar to its effect on the ACT, although the aPTT is also highly sensitive to heparin.[7][8] When both drugs are present, the resulting aPTT prolongation is due to their combined effects on the coagulation process.[9] It is important to note that tirofiban alone has no direct effect on aPTT, but its antiplatelet action indirectly influences the clot-based assay.[9]
Q4: Can Low Molecular Weight Heparin (LMWH), like enoxaparin, be used with tirofiban, and how does it compare to unfractionated heparin (UFH)?
A4: Yes, LMWH can be used with tirofiban. Some studies suggest that the combination of tirofiban with enoxaparin may offer advantages over tirofiban with UFH. This combination has been associated with more consistent platelet aggregation inhibition and a less prolonged bleeding time for a given level of platelet inhibition.[10][11]
Q5: What are the primary risks or complications to monitor for in experiments involving tirofiban and heparin?
A5: The primary risk is an increased potential for bleeding due to the potent combined antithrombotic effect.[7] Another potential complication, though less common, is thrombocytopenia (a drop in platelet count). Reversible thrombocytopenia has been observed more frequently with tirofiban than with heparin alone.[12] It is crucial to monitor platelet counts in experimental subjects or samples.[7]
Troubleshooting Guide
Problem 1: Unexpectedly Prolonged ACT or aPTT Results
-
Possible Cause: You may be observing the known synergistic effect of tirofiban potentiating the anticoagulant effect of heparin. Tirofiban delays thrombin generation, which is a critical component of what ACT and aPTT assays measure.[4][5] This is an expected pharmacological interaction, not necessarily an experimental error.
-
Troubleshooting Steps:
-
Acknowledge the Interaction: Recognize that a simple additive effect should not be expected. The prolongation of clotting time will be greater than the sum of the individual effects.
-
Run Parallel Controls: Always run controls with heparin alone and tirofiban alone (in a suitable anticoagulant like citrate) to quantify the baseline effects of each drug.
-
Consider Heparin Dose Adjustment: In clinical settings, when a GP IIb/IIIa inhibitor is used, target ACT values are often lower.[7][8] For experimental design, you may need to use a lower heparin concentration to achieve a target clotting time when tirofiban is present.
-
Use a Specific Heparin Assay: If you need to measure the heparin concentration specifically, without interference from tirofiban's downstream effects, use a chromogenic anti-Factor Xa assay.[8] This assay measures heparin's direct activity on Factor Xa and is not influenced by platelet function.[8][13]
-
Problem 2: Inconsistent Platelet Aggregation Results
-
Possible Cause: The choice of anticoagulant in your blood collection tubes can significantly impact results. While necessary for preventing premature clotting, heparin itself can sometimes cause in vitro platelet activation, which may interfere with the assessment of tirofiban's inhibitory effect.[9][14]
-
Troubleshooting Steps:
-
Verify Anticoagulant: For pure platelet function studies, 3.2% sodium citrate (B86180) is the preferred anticoagulant as it has less direct impact on platelet activation compared to heparin.[5]
-
Evaluate Sample Handling: Unanticipated platelet activation can lead to erroneous results.[14] Ensure standardized, gentle blood collection and sample mixing procedures to minimize pre-analytical platelet activation.
-
Check for Platelet Clumping: Examine heparinized samples for microscopic platelet clumping, which can indicate in vitro activation and lead to falsely altered platelet function measurements.[14]
-
Quantitative Data Summary
Table 1: Effect of Tirofiban (70 ng/mL) on Kaolin-Activated Clotting Time (ACT) in Heparinized Human Blood
| Heparin Concentration (U/mL) | Mean ACT (seconds) - Heparin Alone | Mean ACT (seconds) - Heparin + Tirofiban |
| 1.5 | 277 | 358[4] |
| 2.5 | 412 | 506[4] |
| 4.1 | 632 | 794[4] |
| (Data sourced from in vitro studies on blood from cardiac surgical patients. The addition of tirofiban resulted in a significant prolongation of ACT at all heparin concentrations)[4][6] |
Table 2: Comparison of Tirofiban in Combination with Unfractionated Heparin (UFH) vs. Enoxaparin (LMWH)
| Parameter | Tirofiban + UFH | Tirofiban + Enoxaparin | P-value |
| Patients Achieving >70% Platelet Aggregation Inhibition | 65% | 84% | 0.19[10][11] |
| Median Bleeding Time (minutes) | ≥30 | 21 | NS[10][11] |
| Adjusted Mean Bleeding Time (minutes) | 24.9 | 19.6 | 0.02[10][11] |
| Adjusted for a given level of platelet aggregation inhibition.[10][11] |
Experimental Protocols
Protocol: In Vitro Assessment of Tirofiban and Heparin on Activated Clotting Time (ACT)
This protocol outlines a typical experiment to quantify the interaction between tirofiban and heparin on whole blood clotting time.
-
Blood Collection:
-
Collect whole blood from subjects via venipuncture.
-
For this specific assay, blood can be collected directly into tubes without anticoagulant if the baseline ACT is to be measured immediately, or into tubes with a specific anticoagulant like 3.2% sodium citrate if samples are to be processed before adding heparin and tirofiban. For recreating the data above, heparin is added directly.
-
-
Reagent Preparation:
-
Prepare stock solutions of porcine sodium heparin to achieve final blood concentrations of 1.5, 2.5, and 4.1 U/mL.[4]
-
Prepare a stock solution of tirofiban hydrochloride to achieve a final blood concentration of 70 ng/mL.[4]
-
Ensure all drug dilutions result in less than 1% total volume change to the blood sample to avoid dilution artifacts.[5]
-
-
Experimental Groups:
-
Control Group: Whole blood with no additions (to measure baseline ACT).
-
Heparin Only Groups: Aliquots of whole blood mixed with each heparin concentration.
-
Heparin + Tirofiban Groups: Aliquots of whole blood mixed with each heparin concentration, followed by the addition of tirofiban.
-
-
Procedure:
-
Pre-warm all blood samples and reagents to 37°C.
-
Add the specified concentration of heparin (or saline for control) to the blood aliquots. Mix gently.
-
Add the specified concentration of tirofiban (or saline) to the designated tubes. Mix gently.
-
Immediately after adding the final reagent, transfer the appropriate volume of blood (as per manufacturer instructions) into the cartridge for your ACT measurement device (e.g., a kaolin-based activator tube).
-
Start the ACT analyzer immediately.
-
-
Data Analysis:
-
Record the clotting time in seconds for each sample.
-
Calculate the mean and standard deviation for each experimental group.
-
Use appropriate statistical tests (e.g., paired t-test or ANOVA) to determine if the differences between the "Heparin Alone" and "Heparin + Tirofiban" groups are statistically significant.
-
Visualizations
Caption: Dual inhibition pathways of heparin and tirofiban.
Caption: A typical workflow for studying drug interactions in vitro.
Caption: A logical flowchart for troubleshooting assay results.
References
- 1. Fundamentals of coagulation and glycoprotein IIb/IIIa receptor inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. aggrastathdb.com [aggrastathdb.com]
- 4. Effects of tirofiban on haemostatic activation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. drugs.com [drugs.com]
- 8. ahajournals.org [ahajournals.org]
- 9. Pharmacodynamic characterization of the interaction between abciximab or tirofiban with unfractionated or a low molecular weight heparin in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Initial experience with the low-molecular-weight heparin, enoxaparin, in combination with the platelet glycoprotein IIb/IIIa blocker, tirofiban, in patients with non-ST segment elevation acute coronary syndromes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A comparison of aspirin plus tirofiban with aspirin plus heparin for unstable angina - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Impacts of Common Anticoagulants on Coagulation Testing | Choose the Right Test [arupconsult.com]
- 14. Platelet mapping assay interference due to platelet activation in heparinized samples - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Tirofiban Hydrochloride-Induced Thrombocytopenia in Laboratory Animals
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for addressing Tirofiban (B1683177) hydrochloride-induced thrombocytopenia in laboratory animal models.
Frequently Asked Questions (FAQs)
Q1: What is Tirofiban hydrochloride and what is its primary mechanism of action?
A1: this compound is a non-peptide, reversible antagonist of the glycoprotein (B1211001) IIb/IIIa (GP IIb/IIIa) receptor on the surface of platelets.[1][2] Its primary mechanism involves binding to this receptor to prevent fibrinogen and von Willebrand factor from linking platelets together, thereby inhibiting platelet aggregation.[1][3][4] This action is crucial in preventing thrombotic events.
Q2: What is Tirofiban-induced thrombocytopenia (TIT)?
A2: Tirofiban-induced thrombocytopenia is an adverse drug reaction characterized by a rapid decrease in platelet count following the administration of Tirofiban.[5] It is considered an immune-mediated condition.[1][2] The incidence of moderate thrombocytopenia (platelet count < 100,000/μL) in human clinical trials ranges from 0.4% to 5.6%, while severe cases (< 50,000/μL) occur at a rate of 0.1% to 0.5%.[1][6]
Q3: What is the underlying mechanism of Tirofiban-induced thrombocytopenia?
A3: The prevailing theory is that TIT is caused by an immune response mediated by drug-dependent antibodies (DDAbs).[1][6] Tirofiban binding is thought to induce a conformational change in the GP IIb/IIIa receptor, creating a new epitope.[5][6][7] This new structure is recognized by pre-existing or newly formed antibodies, leading to the rapid clearance and destruction of platelets by the immune system.[1][6]
Q4: How quickly does thrombocytopenia develop after Tirofiban administration, and how long does it last?
A4: The onset of TIT is typically acute, occurring within a few hours to 24 hours after the initial administration of the drug.[1][2][5] In animals with prior exposure, the drop in platelets can be even more rapid, sometimes within minutes of re-exposure.[8][9] Following cessation of Tirofiban, platelet counts generally begin to recover and return to baseline levels within 2 to 5 days.[2][10]
Troubleshooting Guide for Researchers
Q5: My lab animal's platelet count dropped unexpectedly after Tirofiban administration. What should I do first?
A5: The first and most critical step is to immediately discontinue the Tirofiban infusion.[1][10] Next, confirm the thrombocytopenia by performing a manual platelet count from a fresh blood smear. This helps to rule out pseudothrombocytopenia, which can be caused by in vitro platelet clumping.[11][12] Carefully observe the animal for any clinical signs of bleeding, such as petechiae, ecchymoses (bruising), bleeding from injection sites, or hematuria.[12][13]
Q6: How should I monitor an animal after suspected TIT?
A6: Implement a strict monitoring protocol. Platelet counts should be checked frequently after stopping the drug (e.g., at 6, 12, and 24 hours) to track the recovery trend.[10] Daily monitoring should continue until the platelet count returns to the normal range.[14] Also, monitor hematocrit and hemoglobin levels to assess for internal bleeding.[14]
Q7: The thrombocytopenia is severe (< 20,000/μL). What are the supportive care options?
A7: For profound thrombocytopenia, the primary goal is to prevent bleeding complications. Minimize invasive procedures, including intramuscular injections and unnecessary venipuncture.[15] If significant bleeding is observed, platelet transfusions may be considered as a supportive measure.[1][14] While steroids and immunoglobulins have been used in human cases, their application in animal models for TIT should be carefully considered based on the experimental design and goals.[10]
Q8: Can I re-administer Tirofiban to an animal that has previously experienced TIT?
A8: Re-administration is strongly discouraged. Re-exposure to Tirofiban in a sensitized animal can lead to a more rapid, severe, and potentially life-threatening thrombocytopenic response.[4][8] The presence of memory B-cells can trigger a swift and robust antibody response upon subsequent encounters with the drug.
Q9: How can I differentiate Tirofiban-induced thrombocytopenia from other causes, like heparin-induced thrombocytopenia (HIT), in my experiment?
A9: Differentiating between drug-induced causes is crucial. Key factors include:
-
Timing: TIT typically has a very rapid onset (hours), whereas HIT usually develops after 5-10 days of heparin exposure in naive subjects.[1]
-
Concurrent Medications: If the animal is only receiving Tirofiban, HIT is unlikely. However, many protocols use both agents.
-
Diagnostic Assays: While not standard for animal research, specific laboratory tests can identify antibodies against the platelet factor 4 (PF4)/heparin complex to diagnose HIT.[16] For TIT, specialized labs may be able to detect drug-dependent anti-platelet antibodies.[1]
Data Presentation
Table 1: Classification of Tirofiban-Induced Thrombocytopenia Severity
| Severity Level | Platelet Count (cells/μL) | Reference |
| Mild | 50,000 - 99,000 | [5][6][8] |
| Severe | 20,000 - 49,000 | [5][6][8] |
| Profound / Very Severe | < 20,000 | [5][6][8] |
Note: These classifications are based on human clinical data and may be adapted for specific animal models.
Table 2: Incidence of Tirofiban-Induced Thrombocytopenia in Human Clinical Trials
| Thrombocytopenia Definition | Incidence Rate | Reference |
| Platelet Count < 100,000/μL | 0.4% - 5.6% | [1][6] |
| Severe (Platelet Count < 50,000/μL) | 0.1% - 0.5% | [1][6] |
| Profound (Platelet Count < 20,000/μL) | 0.2% - 0.5% | [7][8] |
Experimental Protocols
Protocol 1: Model for Inducing and Monitoring Tirofiban-Induced Thrombocytopenia in Rodents
Objective: To establish a reproducible model of TIT in a laboratory rodent (e.g., rat or mouse) for mechanistic or therapeutic studies.
Materials:
-
This compound solution for injection
-
Sterile saline or appropriate vehicle
-
Anesthesia (e.g., isoflurane)
-
Blood collection supplies (e.g., EDTA-coated microtubes, lancets)
-
Hematology analyzer and/or microscope with slides and stain
Methodology:
-
Baseline Sampling: Acclimatize animals and obtain a baseline blood sample via tail vein or saphenous vein to determine pre-treatment platelet counts, hematocrit, and hemoglobin. Perform a blood smear to assess platelet morphology.[11]
-
Tirofiban Administration:
-
Administer this compound intravenously (IV). A common human dosing regimen that can be adapted based on animal weight is a loading dose followed by a continuous infusion.[10] For example, an initial bolus of 0.4 µg/kg/min for 30 minutes, followed by a maintenance infusion of 0.1 µg/kg/min.[10]
-
The exact dose and administration route may need to be optimized for the specific animal model and research question.
-
-
Post-Administration Monitoring:
-
Platelet Count Analysis:
-
Immediately analyze blood samples using a validated hematology analyzer.
-
For any sample showing a low platelet count, prepare a blood smear to manually verify the count, check for platelet clumping (pseudothrombocytopenia), and observe for any morphological changes.[12]
-
-
Data Interpretation: A significant drop in platelet count from baseline following Tirofiban administration, which resolves after a period equivalent to drug clearance, is indicative of TIT.
Protocol 2: Confirmation of Immune-Mediated Mechanism
Objective: To gather evidence supporting an antibody-mediated mechanism in an animal model of TIT.
Materials:
-
Platelet-rich plasma (PRP) from control and Tirofiban-treated thrombocytopenic animals
-
Flow cytometer
-
Fluorescently labeled secondary antibodies (e.g., anti-IgG, anti-IgM) specific to the host species
-
This compound solution
Methodology:
-
Sample Collection: Isolate PRP from thrombocytopenic animals at the nadir (lowest point) of their platelet count and from healthy control animals.
-
Detection of Platelet-Associated Antibodies (PAIgG):
-
Wash platelets from both groups to remove plasma proteins.
-
Incubate the washed platelets with a fluorescently labeled secondary antibody that binds to the animal's IgG (e.g., FITC-conjugated anti-rat IgG).
-
Analyze the platelets via flow cytometry to quantify the amount of antibody bound to the platelet surface.[17]
-
-
In Vitro Drug-Dependency Test:
-
Incubate platelets from a healthy, naive animal with serum collected from a previously sensitized, thrombocytopenic animal.
-
Run the incubation in two conditions: one with a therapeutic concentration of Tirofiban added, and one without.
-
After incubation, wash the platelets and perform flow cytometry for PAIgG as described above.
-
-
Interpretation: A significantly higher level of PAIgG on platelets from thrombocytopenic animals compared to controls suggests an immune mechanism.[17] Furthermore, if serum from a sensitized animal only causes antibody binding to naive platelets in the presence of Tirofiban, it confirms the drug-dependent nature of the antibodies.
Visualizations
Caption: Tirofiban's primary mechanism of action.
Caption: Proposed immune mechanism of TIT.
Caption: Experimental workflow for studying TIT.
References
- 1. Severe tirofiban-induced thrombocytopenia following percutaneous coronary intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tirofiban-induced thrombocytopenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Case report: reuse of tirofiban leads to very severe thrombocytopenia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Tirofiban-induced acute profound thrombocytopenia in endovascular therapy for acute ischemic stroke: a rare case report - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Case report: reuse of tirofiban leads to very severe thrombocytopenia [frontiersin.org]
- 9. clinmedjournals.org [clinmedjournals.org]
- 10. Severe thrombocytopenia following tirofiban infusion - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Diagnosis and Treatment of Immune-Mediated Thrombocytopenia in Dogs Philadelphia Animal Specialty & Emergency [pase.vet]
- 12. Immune-Mediated Thrombocytopenia [vhc.missouri.edu]
- 13. Veterinary Partner - VIN [veterinarypartner.vin.com]
- 14. drugs.com [drugs.com]
- 15. aggrastathdb.com [aggrastathdb.com]
- 16. Severe Acute Thrombocytopenia After Tirofiban | ICR Journal [icrjournal.com]
- 17. Measurement of platelet-associated IgG in animal models of immune and nonimmune thrombocytopenia - PubMed [pubmed.ncbi.nlm.nih.gov]
Impact of pH on Tirofiban hydrochloride activity in buffers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Tirofiban hydrochloride. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation, with a focus on the impact of pH on its activity in buffer systems.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for storing and handling this compound solutions?
A1: For optimal stability, this compound solutions should be maintained within a pH range of 5.5 to 6.5. Commercially available this compound injections are formulated in this pH range to ensure drug stability and activity. Storing the compound in highly acidic or alkaline conditions can lead to degradation.
Q2: How does pH affect the stability of this compound?
A2: this compound is susceptible to degradation under acidic conditions, primarily through acid hydrolysis. While it is more stable in the slightly acidic to neutral pH range, prolonged exposure to strong acids can lead to a loss of potency. It is crucial to control the pH of your buffer systems to minimize degradation during your experiments.
Q3: Can I use this compound in a buffer with a pH of 3.0?
A3: While some analytical methods like HPLC utilize mobile phases with a pH around 3.0 for the separation and quantification of Tirofiban, this is for short-term analytical purposes. For functional assays, maintaining a pH closer to the physiological range (around 7.4) is recommended to ensure the biological relevance of your results, as platelet function is pH-sensitive. If you must work at a lower pH, be aware of the potential for increased degradation and its impact on activity.
Q4: How does the pH of the buffer impact the in vitro antiplatelet activity of Tirofiban?
A4: The antiplatelet activity of Tirofiban is intrinsically linked to the physiological process of platelet aggregation, which is itself pH-dependent. Studies have shown that acidosis (a decrease in pH) can impair platelet function. A significant reduction in platelet aggregation has been observed at pH levels of 7.0 and 6.8.[1] Therefore, when testing the inhibitory activity of Tirofiban, it is critical to use a buffer system that maintains a stable physiological pH (typically around 7.4). Deviations from this pH can confound your results, as the observed inhibition may be a combined effect of the drug and the non-optimal pH.
Q5: What are the signs of this compound degradation in my buffer solution?
A5: Visual signs of degradation are not always apparent. The most reliable method to assess the stability of your this compound solution is through analytical techniques like High-Performance Liquid Chromatography (HPLC). A stability-indicating HPLC method can separate the intact drug from its degradation products, allowing for accurate quantification of the active compound. A decrease in the peak area of Tirofiban and the appearance of new peaks would indicate degradation.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent or lower-than-expected inhibition of platelet aggregation. | 1. Tirofiban Degradation: The pH of your buffer may be outside the optimal stability range (5.5-6.5), leading to degradation of the active compound. | 1a. Verify Buffer pH: Always measure and confirm the pH of your buffer before and during the experiment. 1b. Freshly Prepare Solutions: Prepare Tirofiban solutions fresh for each experiment to minimize degradation. 1c. Stability Check: If you suspect degradation, analyze your Tirofiban stock solution using a validated HPLC method. |
| 2. Non-Optimal Assay pH: The pH of your platelet aggregation assay is not physiological (around 7.4), affecting platelet function directly. | 2a. Use Physiologically Buffered Saline: Employ buffers such as HEPES-Tyrode's buffer to maintain a stable pH of 7.4 throughout the assay. 2b. Monitor pH: Monitor the pH of your platelet-rich plasma (PRP) during the experiment. | |
| Precipitation observed in the this compound solution. | 1. Solubility Issues: The concentration of this compound may exceed its solubility in the chosen buffer and pH. | 1a. Check Solubility Limits: Refer to the manufacturer's instructions for solubility information. 1b. Adjust pH: Ensure the pH of your buffer is within the recommended range for solubility. 1c. Use a Co-solvent (for stock solutions): For preparing concentrated stock solutions, a small amount of a suitable organic solvent may be used before diluting into the aqueous buffer, as per established protocols. |
| Variability in results between experimental runs. | 1. Inconsistent Buffer Preparation: Minor variations in buffer pH between batches can affect both Tirofiban stability and platelet activity. | 1a. Standardize Buffer Preparation: Use a precise and validated protocol for buffer preparation. 1b. Calibrate pH Meter: Ensure your pH meter is calibrated correctly before each use. 1c. Use High-Quality Reagents: Utilize reagents of high purity for buffer preparation. |
Experimental Protocols
Key Experiment: Assessing this compound Activity using Light Transmission Aggregometry (LTA)
This protocol outlines the measurement of this compound's inhibitory effect on platelet aggregation using LTA, the gold-standard method.
1. Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):
-
Collect whole blood from healthy, consenting donors into tubes containing 3.2% sodium citrate.
-
Centrifuge the whole blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to obtain PRP.
-
Transfer the supernatant (PRP) to a new tube.
-
Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 10-15 minutes to obtain PPP.
-
Adjust the platelet count in the PRP if necessary using PPP.
2. Preparation of this compound Solutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or saline).
-
Perform serial dilutions of the stock solution in the assay buffer (e.g., HEPES-Tyrode's buffer, pH 7.4) to achieve the desired final concentrations for testing.
3. Light Transmission Aggregometry Procedure:
-
Pre-warm the PRP and PPP samples to 37°C.
-
Calibrate the aggregometer with PPP (representing 100% aggregation) and PRP (representing 0% aggregation).
-
Pipette a known volume of PRP into the aggregometer cuvettes with a magnetic stir bar.
-
Add a specific volume of the this compound dilution (or vehicle control) to the PRP and incubate for a defined period (e.g., 1-5 minutes) at 37°C with stirring.
-
Initiate platelet aggregation by adding a platelet agonist (e.g., ADP, collagen, or thrombin receptor agonist peptide).
-
Record the change in light transmission for a set duration (e.g., 5-10 minutes).
4. Data Analysis:
-
The percentage of platelet aggregation is calculated from the change in light transmission.
-
The inhibitory effect of this compound is determined by comparing the aggregation in the presence of the drug to the vehicle control.
-
Dose-response curves can be generated to calculate the IC50 (the concentration of Tirofiban that inhibits platelet aggregation by 50%).
Visualizations
Caption: Workflow for assessing Tirofiban activity.
Caption: Tirofiban's mechanism of action.
References
Tirofiban hydrochloride degradation products and their interference
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the degradation products of tirofiban (B1683177) hydrochloride and their potential interference in analytical experiments. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: Under what conditions is tirofiban hydrochloride known to degrade?
A1: this compound is most susceptible to degradation under acidic hydrolysis and exposure to UVA light.[1][2][3] It is considered practically stable under thermal stress (e.g., 75°C for 24 hours), oxidative stress (e.g., 30% H₂O₂ for 24 hours), and basic hydrolysis conditions.[1][2][3]
Q2: What are the known degradation products of this compound?
A2: Several degradation products have been identified through forced degradation studies:
-
Acid and Basic Hydrolysis: Studies suggest that the same degradation product is formed under both acidic and basic hydrolytic conditions, indicated by identical elution times and UV absorption spectra in HPLC analysis.[1]
-
Oxidative Degradation: An N-oxide derivative has been identified as a major degradation impurity under oxidative stress.[4][5]
-
Photolytic Degradation: Exposure to simulated solar light can generate multiple photoproducts. The degradation pathways are complex and include photo-oxidation of the piperidine (B6355638) moiety, hydroxylation of the methylene (B1212753) group, oxidation of the alkyl-sulfonamide group, and decarboxylative oxidation.[6]
Q3: How can tirofiban degradation products interfere with my experiments?
A3: Degradation products can interfere with analytical experiments, primarily by co-eluting with the parent drug or other impurities in chromatographic methods like HPLC or UPLC. This can lead to inaccurate quantification of tirofiban, reporting of false impurities, and a skewed purity profile. The use of a "stability-indicating" analytical method is crucial to separate tirofiban from its degradation products, ensuring accurate and reliable results.[1][2][5]
Q4: What is a "stability-indicating method," and why is it important for tirofiban analysis?
A4: A stability-indicating method is an analytical procedure that can accurately and selectively quantify the drug of interest in the presence of its potential degradation products, impurities, and excipients. For tirofiban, this is critical because it is known to degrade under specific conditions. A validated stability-indicating HPLC or UPLC method ensures that any observed decrease in tirofiban concentration is a true measure of its degradation and not an artifact of analytical interference.[1][2][5][7]
Troubleshooting Guide for Chromatographic Analysis
This guide addresses common issues observed during the HPLC or UPLC analysis of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Unexpected Peaks ("Ghost Peaks") | Contaminated mobile phase, solvents, or sample vials. Carryover from previous injections. | Use fresh, high-purity HPLC-grade solvents and mobile phase.[8] Implement a robust needle wash protocol in the autosampler.[8] Run blank injections to identify the source of contamination. |
| Peak Tailing | Secondary interactions between tirofiban (or its impurities) and the stationary phase (e.g., residual silanols). Column overloading. | Use a buffered mobile phase to maintain a consistent pH.[8] Consider using an end-capped column. Reduce injection volume or sample concentration.[8] |
| Broad Peaks | Column degradation (e.g., void formation, contamination). Inconsistent mobile phase composition or flow rate. | Use a guard column to protect the analytical column.[8] Regularly flush the column with a strong solvent.[9] Ensure the mobile phase is properly mixed and degassed.[9][10] |
| Poor Resolution Between Tirofiban and Impurities/Degradants | Sub-optimal mobile phase composition or gradient. Incorrect column chemistry. | Optimize the mobile phase pH and organic solvent ratio.[10] Adjust the gradient slope to improve separation. Ensure the column type (e.g., RP-18) is appropriate for the separation. |
| Shifting Retention Times | Fluctuation in column temperature. Inconsistent mobile phase preparation. Pump malfunction or leaks. | Use a column oven to maintain a stable temperature.[10] Prepare fresh mobile phase daily and ensure accurate composition.[10] Check the HPLC system for leaks and ensure the pump is delivering a consistent flow rate.[9] |
Experimental Protocols
Forced Degradation Studies
This protocol outlines the conditions for intentionally degrading this compound to identify potential degradation products and validate a stability-indicating method.
-
Acid Hydrolysis: Dissolve this compound in a solution of 1 M hydrochloric acid and keep for 2 hours at room temperature. Neutralize the solution before analysis.
-
Base Hydrolysis: Dissolve this compound in a solution of 1 M sodium hydroxide (B78521) and keep for 8 hours at room temperature. Neutralize the solution before analysis.
-
Oxidative Degradation: Treat a solution of this compound with 30% hydrogen peroxide at room temperature for 24 hours.
-
Thermal Degradation: Expose solid this compound to a temperature of 75°C in a forced circulation oven for 24 hours.
-
Photolytic Degradation: Expose a solution of this compound to UVA radiation for 1 hour.
Stability-Indicating HPLC Method
This is an example of a validated HPLC method for the determination of this compound and its impurities.
-
Instrumentation: High-Performance Liquid Chromatograph with a Photodiode Array (PDA) detector.
-
Column: RP-18, 250 mm x 4.6 mm, 5 µm particle size.[1]
-
Mobile Phase: A gradient mixture of:
-
Flow Rate: 1.0 mL/min.[1]
-
Detection Wavelength: 226 nm.
-
Injection Volume: 20 µL.
-
Sample Preparation: Dissolve the this compound reference standard and test samples in methanol.[1]
| Time (min) | % Solvent A | % Solvent B |
| 0 | 90 | 10 |
| 20 | 50 | 50 |
| 25 | 90 | 10 |
| 30 | 90 | 10 |
Note: This is an exemplary gradient and may require optimization based on the specific instrument and column used.
Visualizations
Tirofiban Degradation Pathways
The following diagram illustrates the primary pathways through which this compound degrades under stress conditions.
Caption: Overview of Tirofiban Degradation Pathways.
Workflow for Troubleshooting HPLC Peak Shape Issues
This diagram provides a logical workflow for diagnosing and resolving common chromatographic peak shape problems.
Caption: HPLC Peak Shape Troubleshooting Workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. Forced degradation studies and stability-indicating liquid chromatography method for determination of this compound and synthetic impurities – ScienceOpen [scienceopen.com]
- 3. scielo.org.co [scielo.org.co]
- 4. Assay of tirofiban and identification of oxidative impurity in aqueous injection by using UPLC-PDA/QDa detectors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mastelf.com [mastelf.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. jetir.org [jetir.org]
Overcoming resistance to Tirofiban hydrochloride in platelet studies
This guide provides troubleshooting assistance and frequently asked questions for researchers, scientists, and drug development professionals working with Tirofiban (B1683177) hydrochloride in platelet studies.
Frequently Asked Questions (FAQs)
Q1: What is Tirofiban hydrochloride and what is its mechanism of action?
Tirofiban is a non-peptide, reversible antagonist of the glycoprotein (B1211001) (GP) IIb/IIIa receptor (also known as integrin αIIbβ3) on the surface of platelets.[1][2] The GP IIb/IIIa receptor is crucial for platelet aggregation, as it binds to fibrinogen, which acts as a bridge between adjacent platelets.[3][4] By blocking this receptor, Tirofiban prevents fibrinogen binding and inhibits the final common pathway of platelet aggregation, regardless of the initial stimulus (e.g., ADP, thromboxane (B8750289) A₂).[3][5] This inhibition is dose-dependent and reversible, with platelet function typically returning to near baseline within 4 to 8 hours after cessation of the infusion.[3][6]
Q2: What is meant by "Tirofiban resistance" in experimental settings?
The term "Tirofiban resistance" is not a formally defined clinical entity in the same way as aspirin (B1665792) or clopidogrel (B1663587) resistance.[7] Instead, researchers may observe "high on-treatment platelet reactivity" (HPR) or suboptimal inhibition of platelet aggregation in the presence of Tirofiban. Rather than a true resistance to the drug itself, this phenomenon is often related to experimental conditions, assay limitations, or specific patient sample characteristics. In clinical practice, Tirofiban is often used to overcome HPR observed with other antiplatelet agents, such as clopidogrel, particularly in patients with genetic variations that impair clopidogrel metabolism.[7][8][9]
Q3: What are the primary factors that can lead to variable or suboptimal responses to Tirofiban in platelet studies?
Several factors can contribute to apparent resistance or variability in Tirofiban's effectiveness:
-
Suboptimal Dosing: Early clinical trials used lower doses of Tirofiban that resulted in inferior platelet inhibition compared to other GP IIb/IIIa inhibitors.[7][10] Subsequent studies have established that higher, weight-adjusted bolus and infusion doses are necessary to achieve potent and consistent platelet inhibition (>90%).[2][3]
-
Assay-Specific Interference: The presence of Tirofiban can interfere with certain platelet function tests. For example, when assessing the efficacy of P2Y12 inhibitors like clopidogrel using ADP-induced aggregation, concurrent Tirofiban treatment can mask the true residual platelet reactivity, making the P2Y12 inhibitor appear more effective than it is.[11]
-
Genetic Factors in Platelet Donors: While rare, mutations in the genes encoding the αIIb or β3 subunits of the GP IIb/IIIa receptor (as seen in the inherited bleeding disorder Glanzmann thrombasthenia) can result in a dysfunctional or absent receptor, leaving no target for Tirofiban to act upon.[12][13]
-
Drug Interactions: Tirofiban is frequently used alongside other anticoagulants like heparin. While heparin itself does not significantly inhibit platelet aggregation, its combination with Tirofiban can increase bleeding risk and may influence some hemostatic activation assays.[1][14]
Q4: How can I accurately assess the inhibitory effect of Tirofiban in an in vitro setting?
Light Transmission Aggregometry (LTA) is a standard method. A detailed protocol is provided below. Another approach is to use whole blood flow cytometry to measure the activation state of the GP IIb/IIIa receptor itself. Point-of-care assays, such as the VerifyNow system, can also be used to assess platelet reactivity.[7] It is crucial to include a vehicle control (without Tirofiban) and to test a dose-response curve to determine the IC₅₀ (the concentration that causes 50% inhibition).
Troubleshooting Guides
Problem 1: Observed Platelet Aggregation is Higher Than Expected (Suboptimal Inhibition)
If you observe poor inhibition of platelet aggregation in your Tirofiban-treated samples, consult the following troubleshooting workflow.
Problem 2: Unexpectedly Low Platelet Count (Thrombocytopenia) in Experimental Samples
Tirofiban can, in rare cases, induce thrombocytopenia. This is typically an immune-mediated phenomenon where drug-dependent antibodies recognize a new epitope on the GP IIb/IIIa receptor created by Tirofiban binding, leading to platelet clearance.[15][16]
Troubleshooting Steps:
-
Confirm Thrombocytopenia: Immediately perform a manual platelet count from a peripheral blood smear to rule out pseudothrombocytopenia (platelet clumping in the sample tube).[15][17]
-
Cease Exposure: Discontinue the use of Tirofiban in the experimental system. Platelet counts typically begin to recover within 1-2 days after drug withdrawal.[15]
-
Rule Out Other Causes: If using human blood samples treated ex vivo or from subjects who received the drug, consider other potential causes. If heparin is also present, heparin-induced thrombocytopenia (HIT) should be ruled out via specific immunological tests.[17]
-
Documentation: Note the timing of the platelet count drop relative to Tirofiban exposure. Acute thrombocytopenia occurring within hours is characteristic of this adverse effect.[15][17]
Data & Protocols
Table 1: Tirofiban Concentration and In Vitro Platelet Aggregation Inhibition
This table summarizes data on the dose-dependent effect of Tirofiban on platelet aggregation induced by various agonists.
| Tirofiban Concentration | Agonist (Concentration) | Percent Inhibition of Platelet Aggregation | Reference |
| 12.5 ng/mL | ADP (20 µmol/L) | Significant decrease observed | [18] |
| 25 ng/mL | Collagen | Significant decrease observed | [18] |
| 35 ng/mL | ADP (20 µmol/L) | Effective platelet inhibition | [14][19] |
| 50 ng/mL | ADP (20 µmol/L) | Total inhibition | [18] |
| 100 ng/mL | Collagen | Total inhibition | [18] |
Table 2: Incidence of Thrombocytopenia with GP IIb/IIIa Inhibitors
This data is derived from clinical trial analyses and provides context for the relative risk of this side effect.
| GP IIb/IIIa Inhibitor | Mild Thrombocytopenia (<100,000/mm³) | Moderate Thrombocytopenia (<50,000/mm³) | Severe Thrombocytopenia (<20,000/mm³) | Reference |
| Tirofiban | <1% | <1% | Rare | [12] |
| Eptifibatide | <1% | <1% | Rare | [12] |
| Abciximab | 2% to 5% | ~2% | ~0.7% | [12] |
Experimental Protocol: Assessing Tirofiban Efficacy via Light Transmission Aggregometry (LTA)
This protocol outlines a standard method for quantifying the inhibitory effect of Tirofiban on ADP-induced platelet aggregation.
References
- 1. youtube.com [youtube.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. aggrastathdb.com [aggrastathdb.com]
- 4. Reversible Platelet Integrin αIIbβ3 Activation and Thrombus Instability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Platelet Function and Risk of Bleeding in Patients With Acute Coronary Syndrome Following Tirofiban Infusion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. drugs.com [drugs.com]
- 7. Boosting platelet inhibition in poor responder to aspirin and clopidogrel undergoing percutaneous coronary intervention: role of tirofiban - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ahajournals.org [ahajournals.org]
- 9. Use of Tirofiban to Prevent Ischemic Events in Patients with CYP2C19 Loss-of-Function Alleles during Flow Diversion of Intracranial Aneurysm: A Multicenter Cohort Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Assessment of platelet function in patients receiving tirofiban early after primary coronary intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ahajournals.org [ahajournals.org]
- 13. mdpi.com [mdpi.com]
- 14. Effects of tirofiban on haemostatic activation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Frontiers | Case report: reuse of tirofiban leads to very severe thrombocytopenia [frontiersin.org]
- 16. Severe tirofiban-induced thrombocytopenia following percutaneous coronary intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Severe Acute Thrombocytopenia After Treatment with Tirofiban: A Case Series Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
Validation & Comparative
Tirofiban hydrochloride versus Eptifibatide in preclinical thrombosis models
This guide synthesizes the available preclinical data for each drug individually, providing an overview of their performance in various animal and in-vitro models of thrombosis. The objective is to offer researchers, scientists, and drug development professionals a comprehensive resource based on existing experimental evidence, while also highlighting the critical need for future direct comparative studies.
Mechanism of Action: Targeting the Final Step of Platelet Aggregation
Tirofiban and Eptifibatide share a common mechanism of action by competitively inhibiting the binding of fibrinogen to the GP IIb/IIIa receptor on the surface of platelets.[3][4] This receptor, upon platelet activation, undergoes a conformational change that allows it to bind fibrinogen, which then acts as a bridge between adjacent platelets, leading to the formation of a platelet aggregate or thrombus.[1][4] By blocking this interaction, both drugs effectively prevent platelet aggregation induced by various agonists.
References
Tirofiban Hydrochloride: A Comparative Guide to its Efficacy in Preventing Microvascular Thrombosis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Tirofiban (B1683177) hydrochloride's performance in preventing microvascular thrombosis against other therapeutic alternatives. The information is supported by experimental data from preclinical and clinical studies, with a focus on quantitative outcomes and detailed methodologies.
Executive Summary
Microvascular thrombosis, the formation of blood clots in the smallest blood vessels, is a critical contributor to tissue damage and organ failure in a variety of ischemic conditions. Tirofiban hydrochloride, a potent and selective glycoprotein (B1211001) (GP) IIb/IIIa receptor antagonist, has demonstrated significant efficacy in preventing microvascular thrombosis by inhibiting the final common pathway of platelet aggregation. This guide presents a comparative analysis of Tirofiban against other antiplatelet agents and anticoagulants, highlighting its performance in various experimental and clinical settings.
Mechanism of Action: The Final Common Pathway
Tirofiban exerts its antithrombotic effect by reversibly binding to the GP IIb/IIIa receptor on the surface of platelets. This receptor, when activated, undergoes a conformational change that allows it to bind to fibrinogen, leading to platelet aggregation and thrombus formation. By blocking this binding, Tirofiban effectively prevents platelet aggregation regardless of the initial stimulus.
Figure 1: Mechanism of Action of Tirofiban.
Comparative Efficacy of Tirofiban
The following tables summarize the quantitative data from various studies comparing Tirofiban with other antithrombotic agents in preventing microvascular thrombosis and related complications.
Table 1: Preclinical Studies in Microvascular Thrombosis Models
| Study Model | Comparator(s) | Key Efficacy Endpoint(s) | Tirofiban Performance | Comparator Performance | Citation(s) |
| Rat Femoral Artery Crush Injury | Heparin, Lactated Ringer's (Control) | 24-hour Patency Rate | 59% (Tirofiban alone)80% (Tirofiban + Heparin) | 20% (Heparin alone)10% (Control) | [1] |
| Mini-swine Myocardial Infarction and Reperfusion | Aspirin + Clopidogrel, Ischemic Preconditioning (IPC), Control | Area of No-Reflow | Significantly decreased to 22.8-23.2% | No significant difference from control (78.5-82.3%) | [2] |
Table 2: Clinical Studies in Percutaneous Coronary Intervention (PCI) and Acute Coronary Syndromes (ACS)
| Clinical Setting | Comparator(s) | Key Efficacy Endpoint(s) | Tirofiban Performance | Comparator Performance | Citation(s) |
| ST-Segment Elevation Myocardial Infarction (STEMI) undergoing Primary PCI | Placebo | TIMI Grade 3 Flow | 89% | 84% | [3] |
| STEMI undergoing Primary PCI | Cangrelor, Prasugrel | Inhibition of Platelet Aggregation (IPA) at 30 min | 95.0% | 34.1% (Cangrelor)10.5% (Chewed Prasugrel) | |
| Acute Myocardial Infarction (AMI) undergoing Primary PCI | Heparin alone, Heparin + Tirofiban | 30-day Net Adverse Clinical Events (NACE) | 17.0% (Heparin + Tirofiban) | 13.2% (Heparin alone)8.8% (Bivalirudin) | [4] |
| STEMI undergoing Primary PCI | Abciximab, Eptifibatide | 30-day Death or Nonfatal Reinfarction | 4.6% (Tirofiban/Eptifibatide) | 4.5% (Abciximab) | [4] |
Comparative Safety Profile
The primary safety concern with all antiplatelet and anticoagulant therapies is the risk of bleeding.
Table 3: Comparative Bleeding Risk
| Clinical Setting | Comparator(s) | Bleeding Endpoint | Tirofiban Risk | Comparator Risk | Citation(s) |
| AMI undergoing Primary PCI | Heparin alone, Bivalirudin | 30-day Bleeding Rate | 12.3% (with Heparin) | 7.5% (Heparin alone)4.1% (Bivalirudin) | [4] |
| STEMI undergoing Primary PCI | Abciximab, Eptifibatide | In-hospital Major Bleeding | 8.8% (Tirofiban/Eptifibatide) | 6.1% (Abciximab) | [4] |
| STEMI undergoing Primary PCI | Placebo | Severe Bleeding | 2.8% | 3.1% | [5] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols cited in this guide.
Rat Femoral Artery Crush Injury Model
This model is designed to induce a thrombogenic state in a microvascular environment.
-
Animal Model: Male Sprague-Dawley rats are typically used.
-
Surgical Procedure:
-
The femoral artery is exposed and isolated.
-
A standardized crush injury is induced using a specific weight dropped from a set height or a specialized clamp applied with a defined force and duration.
-
The crushed segment of the artery is then excised, and an end-to-end microvascular anastomosis is performed using fine sutures.
-
-
Treatment Administration:
-
The investigational drug (e.g., Tirofiban), comparator, or control solution is administered either locally as an irrigant within the vessel lumen before completing the anastomosis or systemically via intravenous injection.
-
-
Endpoint Assessment:
-
Vessel patency is assessed at a predetermined time point (e.g., 24 hours) post-surgery. This can be done through direct observation of blood flow (e.g., "milking" test) or with more advanced techniques like Doppler ultrasound.[1]
-
Figure 2: Experimental workflow for the rat femoral artery crush injury model.
Assessment of Microvascular Perfusion in a Clinical Setting
In clinical studies, particularly in the context of PCI for AMI, several methods are used to assess the extent of microvascular perfusion and the "no-reflow" phenomenon.
-
Thrombolysis in Myocardial Infarction (TIMI) Flow Grade: This is a qualitative assessment of epicardial coronary blood flow.
-
TIMI 0: No perfusion.
-
TIMI 1: Penetration without perfusion.
-
TIMI 2: Partial perfusion.
-
TIMI 3: Complete perfusion.
-
-
Myocardial Blush Grade (MBG): This method assesses the opacification of the myocardium by contrast dye, reflecting tissue-level perfusion.
-
MBG 0: No myocardial blush.
-
MBG 1: Minimal myocardial blush.
-
MBG 2: Moderate myocardial blush.
-
MBG 3: Normal myocardial blush.
-
Signaling Pathways in Microvascular Thrombosis
The formation of a microvascular thrombus is a complex process involving platelet adhesion, activation, and aggregation. The GP IIb/IIIa receptor plays a central role in the final step of this cascade.
Figure 3: Simplified signaling pathway of platelet aggregation and the point of intervention for Tirofiban.
Conclusion
This compound has consistently demonstrated its efficacy in preventing microvascular thrombosis across a range of preclinical and clinical settings. Its potent and specific inhibition of the GP IIb/IIIa receptor provides a rapid and effective means of preventing platelet aggregation. While direct comparisons with other agents show varying results depending on the specific clinical context and endpoints measured, Tirofiban remains a valuable therapeutic option, particularly in high-risk situations where immediate and potent antiplatelet effect is required. The choice of antithrombotic therapy should be individualized based on the patient's clinical presentation, procedural characteristics, and bleeding risk. Further research is warranted to delineate the optimal use of Tirofiban in combination with other antithrombotic agents to maximize efficacy while minimizing bleeding complications.
References
- 1. Thrombosis - PharmaLegacy | Preclinical Pharmacology CRO [pharmalegacy.com]
- 2. [PDF] A meta-analysis of randomized controlled trials investigating tirofiban combined with conventional drugs by intracoronary administration for no-reflow prevention | Semantic Scholar [semanticscholar.org]
- 3. High Bolus Tirofiban vs Abciximab in Acute STEMI Patients Undergoing Primary PCI – The Tamip Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bivalirudin vs heparin with or without tirofiban during primary percutaneous coronary intervention in acute myocardial infarction: the BRIGHT randomized clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. sciencescholar.us [sciencescholar.us]
Tirofiban Hydrochloride: A Comparative Analysis of Integrin Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Tirofiban hydrochloride's cross-reactivity with other integrins, supported by experimental data. Tirofiban is a non-peptide, small molecule antagonist of the platelet integrin receptor αIIbβ3 (also known as glycoprotein (B1211001) IIb/IIIa), crucial for platelet aggregation.[1] Its high selectivity is a key characteristic that distinguishes it from other glycoprotein IIb/IIIa inhibitors.
Comparative Analysis of Integrin Binding Affinity
This compound demonstrates a high degree of selectivity for the αIIbβ3 integrin, with significantly lower affinity for other integrin subtypes. This selectivity is a critical factor in its clinical safety and efficacy profile, minimizing off-target effects. In contrast, other glycoprotein IIb/IIIa inhibitors, such as Abciximab and Eptifibatide, exhibit a broader range of integrin interactions. Abciximab, a monoclonal antibody fragment, also binds to αvβ3 and αMβ2 integrins.[1] Eptifibatide, a cyclic heptapeptide, also shows inhibitory activity towards the αvβ3 integrin.[2]
The following table summarizes the available quantitative data on the binding affinities of this compound for different integrins.
| Integrin Subtype | Ligand/Assay | IC50 / EC50 / Kd | Reference |
| αIIbβ3 (GPIIb/IIIa) | Fibrinogen Binding | IC50: ~5 nM | [2] |
| ADP-induced Platelet Aggregation | IC50: 9 nM | [3] | |
| Platelet Aggregation | IC50: ~37 nmol/L | [4][5] | |
| Binding to platelet GpIIb/IIIa | EC50: ~24 nmol/L | [4][5] | |
| Fibrinogen Binding to purified αIIbβ3 | Kd: 15 nM | ||
| αvβ3 | Human umbilical vein adhesion to vitronectin | IC50: 62 µmol/L | [3] |
As the data indicates, the concentration of Tirofiban required to inhibit αvβ3-mediated cell adhesion is several orders of magnitude higher than that needed to block its primary target, αIIbβ3, highlighting its specificity. Some studies explicitly state that Tirofiban does not interact with αvβ3 or αMβ2 integrins.
Experimental Methodologies
The data presented in this guide is derived from various in vitro experimental protocols designed to assess integrin-ligand interactions and the inhibitory effects of compounds like Tirofiban. Below are detailed descriptions of key experimental methodologies.
Solid-Phase Integrin Binding Assay
This assay is utilized to determine the direct binding affinity of an inhibitor to a purified integrin receptor.
Protocol:
-
Plate Coating: 96-well microtiter plates are coated with a purified solution of the target integrin (e.g., αIIbβ3 or αvβ3) and incubated overnight at 4°C.
-
Blocking: The plates are washed, and non-specific binding sites are blocked with a solution of bovine serum albumin (BSA) for 1-2 hours at room temperature.
-
Ligand and Inhibitor Incubation: A labeled ligand for the specific integrin (e.g., biotinylated fibrinogen for αIIbβ3) is added to the wells in the presence of varying concentrations of the inhibitor (Tirofiban). The plates are then incubated for 2-3 hours at room temperature.
-
Detection: After washing to remove unbound ligand, a detection reagent (e.g., streptavidin-horseradish peroxidase) is added, followed by a substrate to produce a colorimetric or chemiluminescent signal.
-
Data Analysis: The signal intensity is measured using a plate reader, and the IC50 value (the concentration of inhibitor required to reduce ligand binding by 50%) is calculated from the dose-response curve.
Platelet Aggregometry
This method assesses the ability of an inhibitor to prevent platelet aggregation, a key functional consequence of αIIbβ3 activation.
Protocol:
-
Sample Preparation: Platelet-rich plasma (PRP) is prepared from fresh whole blood samples by centrifugation.
-
Inhibitor Incubation: The PRP is incubated with various concentrations of Tirofiban for a specified period.
-
Agonist Addition: Platelet aggregation is induced by adding an agonist such as adenosine (B11128) diphosphate (B83284) (ADP) or collagen.
-
Measurement: The change in light transmittance through the PRP sample is monitored over time using an aggregometer. As platelets aggregate, the turbidity of the sample decreases, and light transmittance increases.
-
Data Analysis: The extent of platelet aggregation is quantified, and the IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration.
Cell Adhesion Assay
This assay measures the ability of an inhibitor to block the adhesion of cells expressing a specific integrin to a substrate coated with the integrin's ligand.
Protocol:
-
Plate Coating: 96-well plates are coated with an extracellular matrix protein (e.g., vitronectin for αvβ3-expressing cells) and incubated to allow for protein adsorption.
-
Cell Preparation: Cells expressing the integrin of interest (e.g., human umbilical vein endothelial cells for αvβ3) are labeled with a fluorescent dye.
-
Inhibitor Treatment: The labeled cells are pre-incubated with different concentrations of Tirofiban.
-
Adhesion: The treated cells are added to the coated wells and allowed to adhere for a specific time.
-
Quantification: Non-adherent cells are removed by washing, and the remaining adherent cells are quantified by measuring the fluorescence intensity in each well.
-
Data Analysis: The IC50 value is calculated based on the reduction in cell adhesion at different inhibitor concentrations.
Signaling Pathways and Experimental Workflows
To visualize the molecular interactions and experimental processes, the following diagrams are provided in the DOT language for Graphviz.
References
- 1. Structure-based virtual screening of small-molecule antagonists of platelet integrin αIIbβ3 that do not prime the receptor to bind ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. Overview: assays for studying integrin-dependent cell adhesion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Structure-Guided Design of a High-Affinity Platelet Integrin αIIbβ3 Receptor Antagonist That Disrupts Mg2+ Binding to the MIDAS - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synergistic Effects of Tirofiban Hydrochloride with Other Antiplatelet Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Tirofiban (B1683177) hydrochloride's performance when used in combination with other antiplatelet agents, such as aspirin (B1665792) and P2Y12 inhibitors (e.g., clopidogrel (B1663587), ticagrelor). The synergistic antiplatelet effect is critical in high-risk cardiovascular settings, particularly during percutaneous coronary intervention (PCI) for acute coronary syndromes (ACS). This document summarizes key performance data from clinical studies, details relevant experimental methodologies, and visualizes the underlying biological pathways and workflows.
Mechanisms of Action and Synergy
Effective antiplatelet therapy often requires targeting multiple pathways involved in platelet activation and aggregation. Tirofiban, aspirin, and P2Y12 inhibitors achieve a synergistic effect by blocking distinct, critical steps in this process.
-
Tirofiban Hydrochloride : A reversible, non-peptide antagonist of the glycoprotein (B1211001) (GP) IIb/IIIa receptor.[1][2] This receptor is the final common pathway for platelet aggregation, binding to fibrinogen to form cross-links between platelets.[2][3] By blocking this receptor, Tirofiban provides potent and immediate inhibition of platelet aggregation.[1][4]
-
Aspirin : Irreversibly inhibits the cyclooxygenase-1 (COX-1) enzyme.[5][6] This action prevents the synthesis of thromboxane (B8750289) A2 (TXA2), a powerful platelet activator and vasoconstrictor.[6][7][8] The effect of aspirin lasts for the entire lifespan of the platelet, which is approximately 7 to 10 days.[5][6]
-
P2Y12 Receptor Inhibitors (Clopidogrel, Prasugrel, Ticagrelor) : These agents block the P2Y12 receptor, preventing adenosine (B11128) diphosphate (B83284) (ADP) from inducing platelet activation.[9][10][11]
-
Clopidogrel and Prasugrel are thienopyridines and prodrugs that require metabolic activation.[12][13][14] They bind irreversibly to the P2Y12 receptor.[10][15][16]
-
Ticagrelor (B1683153) is a direct-acting agent that binds reversibly to the P2Y12 receptor, allowing for a faster onset and offset of action.[9][17][18]
-
The combination of these agents, known as triple antiplatelet therapy (TAPT), provides a comprehensive blockade of platelet function, proving beneficial in high-thrombus-burden situations.
Comparative Efficacy Data
The addition of Tirofiban to standard dual antiplatelet therapy (DAPT) has been evaluated in numerous clinical trials, particularly for patients with ST-elevation myocardial infarction (STEMI) undergoing primary PCI.
Table 1: Summary of Efficacy Outcomes in Key Clinical Studies
| Study/Analysis | Patient Population | Treatment Arms | Key Efficacy Endpoints & Results | Citation(s) |
|---|---|---|---|---|
| Meta-analysis (2012) | STEMI patients undergoing primary PCI | Tirofiban + DAPT (Aspirin, Clopidogrel) vs. DAPT alone | MACE: Significantly reduced with Tirofiban. | [19] |
| Kaymaz et al. | STEMI patients undergoing primary PCI | Tirofiban + DAPT vs. DAPT alone | Myocardial Reperfusion & ST-segment Resolution: Significantly improved with Tirofiban. Mortality: Reduced in-hospital and total mortality with Tirofiban. | [20] |
| Study on Elderly ACS Patients (2018) | Elderly patients with ACS | Tirofiban + DAPT vs. DAPT alone | Clinical Efficacy: Greater improvement with triple therapy (P=0.031). MACE: Significantly lower rates at 24h (4% vs 18%) and 30 days (12% vs 28%) with Tirofiban. | [21] |
| Diabetic AMI Patients Study | Diabetic patients with AMI undergoing emergency PCI | Standard-dose Tirofiban + DAPT vs. Half-dose Tirofiban + DAPT vs. DAPT alone | TIMI flow & Myocardial Perfusion: Improved in both Tirofiban groups compared to DAPT alone. Stent Thrombosis: No events in Tirofiban groups vs. 2 events in DAPT group. | [22] |
| STEMI Patient Study (2024) | STEMI patients undergoing PCI | High-dose Tirofiban + DAPT vs. Standard-dose Tirofiban + DAPT vs. DAPT alone | MACE: No significant difference between groups, but high-dose Tirofiban improved myocardial perfusion, cardiac function, and inhibited platelet activation more effectively. |[23] |
Comparative Safety Data
While potent, the synergistic inhibition of platelet function inherently increases the risk of bleeding. The decision to use Tirofiban with DAPT requires a careful balance between ischemic risk and bleeding risk.
Table 2: Summary of Safety Outcomes (Bleeding Events) in Key Clinical Studies
| Study/Analysis | Patient Population | Treatment Arms | Key Safety Endpoints & Results | Citation(s) |
|---|---|---|---|---|
| Meta-analysis (2012) | STEMI patients undergoing primary PCI | Tirofiban + DAPT vs. DAPT alone | Major Bleeding: No significant increase in major bleeding rates with Tirofiban. | [19] |
| Kaymaz et al. | STEMI patients undergoing primary PCI | Tirofiban + DAPT vs. DAPT alone | Major Bleeding: No increased risk of major bleeding observed. | [20] |
| Diabetic AMI Patients Study | Diabetic patients with AMI undergoing emergency PCI | Standard-dose Tirofiban + DAPT vs. Half-dose Tirofiban + DAPT vs. DAPT alone | Severe/Moderate Bleeding: Significantly higher in the standard-dose Tirofiban group compared to half-dose and DAPT-only groups. Half-dose was comparable to DAPT alone. | [22] |
| ACS Patient Study (2021) | ACS patients undergoing PCI | High-dose vs. Medium-dose vs. Low-dose Tirofiban (all with DAPT) | Total Bleeding Events: Significantly higher rate in the high-dose group (34.4%) compared to medium (16.5%) and low-dose (10.3%) groups. | [24] |
| Meta-analysis (Endovascular IA Treatment) | Patients undergoing endovascular treatment for intracranial aneurysms (IA) | Tirofiban vs. DAPT | Bleeding Risk: Tirofiban did not increase the risks of intracranial hemorrhage or other non-intracranial bleeding events compared to DAPT. |[25] |
Experimental Protocols for Platelet Function Testing
Assessing the degree of platelet inhibition is crucial for research and may guide personalized therapy. Several laboratory methods are employed for this purpose.
-
Principle : LTA is considered the gold standard for assessing platelet function. It measures the increase in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist.
-
Methodology :
-
Sample Collection : Whole blood is collected in tubes containing an anticoagulant (e.g., 3.2% sodium citrate).
-
PRP Preparation : The blood is centrifuged at a low speed (e.g., 1,200 rpm for 15 minutes) to obtain platelet-rich plasma (PRP). A portion of the PRP is then centrifuged at a high speed (e.g., 10,000 rpm for 15 minutes) to obtain platelet-poor plasma (PPP), which is used as a reference (100% aggregation).[26][27]
-
Assay : PRP is placed in a cuvette in an aggregometer and warmed to 37°C. A baseline light transmission is established.
-
Agonist Addition : A specific platelet agonist (e.g., ADP, arachidonic acid, thrombin receptor-activating peptide [TRAP]) is added to the PRP to induce aggregation.[26][28]
-
Measurement : As platelets aggregate, the turbidity of the PRP decreases, allowing more light to pass through. The change in light transmission is recorded over time (typically 5-10 minutes).[27]
-
Interpretation : Results are expressed as the maximum percentage of aggregation compared to the PPP reference.
-
-
Principle : A turbidimetric-based optical detection system that measures platelet-induced aggregation in whole blood. The system uses disposable cartridges containing fibrinogen-coated microparticles and a specific platelet agonist.[29][30]
-
Methodology :
-
Sample Collection : Whole blood is collected in a 3.2% sodium citrate (B86180) vacuum tube.[29][31]
-
Assay Initiation : The test device (cartridge) is inserted into the VerifyNow instrument.
-
Sample Addition : The blood collection tube is inserted into the device holder. The instrument automatically draws the required sample. No pipetting is required.
-
Analysis : Inside the cartridge, the agonist activates the platelets, which then bind to the fibrinogen-coated beads, causing aggregation. The instrument measures the change in light transmittance.
-
Interpretation : The degree of platelet function is reported in specific units:
-
-
Principle : TEG provides a global assessment of hemostasis by measuring the viscoelastic properties of whole blood during clot formation and lysis.[33] The PlateletMapping™ assay specifically assesses the contribution of platelets to clot strength and the degree of inhibition by antiplatelet drugs.[34]
-
Methodology :
-
Sample Collection : Whole blood is collected in citrated tubes.
-
Assay Setup : A small blood sample is placed into a heated cup (37°C). A pin is suspended in the blood sample.
-
Activation : The assay is run in multiple channels. One channel measures the baseline maximum amplitude (MA) of the clot (MA-Thrombin), representing maximum possible platelet function. Other channels use activators (like ADP or arachidonic acid) to measure the MA in the presence of an agonist (MA-ADP or MA-AA).[35]
-
Measurement : The cup oscillates around the pin. As the clot forms, it creates a mechanical link between the cup and pin, causing the pin to oscillate. The strength of the clot (and thus the amplitude of the pin's motion) is recorded over time.
-
Interpretation : The PlateletMapping™ assay calculates the percentage of platelet inhibition by comparing the clot strength in the agonist-driven channel to the baseline thrombin-driven channel. This allows for specific quantification of the effects of aspirin (AA pathway) and P2Y12 inhibitors (ADP pathway).[33][35]
-
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. perfusion.com [perfusion.com]
- 5. droracle.ai [droracle.ai]
- 6. bpac.org.nz [bpac.org.nz]
- 7. ahajournals.org [ahajournals.org]
- 8. m.youtube.com [m.youtube.com]
- 9. What is the mechanism of Ticagrelor? [synapse.patsnap.com]
- 10. What is the mechanism of Prasugrel Hydrochloride? [synapse.patsnap.com]
- 11. researchgate.net [researchgate.net]
- 12. go.drugbank.com [go.drugbank.com]
- 13. Prasugrel - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. What is the mechanism of Clopidogrel besylate? [synapse.patsnap.com]
- 15. homehealthpatienteducation.com [homehealthpatienteducation.com]
- 16. What is Prasugrel Hydrochloride used for? [synapse.patsnap.com]
- 17. pharmacyfreak.com [pharmacyfreak.com]
- 18. go.drugbank.com [go.drugbank.com]
- 19. Tirofiban use with clopidogrel and aspirin decreases adverse cardiovascular events after percutaneous coronary intervention for ST-elevation myocardial infarction: a meta-analysis of randomized trials [crd.york.ac.uk]
- 20. Role of tirofiban with dual antiplatelet therapy in patients with STEMI undergoing primary PCI - PMC [pmc.ncbi.nlm.nih.gov]
- 21. e-century.us [e-century.us]
- 22. Efficacy and safety of different doses of tirofiban combined with ticagrelor on diabetic patients with AMI receiving in emergency percutaneous coronary intervention (PCI) - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Clinical efficacy and safety of tirofiban combined with conventional dual antiplatelet therapy in ACS patients undergoing PCI - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Safety and efficacy of tirofiban versus traditionaldualantiplatelettherapy in endovasculartreatment of intracranialaneurysms: asystematicreview and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. In Vitro Inhibition of Platelet Aggregation in Response to Increasing Concentrations of Tirofiban in Patients with Significant Renal Insufficiency | Radcliffe Cardiology [radcliffecardiology.com]
- 27. assets.radcliffecardiology.com [assets.radcliffecardiology.com]
- 28. Assessment of platelet function in patients receiving tirofiban early after primary coronary intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 29. assets-eu-01.kc-usercontent.com [assets-eu-01.kc-usercontent.com]
- 30. VerifyNow P2Y12 and VerifyNow PRU Test [practical-haemostasis.com]
- 31. itcmed.com [itcmed.com]
- 32. bchcicu.org [bchcicu.org]
- 33. Thromboelastography predicts dual antiplatelet therapy-related hemorrhage in patients with acute ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 34. Thromboelastography - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 35. Thromboelastography - Wikipedia [en.wikipedia.org]
Tirofiban Hydrochloride: A Comparative Meta-Analysis of Preclinical Efficacy in Animal Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive meta-analysis of the preclinical efficacy of Tirofiban (B1683177) hydrochloride in various animal models of thrombotic diseases. By summarizing key quantitative data, detailing experimental protocols, and visualizing mechanistic pathways, this document serves as a valuable resource for researchers evaluating Tirofiban's potential and comparing its performance against other antiplatelet agents.
Executive Summary
Tirofiban, a non-peptide antagonist of the glycoprotein (B1211001) IIb/IIIa (GP IIb/IIIa) receptor, has demonstrated significant efficacy in preventing platelet aggregation and thrombus formation in a range of animal models. Preclinical studies in rodents and canines have established its potent antithrombotic effects in contexts of myocardial ischemia-reperfusion injury, microvascular thrombosis, and acute ischemic stroke. This guide synthesizes the available data to offer a clear comparison of its effectiveness, often benchmarked against other anticoagulants and antiplatelet therapies.
Efficacy of Tirofiban in Animal Models of Thrombosis
The following tables summarize the key findings from various preclinical studies, highlighting Tirofiban's impact on critical efficacy endpoints.
Table 1: Tirofiban in Models of Vascular Injury and Thrombosis
| Animal Model | Key Efficacy Endpoint | Control Group Outcome | Tirofiban Group Outcome | Comparison to Other Agents | Reference |
| Rat Crush Anastomosis Model | 24-hour Patency Rate | 10% (2/20) | 59% (13/22) | Heparin alone: 20% (1/10); Heparin + Tirofiban: 80% (8/10) | [1] |
| Rat Thrombogenic Free Flap Model | Free Flap Failure Rate (Thrombosis) | Not specified (Saline control) | Lower than heparin alone | Heparin + Tirofiban showed a 23% lower thrombosis rate compared to heparin alone. | [2][3] |
| Canine Stent Thrombosis Model (ex vivo) | Stent Thrombus Weight Reduction | Baseline: 19±4 mg | Tirofiban + Heparin: 78±13% reduction | Equivalent to Eptifibatide (B1663642) + Heparin (84±11% reduction) and Magnesium + Heparin (78±10% reduction). | [4] |
| Canine Arteriovenous Shunt Model | Inhibition of de novo Stent Thrombus Formation | Not applicable | >95% inhibition at 3 and 30 µg/kg/min | Not directly compared to other GP IIb/IIIa inhibitors in this study. | [5] |
Table 2: Tirofiban in Animal Models of Ischemic Injury
| Animal Model | Key Efficacy Endpoint | Control Group Outcome | Tirofiban Group Outcome | Key Findings | Reference |
| Rabbit Myocardial Ischemia-Reperfusion Model | Serum Creatine (B1669601) Kinase-MB (CK-MB) levels | Significantly elevated post-reperfusion | Significantly decreased | Intracoronary administration after reperfusion showed the best protective effect. | [6] |
| Rabbit Myocardial Ischemia-Reperfusion Model | Myocardial Apoptotic Index | Markedly increased | Significantly reduced | Tirofiban administration, particularly intracoronary post-reperfusion, lowered the apoptotic index. | [6] |
| Mouse Acute Ischemic Stroke Model | Cerebral Infarct Volume | Not quantified | Significantly reduced | Tirofiban treatment was associated with a notable reduction in the volume of brain infarction. | [7] |
| Mouse Acute Ischemic Stroke Model | Neurological Function (mNSS) | Not quantified | Enhanced neurological function | Tirofiban administration led to improved neurological scores in the mouse model. | [7] |
Detailed Experimental Protocols
A summary of the methodologies employed in the key cited studies is provided below to allow for a critical evaluation of the presented data.
1. Rat Microvascular Thrombosis Model
-
Disease Induction: A crush injury was induced on the femoral artery, followed by an end-to-end microvascular repair to create a thrombogenic environment.[1] In a separate model, a fasciocutaneous flap based on the epigastric artery was raised, and an intimal flap was created to increase thrombosis rates.[2][3]
-
Intervention: Tirofiban (50 µg/ml) was used as an irrigant within the vessel lumen before the final suture placement.[1] In the free flap model, a topical application of heparin with or without tirofiban was used.[2][3]
-
Outcome Assessment: Vessel patency was assessed 24 hours post-surgery.[1] In the free flap model, skin necrosis, capillary refill, and vessel thrombosis were evaluated at 48 hours.[2][3]
2. Rabbit Myocardial Ischemia-Reperfusion Injury Model
-
Animal Model: New Zealand white rabbits.[6]
-
Disease Induction: Myocardial ischemia was induced, followed by a period of reperfusion to mimic the clinical scenario of myocardial infarction and subsequent intervention.
-
Intervention: Tirofiban was administered via different routes: intravenously through the marginal ear vein after reperfusion, injected into the coronary ostia before reperfusion, or injected directly into the coronary artery after blood flow restoration.[6]
-
Outcome Assessment: Serum levels of creatine kinase-MB were measured at various time points post-reperfusion. Myocardial apoptosis was quantified using TUNEL staining. Other markers such as myeloperoxidase activity and malondialdehyde levels were also assessed.[6]
3. Canine Stent Thrombosis Model
-
Disease Induction: An ex vivo arteriovenous shunt model was used where nitinol (B1230138) stents were placed in a perfusion chamber and exposed to arterial blood flow at a high shear rate to induce stent thrombosis.[4][5]
-
Intervention: Tirofiban was administered intravenously at different doses (0.3, 3.0, and 30.0 µg/kg/min), with or without heparin.[5] A separate study compared intravenous tirofiban with eptifibatide and magnesium sulfate.[4]
-
Outcome Assessment: The primary endpoint was the weight of the thrombus formed on the stent. Platelet aggregation was also measured.[4][5]
4. Mouse Acute Ischemic Stroke Model
-
Animal Model: C57BL mice.[7]
-
Disease Induction: An acute ischemic stroke model was established using photochemical techniques.
-
Intervention: Tirofiban was administered to the treatment group.
-
Outcome Assessment: Neurological function was assessed using the modified neurological severity scale (mNSS). The volume of cerebral infarction was measured using 2,3,5-Triphenyltetrazolium chloride (TTC) staining. The study also investigated effects on oxidative stress, apoptosis, and neuroinflammation.[7]
Visualizing Mechanisms and Workflows
The following diagrams, generated using the DOT language, illustrate key aspects of Tirofiban's mechanism and experimental application.
References
- 1. The effect of tirofiban on microvascular thrombosis: crush model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Heparin versus tirofiban in microvascular anastomosis: randomized controlled trial in a rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ahajournals.org [ahajournals.org]
- 5. Effects of GP IIb/IIIa receptor inhibitor tirofiban (aggrastat) in ex vivo canine arteriovenous shunt model of stent thrombosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Protective Effects of Tirofiban on Myocardial Ischemia-Reperfusion Injury in Rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Tirofiban mediates neuroprotective effects in acute ischemic stroke by reducing inflammatory response - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking New Antiplatelet Compounds Against Tirofiban Hydrochloride: A Comparative Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of new and emerging antiplatelet compounds against the established benchmark, Tirofiban (B1683177) hydrochloride. It is designed to assist researchers and drug development professionals in evaluating the performance of novel antiplatelet therapies by providing a framework of relevant experimental data, detailed protocols for key assays, and visual representations of critical biological pathways and experimental workflows.
Introduction to Antiplatelet Therapy and the Role of Tirofiban
Platelet aggregation is a critical process in hemostasis, but its dysregulation can lead to thrombotic events such as myocardial infarction and stroke. Antiplatelet agents are a cornerstone in the prevention and treatment of these cardiovascular diseases.
Tirofiban hydrochloride is a potent, intravenous, non-peptide antagonist of the glycoprotein (B1211001) IIb/IIIa (GP IIb/IIIa) receptor.[1][2][3] The GP IIb/IIIa receptor is the final common pathway for platelet aggregation, binding to fibrinogen and von Willebrand factor to form platelet plugs.[2] By blocking this receptor, Tirofiban effectively prevents platelet aggregation.[1][2] It has a rapid onset and offset of action, making it a valuable agent in acute coronary syndromes (ACS).[2][4]
The Evolving Landscape of Antiplatelet Therapy: New Compounds and Novel Targets
While Tirofiban and other GP IIb/IIIa inhibitors are effective, they carry a risk of bleeding.[5][6] This has spurred the development of novel antiplatelet agents with potentially improved safety profiles and different mechanisms of action. These emerging therapies target various aspects of platelet activation and signaling, aiming for a more nuanced modulation of platelet function.[1][5][7]
This guide will focus on a selection of promising new compounds and their targets, comparing their preclinical and early clinical data, where available, to that of Tirofiban.
Comparative Data on Antiplatelet Activity
The following tables summarize key quantitative data from in-vitro and in-vivo studies, providing a direct comparison of the antiplatelet efficacy of Tirofiban and selected newer compounds.
Table 1: In-Vitro Platelet Aggregation Inhibition
| Compound | Target | Agonist | IC50 / % Inhibition | Species | Assay | Reference |
| Tirofiban | GP IIb/IIIa | ADP (20 µM) | >90% inhibition at recommended dose | Human | Light Transmission Aggregometry | [8] |
| Tirofiban | GP IIb/IIIa | TRAP | Significantly lower aggregation vs. baseline | Human | Light Transmission Aggregometry | [9][10] |
| Ticagrelor (B1683153) | P2Y12 | ADP (20 µM) | -9.9% difference in IPA vs. Tirofiban at 2h | Human | Light Transmission Aggregometry | [11] |
| Prasugrel | P2Y12 | ADP | Superior to clopidogrel (B1663587) | Human | Not Specified | [12] |
| Cangrelor | P2Y12 | ADP | Rapid and potent inhibition | Human | Not Specified | [10] |
| PZ-128 | PAR1 | Thrombin | Inhibition of platelet activation | Human | Not Specified | [6][13] |
| AZD6482 | PI3Kβ | Not Specified | Moderate platelet inhibition | Human | Not Specified | [14] |
| ACT017 | GPVI | Collagen | Effective inhibition of collagen-induced aggregation | Macaque | Not Specified | [14] |
Table 2: In-Vivo Antithrombotic Efficacy and Bleeding Risk
| Compound | Animal Model | Key Findings | Bleeding Time | Reference |
| Tirofiban | Rat Femoral Artery Crush Injury | Statistically significant improvement in patency | Not specified | [15] |
| Tirofiban | Canine Model | Inhibits platelet aggregation | 2.5-fold increase | [7] |
| Clopidogrel | Rat FeCl3 Model | Rank-order of TTO: clopidogrel > ticlopidine (B1205844) > aspirin | Not specified | [16] |
| AZD6482 | Canine Model | Antithrombotic effects without increase in bleeding time | No increase | [14] |
| GLS-409 | Canine Model | Improved coronary blood flow recovery | Minimal increase | [6][14] |
Detailed Experimental Protocols
To facilitate the replication and validation of benchmarking studies, this section provides detailed protocols for key in-vitro and in-vivo assays commonly used to evaluate antiplatelet compounds.
In-Vitro Platelet Aggregation Assay: Light Transmission Aggregometry (LTA)
Light Transmission Aggregometry (LTA) is the gold standard for measuring platelet aggregation in vitro.[9][17] It measures the change in light transmission through a platelet-rich plasma (PRP) sample as platelets aggregate in response to an agonist.
Protocol:
-
Blood Collection: Draw whole blood into tubes containing 3.2% sodium citrate (B86180) (9:1 blood to anticoagulant ratio).[18]
-
PRP and PPP Preparation:
-
Assay Procedure:
-
Adjust the platelet count in the PRP to a standardized concentration (e.g., 2.5 x 10⁸ platelets/mL) using PPP.
-
Pre-warm the PRP and PPP samples to 37°C.[20]
-
Calibrate the aggregometer with PPP for 100% aggregation and PRP for 0% aggregation.[21]
-
Add the test compound or vehicle control to the PRP and incubate for a specified time.
-
Add a platelet agonist (e.g., ADP, collagen, thrombin receptor-activating peptide [TRAP]) to initiate aggregation.[17]
-
Record the change in light transmission for a set period (e.g., 5-10 minutes).
-
-
Data Analysis: The percentage of maximum aggregation is calculated based on the change in light transmission.
In-Vitro Platelet Activation Assay: Flow Cytometry
Flow cytometry allows for the quantitative analysis of platelet activation markers on the surface of individual platelets.
Protocol:
-
Blood Collection and Preparation: Collect whole blood as described for LTA. The assay can be performed on whole blood or PRP.[22]
-
Staining:
-
Incubate the blood/PRP sample with the test compound or vehicle.
-
Add a platelet agonist to induce activation.
-
Add fluorescently-labeled antibodies specific for platelet activation markers (e.g., CD62P (P-selectin) for alpha-granule release and PAC-1 for activated GP IIb/IIIa).[4][23][24] A pan-platelet marker (e.g., CD41 or CD61) is also included.[23]
-
Incubate in the dark at room temperature.
-
-
Data Acquisition and Analysis:
-
Acquire the samples on a flow cytometer.
-
Gate on the platelet population based on the pan-platelet marker.
-
Quantify the percentage of platelets expressing the activation markers and the mean fluorescence intensity.[4]
-
In-Vivo Thrombosis Model: Ferric Chloride (FeCl₃)-Induced Carotid Artery Thrombosis
The ferric chloride-induced thrombosis model is a widely used in-vivo model to evaluate the efficacy of antithrombotic agents.[25][26]
Protocol:
-
Animal Preparation: Anesthetize the animal (e.g., mouse or rat).[25]
-
Surgical Procedure:
-
Surgically expose the carotid artery.
-
Place a flow probe around the artery to measure blood flow.
-
-
Induction of Thrombosis:
-
Administration of Test Compound: The test compound can be administered intravenously, intraperitoneally, or orally prior to the induction of thrombosis.
-
Measurement of Occlusion:
-
Continuously monitor the arterial blood flow.
-
The primary endpoint is the time to occlusion (TTO), defined as the time from the application of ferric chloride to the cessation of blood flow.[16]
-
Visualizing the Mechanisms: Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows relevant to the benchmarking of new antiplatelet compounds.
Caption: Key Platelet Activation Signaling Pathways and Drug Targets.
Caption: Experimental Workflow for Light Transmission Aggregometry (LTA).
Caption: Workflow for the In-Vivo Ferric Chloride-Induced Thrombosis Model.
Conclusion and Future Directions
This compound remains a critical tool in the management of acute coronary syndromes, serving as a robust benchmark for the development of new antiplatelet therapies. The landscape of antiplatelet drug discovery is rapidly evolving, with a focus on novel targets that may offer a better balance between antithrombotic efficacy and bleeding risk. The experimental protocols and comparative data presented in this guide are intended to provide a valuable resource for researchers working to advance the next generation of antiplatelet agents. As more data on these emerging compounds become available, direct, head-to-head comparisons with established agents like Tirofiban will be crucial in determining their potential clinical utility.
References
- 1. Current concepts and novel targets for antiplatelet therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. A simplified flow cytometric method for detection of inherited platelet disorders—A comparison to the gold standard light transmission aggregometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. walshmedicalmedia.com [walshmedicalmedia.com]
- 6. Novel aspects of antiplatelet therapy in cardiovascular disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Comparison of the effects of pretreatment with tirofiban, clopidogrel or both on the inhibition of platelet aggregation and activation in patients with acute coronary syndromes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Platelet Function Analyzed by Light Transmission Aggregometry | Springer Nature Experiments [experiments.springernature.com]
- 10. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 11. Antiplatelet effect of ticagrelor compared to tirofiban in non-ST-segment elevation ACS patients undergoing PCI. The result of the TE-CLOT trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. droracle.ai [droracle.ai]
- 13. ahajournals.org [ahajournals.org]
- 14. ahajournals.org [ahajournals.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Platelet Function Testing: Light Transmission Aggregometry [practical-haemostasis.com]
- 19. journals.viamedica.pl [journals.viamedica.pl]
- 20. tandfonline.com [tandfonline.com]
- 21. diagnostica.cz [diagnostica.cz]
- 22. benchchem.com [benchchem.com]
- 23. asmedigitalcollection.asme.org [asmedigitalcollection.asme.org]
- 24. med.upenn.edu [med.upenn.edu]
- 25. Ferric Chloride-Induced Arterial Thrombosis in a Murine Model: Measurement of Occlusion and Sample Collection for Electron Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal Procedures for Tirofiban Hydrochloride
The proper disposal of Tirofiban hydrochloride is a critical component of laboratory safety and environmental responsibility. As a potent antiplatelet agent used in research and clinical settings, its disposal must be managed in accordance with strict regulatory guidelines to prevent environmental contamination and ensure personnel safety. This guide provides essential, step-by-step instructions for the safe handling and disposal of this compound waste.
Regulatory Compliance
The disposal of pharmaceutical waste, including this compound, is governed by national and local regulations. In the United States, the Environmental Protection Agency (EPA) regulates pharmaceutical waste under the Resource Conservation and Recovery Act (RCRA).[1][2] All disposal activities must comply with these federal, state, and local requirements. It is imperative to treat this compound as a chemical substance that requires specialized disposal, rather than discarding it as common refuse.
Standard Operating Procedure for Disposal
This protocol outlines the necessary steps for the safe disposal of this compound in both its pure (powder) form and as a solution.
Personal Protective Equipment (PPE)
Before handling this compound for disposal, personnel must be equipped with appropriate PPE to prevent skin, eye, and respiratory exposure.[3]
-
Gloves: Wear impervious chemical-resistant gloves.
-
Eye Protection: Use safety glasses with side-shields or goggles.[3]
-
Lab Coat: A standard lab coat should be worn.
-
Respiratory Protection: If handling the powder form and dust generation is possible, use appropriate respiratory protection.
Waste Segregation and Collection
Proper segregation is the first step in the waste management process.
-
Do Not Mix: Do not mix this compound waste with other chemical or general waste streams.
-
Original Containers: Whenever possible, leave the chemical in its original container.
-
Waste Identification: All waste materials containing this compound must be clearly identified. This includes:
-
Expired or unused this compound powder or solution.
-
Empty vials and packaging, which should be handled as if they contain the product.
-
Contaminated materials such as pipette tips, gloves, and bench paper.
-
Containerization
-
Hazardous Waste Containers: In a laboratory or hospital setting, use designated pharmaceutical waste containers. Hazardous pharmaceutical waste is typically collected in black containers, while non-hazardous pharmaceutical waste is placed in blue containers.[2][4]
-
Labeling: Ensure the waste container is clearly labeled as "Pharmaceutical Waste" and specifies the contents, including "this compound."
-
Secure Storage: Keep waste containers tightly closed and store them in a designated, secure area away from general lab traffic while awaiting pickup.[3]
Final Disposal Method
-
Professional Disposal Service: The primary and required method for disposal is to transfer the waste to an approved and licensed hazardous material or pharmaceutical waste disposal company.[5]
-
Incineration: The approved disposal facility will typically use high-temperature incineration with appropriate emission controls (e.g., afterburner and scrubber) to destroy the compound.[5]
-
Prohibited Actions:
Emergency Procedures: Spill Management
In the event of a spill, immediate and proper cleanup is necessary to prevent exposure and environmental release.
-
Evacuate and Ventilate: Ensure the area is well-ventilated. For large spills, evacuate personnel from the immediate area.[3]
-
Containment: Prevent the spill from spreading or entering drains.[3]
-
Cleanup Protocol:
-
For Solid (Powder) Spills: Carefully take up the dry material, avoiding dust generation.
-
For Liquid Spills: Absorb the solution with an inert, liquid-binding material such as diatomite or universal binders.[3]
-
-
Final Decontamination: Clean the affected area thoroughly. Surfaces can be decontaminated by scrubbing with alcohol.[3]
-
Dispose of Cleanup Materials: Collect all contaminated spill cleanup materials, including absorbents and PPE, and place them in the designated pharmaceutical waste container for professional disposal.[3]
Data Presentation: Disposal and Safety Summary
| Parameter | Guideline / Specification | Source |
| Primary Disposal Method | Dispose via an approved waste disposal plant or licensed contractor. | [5][8] |
| Prohibited Disposal Routes | Do not allow product to enter drains, sewage systems, or water courses. | [3][6] |
| Container Handling | Leave chemicals in original containers; handle uncleaned containers as the product itself. | |
| Waste Mixing | No mixing with other waste. | |
| Recommended PPE | Impervious gloves, eye/face protection, lab coat. | [3] |
| Spill Containment (Solid) | Take up dry material, avoid generating dust. | |
| Spill Containment (Liquid) | Absorb with inert, liquid-binding material. | [3] |
| Regulatory Framework | Must comply with national and local regulations (e.g., EPA RCRA in the US). | [1] |
Mandatory Visualization
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
References
- 1. sdmedwaste.com [sdmedwaste.com]
- 2. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. Hazardous Materials & Waste Management | Safety Office [safety.ucsf.edu]
- 5. cleanchemlab.com [cleanchemlab.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. Pharmaceutical Waste Management for Businesses and Homeowners | Florida Department of Environmental Protection [floridadep.gov]
- 8. eugiaus.com [eugiaus.com]
Safeguarding Researchers: A Guide to Handling Tirofiban Hydrochloride
For Immediate Implementation: This document provides essential safety protocols and logistical plans for laboratory personnel handling Tirofiban hydrochloride. It is intended for researchers, scientists, and drug development professionals to ensure a safe laboratory environment and proper management of this compound.
This compound is a non-peptide antagonist of the platelet glycoprotein (B1211001) (GP) IIb/IIIa receptor, utilized in research for its antiplatelet properties. While specific occupational exposure limits have not been established, the available safety data sheets (SDS) categorize it as a substance that can cause skin irritation, serious eye irritation, and respiratory irritation.[1][2] Therefore, adherence to stringent safety protocols is paramount.
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound to minimize exposure risk.
| PPE Category | Item | Specification | Purpose |
| Hand Protection | Gloves | Neoprene or rubber gloves.[3][4] | To prevent skin contact. |
| Eye Protection | Safety Goggles | Tightly fitting with side-shields.[5][6] | To protect eyes from splashes or dust. |
| Body Protection | Laboratory Coat/Gown | Wear suitable working clothes or impervious clothing.[3][4][6] | To protect skin and personal clothing from contamination. |
| Respiratory Protection | NIOSH Approved Respirator | A NIOSH approved respirator is recommended, particularly when handling the powdered form where dust may be generated.[3][4] A self-contained breathing apparatus may be necessary for significant aerosol generation or in case of a large spill.[5] | To prevent inhalation of dust or aerosols. |
Operational Plans: Donning and Doffing of PPE
Proper procedure for putting on (donning) and taking off (doffing) PPE is critical to prevent cross-contamination.
Donning Procedure:
-
Hand Hygiene: Start by washing hands thoroughly with soap and water or using an alcohol-based hand sanitizer.
-
Gown/Lab Coat: Put on a clean laboratory coat or gown, ensuring it is securely fastened.
-
Mask/Respirator: If required, don a face mask or respirator, ensuring a proper fit and seal.
-
Goggles/Face Shield: Put on safety goggles or a face shield.
-
Gloves: Don gloves, ensuring the cuffs of the gloves overlap the sleeves of the gown or lab coat.
Doffing Procedure:
-
Gloves: Remove gloves first. Peel one glove off by grasping the cuff and pulling it inside out. With the ungloved hand, slide your fingers under the cuff of the remaining glove and peel it off, also inside out.
-
Gown/Lab Coat: Untie or unfasten the gown and remove it by folding it inward, avoiding contact with the contaminated exterior.
-
Hand Hygiene: Perform hand hygiene.
-
Goggles/Face Shield: Remove eye protection from the back to the front.
-
Mask/Respirator: Remove the mask or respirator from the back, avoiding touching the front.
-
Hand Hygiene: Conclude with thorough hand washing.
Disposal Plan
All materials contaminated with this compound must be treated as hazardous waste.
| Waste Type | Disposal Procedure |
| Contaminated PPE (Gloves, etc.) | Dispose of in a designated hazardous waste container.[7] |
| Unused this compound | Dispose of contents and container in accordance with local, regional, national, and international regulations.[1][3] The product may be incinerated in a licensed facility equipped with an afterburner and scrubber.[7] |
| Contaminated Labware | Decontaminate according to laboratory protocols or dispose of as hazardous waste. |
Experimental Protocol: Accidental Spill Response
In the event of a spill, immediate and correct action is crucial to contain the hazard and prevent exposure.
Spill Cleanup Steps:
-
Alert and Evacuate: Immediately alert personnel in the vicinity and evacuate the area if the spill is large or poses a significant inhalation risk.[6]
-
Assess and Secure: Evaluate the extent of the spill and ensure the area is well-ventilated.
-
Don PPE: Before approaching the spill, don the appropriate personal protective equipment as outlined in the table above.[6]
-
Containment: For liquid spills, use an inert absorbent material to contain the spill. For solid spills, carefully scoop or sweep the material, avoiding the generation of dust.[8]
-
Cleanup: Collect the absorbed material or spilled powder and place it into a clearly labeled, sealed container for hazardous waste.[8]
-
Decontamination: Clean the spill area thoroughly with soap and water.[1] Decontaminate all tools and equipment used in the cleanup process.
-
Waste Disposal: Dispose of all contaminated materials, including PPE, as hazardous waste according to institutional and regulatory guidelines.[7]
-
Reporting: Report the incident to the laboratory supervisor and complete any necessary documentation.
References
- 1. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 2. Sequence for donning (putting on) and doffing (taking off) Personal Protective Equipment | SA Health [sahealth.sa.gov.au]
- 3. ehs.utk.edu [ehs.utk.edu]
- 4. eugiaus.com [eugiaus.com]
- 5. westlab.com [westlab.com]
- 6. ccny.cuny.edu [ccny.cuny.edu]
- 7. researchsafety.gwu.edu [researchsafety.gwu.edu]
- 8. Chemical Spill Clean-Up - Environmental Health & Safety - University of Delaware [www1.udel.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
